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M344 (GMP)

Cat. No.: B1201579
CAS No.: 251456-60-7
M. Wt: 307.39 g/mol
InChI Key: MXWDSZWTBOCWBK-UHFFFAOYSA-N
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Description

4-(dimethylamino)-N-[7-(hydroxyamino)-7-oxoheptyl]benzamide is a benzamide resulting from the formal condensation of the carboxy group of 4-(dimethylamino)benzoic acid with the amino group of 7-amino-N-hydroxyheptanamide. It is a potent inhibitor of histone deacetylases and induces cell cycle arrest and apoptosis in several human cancer cell lines. It has a role as an apoptosis inducer, an antineoplastic agent and an EC 3.5.1.98 (histone deacetylase) inhibitor. It is a member of benzamides, a hydroxamic acid, a secondary carboxamide and a tertiary amino compound.
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H25N3O3 B1201579 M344 (GMP) CAS No. 251456-60-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(dimethylamino)-N-[7-(hydroxyamino)-7-oxoheptyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3/c1-19(2)14-10-8-13(9-11-14)16(21)17-12-6-4-3-5-7-15(20)18-22/h8-11,22H,3-7,12H2,1-2H3,(H,17,21)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXWDSZWTBOCWBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NCCCCCCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90274415
Record name m344
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Molecular Weight

307.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251456-60-7
Record name M-344
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(dimethylamino)-N-[7-(hydroxyamino)-7-oxoheptyl]benzamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02565
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name m344
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name M-344
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide to 4-(dimethylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide (M344)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(dimethylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide, commonly known as M344, is a potent, synthetic histone deacetylase (HDAC) inhibitor. As a member of the benzamide class of hydroxamic acids, M344 has demonstrated significant anti-neoplastic properties across a range of cancer cell lines. Its mechanism of action involves the inhibition of HDAC enzymes, leading to the hyperacetylation of histones and subsequent modulation of gene expression. This results in the induction of cell cycle arrest, primarily at the G0/G1 phase, and the activation of apoptotic pathways. This technical guide provides a detailed overview of the chemical properties, mechanism of action, pharmacological data, and key experimental protocols related to M344, serving as a comprehensive resource for researchers in oncology and drug development.

Chemical and Physical Properties

4-(dimethylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide is a small molecule with the following identifiers and properties:

PropertyValue
IUPAC Name 4-(dimethylamino)-N-[7-(hydroxyamino)-7-oxoheptyl]benzamide
Synonyms M344, D237, MS 344, Histone Deacetylase Inhibitor III
CAS Number 251456-60-7[1]
Molecular Formula C₁₆H₂₅N₃O₃[1]
Molecular Weight 307.39 g/mol [1]
Appearance White to beige powder[1]
Solubility DMSO: ~25 mg/mL, Ethanol: ~3 mg/mL[2]

Mechanism of Action

M344 exerts its biological effects primarily through the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from the ε-amino groups of lysine residues on histone tails. This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and resulting in transcriptional repression.

By inhibiting HDACs, M344 promotes the accumulation of acetylated histones, leading to a more relaxed chromatin state (euchromatin). This "open" chromatin structure allows for the transcription of previously silenced genes, including tumor suppressor genes and cell cycle inhibitors. The downstream effects of HDAC inhibition by M344 include cell cycle arrest and apoptosis.[3][4]

Signaling Pathway of HDAC Inhibition by M344

HDAC_Inhibition_Pathway M344 M344 HDAC Histone Deacetylase (HDAC) M344->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin OpenChromatin Open Chromatin (Transcriptional Activation) AcetylatedHistones->OpenChromatin GeneExpression Altered Gene Expression OpenChromatin->GeneExpression p21 p21 (CDKN1A) Upregulation GeneExpression->p21 Caspase Caspase Activation GeneExpression->Caspase CellCycleArrest Cell Cycle Arrest (G0/G1) Apoptosis Apoptosis p21->CellCycleArrest Caspase->Apoptosis Experimental_Workflow cluster_in_vitro In Vitro Analysis CancerCells Cancer Cell Lines Treatment Treat with M344 (Dose- and Time-course) CancerCells->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle Apoptosis Apoptosis Assay (Annexin V Staining) Treatment->Apoptosis WesternBlot Western Blot (Histone Acetylation, p21, Caspases) Treatment->WesternBlot EC50 Determine EC50/GI50 Viability->EC50 HDACAssay HDAC Enzyme Assay IC50 Determine IC50 HDACAssay->IC50

References

M344: A Technical Guide to its Mechanism of Action as a Histone Deacetylase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

M344, also known as D237 or MS-344, is a potent, synthetic histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-tumor activity across a range of cancer models. As an amide analogue of Trichostatin A, M344 exerts its effects by altering the acetylation state of histones and other proteins, leading to the modulation of gene expression, induction of cell cycle arrest, and apoptosis in cancer cells. This technical guide provides a comprehensive overview of the mechanism of action of M344, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Core Mechanism of Action: HDAC Inhibition

The primary mechanism of action of M344 is the inhibition of histone deacetylases (HDACs), a class of enzymes responsible for removing acetyl groups from lysine residues on histones and other proteins. This enzymatic inhibition leads to an accumulation of acetylated histones, resulting in a more open chromatin structure that allows for the transcription of genes that are often silenced in cancer cells. M344 has shown activity against multiple HDAC isoforms, with a notable selectivity for certain classes.

M344 is a potent inhibitor of Class I and IIB HDACs.[1] It has been shown to have sub-micromolar IC50 values for HDACs 1, 2, 3, 6, and 10.[1] Notably, M344 exhibits a three-fold selectivity for the inhibition of HDAC6 over HDAC1.[2]

Quantitative Data: Inhibitory and Anti-proliferative Activity

The potency of M344 has been quantified across various cancer cell lines and against specific HDAC enzymes. The following tables summarize the key quantitative data available.

Table 1: M344 Inhibitory Concentration (IC50) against HDAC Enzymes

EnzymeIC50Notes
General HDACs100 nMInducer of terminal cell differentiation.[3][4]
HDAC1~46 nM[2]
HDAC6~14 nM[2]
HDAC1 (HEK293 cells)0.048 µMCompared to Vorinostat (0.083 µM).[1]
HDAC6 (HEK293 cells)0.0095 µMCompared to Vorinostat (0.027 µM).[1]

Table 2: M344 Anti-proliferative and Cytotoxic Activity (EC50/GI50) in Cancer Cell Lines

Cell LineCancer TypeEC50/GI50Notes
IshikawaEndometrial Cancer2.3 µM[3]
SK-OV-3Ovarian Cancer5.1 µM[3]
D341 MedMedulloblastoma0.65 µM[3]
DaoyMedulloblastoma0.63 µM[3]
CH-LA 90Neuroblastoma0.63 µM[3]
SHSY-5YNeuroblastoma0.67 µM[3]

Signaling Pathways Modulated by M344

M344's inhibition of HDACs triggers a cascade of downstream effects, primarily culminating in cell cycle arrest and apoptosis.

Induction of Cell Cycle Arrest

M344 has been shown to induce cell cycle arrest, predominantly at the G0/G1 phase, in various cancer cell lines, including endometrial, ovarian, and pancreatic cancer cells.[5][6] This arrest is associated with the upregulation of cyclin-dependent kinase inhibitors, such as p21.[7][8]

G M344 M344 HDAC HDAC Inhibition M344->HDAC Histone_Acetylation Increased Histone Acetylation HDAC->Histone_Acetylation p21 p21 (CDKN1A) Upregulation Histone_Acetylation->p21 CyclinE_CDK2 Cyclin E-CDK2 Complex Inhibition p21->CyclinE_CDK2 G1_Arrest G1 Phase Cell Cycle Arrest CyclinE_CDK2->G1_Arrest

Figure 1. M344-induced G1 cell cycle arrest pathway.
Induction of Apoptosis

At higher concentrations, M344 is a potent inducer of apoptosis.[7] This programmed cell death is initiated through both intrinsic (mitochondrial) and extrinsic pathways, evidenced by the activation of caspases-8 and -9, followed by the executioner caspase-3.[7] Key molecular events include the release of cytochrome c from the mitochondria, cleavage of PARP, an increase in the pro-apoptotic protein Bax, and a decrease in the anti-apoptotic protein XIAP.[7]

G M344 M344 HDAC HDAC Inhibition M344->HDAC Bax Bax Upregulation HDAC->Bax XIAP XIAP Downregulation HDAC->XIAP Mitochondria Mitochondria Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8 Caspase-8 Activation Caspase8->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis Caspase3->Apoptosis G Start Select Cancer Cell Line Cell_Culture Cell Culture and Expansion Start->Cell_Culture Treatment Treat with M344 (Dose-Response and Time-Course) Cell_Culture->Treatment Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Treatment->Proliferation_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis_Assay Western_Blot Western Blot for Key Proteins Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation Proliferation_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion on M344's In Vitro Efficacy Data_Analysis->Conclusion

References

An In-Depth Technical Guide to 4-(dimethylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide (M-344): Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(dimethylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide, a potent histone deacetylase (HDAC) inhibitor commonly known as M-344. This document details its discovery as a synthetic analog of Trichostatin A, outlines a representative synthetic pathway, and compiles its biological activities with a focus on its anti-cancer properties. The core of this guide is dedicated to presenting quantitative data in structured tables for clear comparison, providing detailed experimental protocols for key biological assays, and visualizing its mechanisms of action through signaling pathway diagrams created using Graphviz. The intended audience includes researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of HDAC inhibitors.

Introduction

4-(dimethylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide (M-344) is a synthetic small molecule that has garnered significant interest as a potent inhibitor of histone deacetylases (HDACs)[1]. As a member of the benzamide class of hydroxamic acids, M-344 is structurally an amide analog of Trichostatin A (TSA), a natural product with well-established HDAC inhibitory activity[1]. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones and other proteins[2][3]. The aberrant activity of HDACs is implicated in the pathogenesis of various diseases, particularly cancer, making them a compelling target for therapeutic intervention.

M-344 has been shown to induce growth inhibition, cell cycle arrest, and apoptosis in a variety of human cancer cell lines[4][5]. Its mechanism of action is primarily attributed to the hyperacetylation of histones, which leads to a more open chromatin structure and the altered expression of genes involved in key cellular processes[4]. This guide will delve into the technical details of M-344, providing a valuable resource for its further investigation and potential clinical development.

Discovery and Synthesis

The discovery of M-344 is rooted in the exploration of synthetic analogs of Trichostatin A with improved pharmacological properties. The key publication by Jung et al. in the Journal of Medicinal Chemistry in 1999 described the synthesis of a series of amide analogues of TSA, including compounds with the structural features of M-344[1][6].

Synthetic Pathway

The synthesis of M-344 generally involves the coupling of two key fragments: a substituted benzoyl moiety and a functionalized aliphatic chain terminating in a protected hydroxamic acid. A representative synthetic route is outlined below.

Synthesis_Pathway A 4-(Dimethylamino)benzoic acid I1 Intermediate 1 A->I1 Activation (e.g., SOCl2) B 7-Aminoheptanoic acid methyl ester B->I1 Coupling C Hydroxylamine I2 M-344 Methyl Ester I1->I2 Amide bond formation P M-344 (4-(dimethylamino)-N-(7-(hydroxyamino)- 7-oxoheptyl)benzamide) I2->P Hydroxylamine treatment

Caption: A generalized synthetic pathway for M-344.

Experimental Protocol: Synthesis of 4-(dimethylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide (M-344)

This is a representative protocol based on general synthetic strategies for similar compounds and should be adapted and optimized.

  • Activation of 4-(Dimethylamino)benzoic acid: To a solution of 4-(dimethylamino)benzoic acid in an anhydrous solvent (e.g., dichloromethane), an activating agent such as thionyl chloride or a carbodiimide (e.g., EDC) is added. The reaction is stirred at room temperature until the activation is complete.

  • Coupling with the side chain: 7-Aminoheptanoic acid methyl ester is added to the activated benzoic acid derivative. A base, such as triethylamine, may be added to neutralize any acid formed during the reaction. The mixture is stirred until the amide bond formation is complete, which can be monitored by thin-layer chromatography.

  • Work-up and purification of the intermediate: The reaction mixture is washed with aqueous solutions to remove unreacted starting materials and byproducts. The organic layer is dried and concentrated to yield the methyl ester intermediate. This intermediate may be purified further by column chromatography.

  • Formation of the hydroxamic acid: The purified methyl ester is dissolved in a suitable solvent like methanol. A solution of hydroxylamine hydrochloride and a base (e.g., sodium methoxide) in methanol is added. The reaction is stirred at room temperature until the conversion to the hydroxamic acid is complete.

  • Final purification: The final product, M-344, is purified by recrystallization or column chromatography to yield a solid. The purity and identity of the compound are confirmed by analytical techniques such as HPLC, NMR, and mass spectrometry.

Biological Activity and Quantitative Data

M-344 exhibits potent inhibitory activity against HDAC enzymes and demonstrates significant anti-proliferative effects in various cancer cell lines.

HDAC Inhibition

M-344 is an inhibitor of multiple HDAC isoforms, with a degree of selectivity.

HDAC IsoformIC50 (nM)Reference
HDAC (Maize)100[1]
HDAC1 (Human)46[1]
HDAC6 (Human)88
Anti-Cancer Activity

The anti-proliferative and cytotoxic effects of M-344 have been evaluated in a range of cancer cell lines.

Cell LineCancer TypeIC50 / EC50 (µM)Reference
IshikawaEndometrial Cancer2.3 (EC50)[7]
SK-OV-3Ovarian Cancer5.1 (EC50)[7]
D341 MedMedulloblastoma0.65 (GI50)[7]
DaoyMedulloblastoma0.63 (GI50)[7]
CH-LA 90Neuroblastoma0.63 (GI50)[7]
SHSY-5YNeuroblastoma0.67 (GI50)[7]
THP-1Leukemia< 0.2 (Growth Inhibition)[5]

Mechanism of Action

The primary mechanism of action of M-344 is the inhibition of HDACs, leading to the accumulation of acetylated histones and other proteins. This results in the modulation of gene expression, ultimately causing cell cycle arrest, apoptosis, and the inhibition of tumor growth.

Signaling Pathways

HDAC inhibitors, including M-344, have been shown to impact several critical signaling pathways involved in cancer progression.

4.1.1. General Mechanism of HDAC Inhibition

HDAC_Inhibition cluster_inhibition Effect of M-344 M344 M-344 HDAC HDAC M344->HDAC Inhibits Histone Acetylated Histone HDAC->Histone Deacetylates Chromatin Condensed Chromatin (Transcriptional Repression) Histone->Chromatin OpenChromatin Open Chromatin (Transcriptional Activation) Histone->OpenChromatin Hyperacetylation Gene Tumor Suppressor Genes Chromatin->Gene Silences OpenChromatin->Gene Activates Arrest Cell Cycle Arrest Gene->Arrest Apoptosis Apoptosis Gene->Apoptosis

Caption: M-344 inhibits HDAC, leading to histone hyperacetylation and the activation of tumor suppressor genes.

4.1.2. PI3K/Akt Signaling Pathway

HDAC inhibitors can modulate the PI3K/Akt signaling pathway, which is a critical regulator of cell survival and proliferation.

PI3K_Akt_Pathway HDACi HDAC Inhibitors (e.g., M-344) PI3K PI3K HDACi->PI3K Inhibits Akt Akt HDACi->Akt Inhibits PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival

Caption: HDAC inhibitors can suppress the pro-survival PI3K/Akt/mTOR signaling pathway.

4.1.3. Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway, often dysregulated in cancer, is another target of HDAC inhibitors.

Wnt_Pathway HDACi HDAC Inhibitors (e.g., M-344) beta_catenin β-catenin HDACi->beta_catenin Downregulates TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activates TargetGenes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes Induces Transcription Proliferation Cell Proliferation TargetGenes->Proliferation

Caption: HDAC inhibitors can attenuate Wnt/β-catenin signaling by downregulating β-catenin.

4.1.4. NF-κB Signaling Pathway

M-344 has been specifically shown to activate the NF-κB signaling pathway in certain cancer cells, which can have context-dependent effects on cell fate.

NFkB_Pathway cluster_nucleus M344 M-344 IKK IKK Complex M344->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to TargetGenes NF-κB Target Genes Nucleus->TargetGenes Induces Transcription Apoptosis Apoptosis TargetGenes->Apoptosis

References

An In-depth Technical Guide to the Biological Activity of the M344 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M344, also known as 4-(dimethylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide, is a potent, synthetically derived inhibitor of histone deacetylases (HDACs).[1][2] As a member of the hydroxamic acid class of HDAC inhibitors, M344 has demonstrated significant anti-neoplastic properties across a range of cancer cell lines.[3][4] This technical guide provides a comprehensive overview of the biological activity of M344, including its mechanism of action, effects on cellular signaling pathways, and detailed protocols for key experimental assays used in its characterization.

Mechanism of Action

The primary mechanism of action for M344 is the inhibition of histone deacetylases. HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, M344 promotes histone hyperacetylation, resulting in a more relaxed chromatin state that allows for the transcription of various genes, including tumor suppressor genes.[2]

M344 exhibits potent inhibitory activity against several HDAC isoforms, with a reported IC50 of 100 nM for total HDACs.[5][6] It shows selectivity for certain HDACs, with a three-fold greater selectivity for HDAC6 over HDAC1.[7] M344 has demonstrated inhibitory activity against HDAC1, 2, 3, 6, and 10 in the sub-micromolar range.[1]

Quantitative Data on Biological Activity

The following tables summarize the quantitative data on the inhibitory and anti-proliferative effects of M344 across various HDAC isoforms and cancer cell lines.

Table 1: Inhibitory Concentration (IC50) of M344 against HDAC Isoforms

HDAC IsoformIC50 (nM)Reference
Total HDACs100[5][6]
Human HDAC146[7][8]
HDAC148[1]
HDAC69.5[1]

Table 2: Anti-proliferative Activity of M344 in Various Cancer Cell Lines

Cell LineCancer TypePotency MetricValue (µM)Reference
IshikawaEndometrial CancerEC502.3[5]
SK-OV-3Ovarian CancerEC505.1[5]
D341 MedMedulloblastomaGI500.65[5]
DaoyMedulloblastomaGI500.63[5]
CH-LA 90NeuroblastomaGI500.63[5]
SHSY-5YNeuroblastomaGI500.67[5]
A431Epidermoid CarcinomaIC502.3[6]
A549Lung CarcinomaIC500.8[6]
HCT116Colon CarcinomaIC50>10[6]
LS 174TColon CarcinomaIC502.9[6]
SW 620Colon CarcinomaIC502.0[6]
T24Bladder CarcinomaIC501.8[6]
H1299Lung CarcinomaIC501.0[6]

Signaling Pathways Modulated by M344

M344 exerts its anti-cancer effects through the modulation of several key signaling pathways, primarily those involved in cell cycle regulation and apoptosis.

Cell Cycle Arrest

M344 has been shown to induce cell cycle arrest, predominantly at the G0/G1 phase.[1][3] This is often associated with the upregulation of cyclin-dependent kinase (CDK) inhibitors, such as p21.[2] The increased expression of p21 leads to the inhibition of CDK2/cyclin E complexes, thereby preventing the transition from G1 to S phase.

G1_Arrest_Pathway M344 M344 HDAC HDAC Inhibition M344->HDAC Histone_Acetylation Histone Hyperacetylation HDAC->Histone_Acetylation p21_Gene p21 Gene Transcription Histone_Acetylation->p21_Gene p21_Protein p21 Protein p21_Gene->p21_Protein CDK2_CyclinE CDK2/Cyclin E Complex p21_Protein->CDK2_CyclinE G1_S_Transition G1/S Phase Transition CDK2_CyclinE->G1_S_Transition Cell_Cycle_Arrest G1 Cell Cycle Arrest G1_S_Transition->Cell_Cycle_Arrest

M344-induced G1 cell cycle arrest pathway.
Induction of Apoptosis

M344 is a potent inducer of apoptosis in various cancer cells.[3][4] This programmed cell death is initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. M344 treatment leads to the upregulation of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins such as XIAP.[2] This results in the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including caspase-8, caspase-9, and the executioner caspase-3.[2]

Apoptosis_Pathway M344 M344 HDAC_Inhibition HDAC Inhibition M344->HDAC_Inhibition Bax_up ↑ Bax HDAC_Inhibition->Bax_up XIAP_down ↓ XIAP HDAC_Inhibition->XIAP_down Caspase8 Caspase-8 Activation HDAC_Inhibition->Caspase8 Mitochondria Mitochondria Bax_up->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis HDAC_Assay_Workflow start Start prepare_reagents Prepare Reagents: - HDAC Enzyme - Fluorogenic Substrate - M344 dilutions - Assay Buffer start->prepare_reagents incubate Incubate Enzyme, Substrate, and M344 at 37°C prepare_reagents->incubate add_developer Add Developer Solution (e.g., Trypsin) incubate->add_developer measure_fluorescence Measure Fluorescence (Ex/Em appropriate for substrate) add_developer->measure_fluorescence calculate_ic50 Calculate IC50 Value measure_fluorescence->calculate_ic50 end End calculate_ic50->end Western_Blot_Workflow start Start cell_lysis Cell Lysis and Protein Extraction start->cell_lysis quantification Protein Quantification (e.g., BCA Assay) cell_lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane (PVDF/Nitrocellulose) sds_page->transfer blocking Blocking (e.g., 5% non-fat milk) transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (e.g., Chemiluminescence) secondary_ab->detection analysis Image Analysis and Quantification detection->analysis end End analysis->end

References

M344: A Technical Guide to its Target Proteins and Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M344, also known as D237 or MS 344, is a potent, synthetic histone deacetylase (HDAC) inhibitor.[1][2] As an amide analog of Trichostatin A, it has demonstrated significant therapeutic potential in preclinical studies across various cancer types, including neuroblastoma, pancreatic cancer, breast cancer, and ovarian cancer.[2][3][4] This technical guide provides an in-depth overview of the target proteins and core signaling pathways modulated by M344, presenting key quantitative data, experimental methodologies, and visual representations of its mechanism of action.

Core Mechanism of Action: Histone Deacetylase Inhibition

The primary mechanism of M344 is the inhibition of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[5] By removing acetyl groups from lysine residues on histone tails, HDACs promote chromatin condensation, leading to transcriptional repression. M344's inhibition of HDACs results in the accumulation of acetylated histones (hyperacetylation), which relaxes chromatin structure and allows for the transcription of various genes, including tumor suppressor genes.[5][6][7] This alteration in gene expression underlies M344's induction of terminal cell differentiation, cell cycle arrest, and apoptosis.[8][9]

Target Proteins and Inhibitory Activity

M344 exhibits potent inhibitory activity against multiple HDAC isoforms, particularly those in Class I and Class II.[10] Its broad-spectrum inhibition contributes to its multifaceted effects on cancer cells.

Quantitative Inhibitory Data

The following tables summarize the in vitro inhibitory activity of M344 against various HDACs and its anti-proliferative effects on different cancer cell lines.

Table 1: M344 Inhibitory Concentration (IC50) against HDAC Isoforms

Target HDACIC50 ValueCell Line/Assay ConditionReference
General HDACs100 nMEnzyme Inhibition Assay[8][11]
HDAC1~46 nMHuman HDAC1 Assay[1]
HDAC10.048 µMHEK293 cells[10]
HDAC2Comparable to VorinostatHEK293 cells[10]
HDAC3Comparable to VorinostatHEK293 cells[10]
HDAC6~14 nMHuman HDAC6 Assay[1]
HDAC60.0095 µMHEK293 cells[10]
HDAC10Comparable to VorinostatHEK293 cells[10]

Table 2: M344 Anti-proliferative Activity (GI50/EC50) in Cancer Cell Lines

Cell LineCancer TypeGI50/EC50 ValueReference
IshikawaEndometrial Cancer2.3 µM (EC50)[8]
SK-OV-3Ovarian Cancer5.1 µM (EC50)[8]
D341 MedMedulloblastoma0.65 µM (GI50)[8]
DaoyMedulloblastoma0.63 µM (GI50)[8]
CH-LA 90Neuroblastoma0.63 µM (GI50)[8]
SHSY-5YNeuroblastoma0.67 µM (GI50)[8]

Key Signaling Pathways Modulated by M344

M344 exerts its anti-cancer effects by modulating several critical signaling pathways that control cell survival, proliferation, and DNA repair.

Induction of Apoptosis

M344 induces programmed cell death (apoptosis) in cancer cells through the activation of intrinsic and extrinsic pathways.[6] This process involves the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade.

G M344 M344 HDACs HDACs M344->HDACs inhibition Bax Increase in pro-apoptotic Bax HDACs->Bax modulation of gene expression XIAP Decrease in anti-apoptotic XIAP HDACs->XIAP modulation of gene expression CytochromeC Cytochrome c release Bax->CytochromeC Caspase9 Caspase-9 activation XIAP->Caspase9 inhibition CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Caspase8 Caspase-8 activation Caspase8->Caspase3 PARP PARP cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis G M344 M344 HDACs HDACs M344->HDACs inhibition p21 Increased p21 expression HDACs->p21 increased transcription CDK2 CDK2 p21->CDK2 inhibition CyclinE Increased Cyclin E levels CyclinE->CDK2 activation G1_S_Transition G1/S Phase Transition CDK2->G1_S_Transition CellCycleArrest G0/G1 Cell Cycle Arrest G1_S_Transition->CellCycleArrest inhibition G M344 M344 HDAC1 HDAC1 M344->HDAC1 inhibition BRCA1_mRNA BRCA1 mRNA expression M344->BRCA1_mRNA decrease BRCA1_promoter BRCA1 Promoter HDAC1->BRCA1_promoter indirect regulation BRCA1_promoter->BRCA1_mRNA transcription BRCA1_protein BRCA1 Protein BRCA1_mRNA->BRCA1_protein translation BRCA1_mRNA->BRCA1_protein decrease DNA_repair Homologous Recombination DNA Repair BRCA1_protein->DNA_repair BRCA1_protein->DNA_repair decrease Cell_death Enhanced Cell Death DNA_repair->Cell_death prevents DNA_repair->Cell_death less prevention Cisplatin Cisplatin DNA_damage DNA Damage Cisplatin->DNA_damage DNA_damage->DNA_repair is repaired by

References

An In-depth Technical Guide to 4-(dimethylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide (M344)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(dimethylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide, commonly known as M344, is a potent, synthetically derived member of the benzamide class of histone deacetylase (HDAC) inhibitors.[1][2] This small molecule has garnered significant interest in the fields of oncology and neurotherapeutics due to its ability to modulate gene expression through epigenetic mechanisms. By inhibiting HDAC enzymes, M344 induces hyperacetylation of histones, leading to a more open chromatin structure and altered transcription of genes involved in critical cellular processes such as cell cycle progression, apoptosis, and differentiation.[2] This technical guide provides a comprehensive review of the existing literature on M344, summarizing its biochemical properties, mechanism of action, and preclinical efficacy. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this promising therapeutic agent.

Chemical and Physical Properties

M344 is a hydroxamic acid derivative with the following key properties:

PropertyValueReference(s)
IUPAC Name 4-(dimethylamino)-N-[7-(hydroxyamino)-7-oxoheptyl]benzamide[2]
Synonyms M344, D237, MS 344, Histone Deacetylase Inhibitor III[3][4]
CAS Number 251456-60-7[3]
Molecular Formula C₁₆H₂₅N₃O₃[2]
Molecular Weight 307.39 g/mol [2]
Solubility DMSO: 25 mg/mL, DMF: 30 mg/mL, Ethanol: 3 mg/mL[3]
Storage Store at -20°C[3]

Mechanism of Action

M344 exerts its biological effects primarily through the inhibition of histone deacetylases (HDACs), a class of enzymes that play a crucial role in epigenetic regulation. HDACs remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, M344 promotes histone hyperacetylation, resulting in a more relaxed chromatin state that allows for the transcription of various genes, including tumor suppressor genes.[2]

Signaling Pathways Modulated by M344

M344 has been shown to influence several key signaling pathways implicated in cancer and neurodegenerative diseases.

  • Induction of p21 and Cell Cycle Arrest: A primary mechanism by which M344 inhibits cancer cell proliferation is through the induction of the cyclin-dependent kinase inhibitor p21. Increased p21 levels lead to the inhibition of cyclin-CDK complexes, which are essential for cell cycle progression, ultimately causing a G0/G1 phase arrest.

G1_arrest M344 M344 HDAC_inhibition HDAC Inhibition M344->HDAC_inhibition p21 p21 Upregulation HDAC_inhibition->p21 Cyclin_CDK Cyclin/CDK Complex (e.g., Cyclin D/CDK4/6, Cyclin E/CDK2) p21->Cyclin_CDK Inhibition Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest p21->Cell_Cycle_Arrest Rb_phos Rb Phosphorylation (Inactive) Cyclin_CDK->Rb_phos E2F E2F Release Rb_phos->E2F Inhibition of Release G1_S_transition G1/S Phase Transition E2F->G1_S_transition

M344-induced G0/G1 cell cycle arrest via p21 upregulation.
  • Induction of Apoptosis: M344 has been demonstrated to induce programmed cell death in various cancer cell lines. This is achieved through the modulation of pro- and anti-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway.

apoptosis_pathway M344 M344 HDAC_inhibition HDAC Inhibition M344->HDAC_inhibition Bax_Bak Upregulation of Pro-apoptotic proteins (e.g., Bax, Bak) HDAC_inhibition->Bax_Bak Bcl2 Downregulation of Anti-apoptotic proteins (e.g., Bcl-2) HDAC_inhibition->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mito Bcl2->Mito Inhibition CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Induction of the intrinsic apoptotic pathway by M344.
  • ATF4-ATF3 Stress Response Pathway: M344 can induce cellular stress, leading to the upregulation of Activating Transcription Factor 3 (ATF3) through an Activating Transcription Factor 4 (ATF4)-dependent mechanism. This pathway is part of the integrated stress response and can contribute to the pro-apoptotic activity of M344.

ATF3_pathway M344 M344 Cellular_Stress Cellular Stress M344->Cellular_Stress ATF4 ATF4 Upregulation Cellular_Stress->ATF4 ATF3_promoter ATF3 Gene Promoter ATF4->ATF3_promoter Binds to ATF3_expression ATF3 Expression ATF3_promoter->ATF3_expression Apoptosis_Modulation Modulation of Apoptosis ATF3_expression->Apoptosis_Modulation

M344 induces ATF3 expression via the ATF4-mediated stress response.

Quantitative Data

HDAC Inhibition Profile

M344 is a potent inhibitor of several HDAC isoforms, with a degree of selectivity.

HDAC IsoformIC₅₀ (nM)Reference(s)
Maize HDAC100[3][5]
Human HDAC146[3][5]
Human HDAC614-88[3][5]
Human HDAC2Sub-micromolar[6]
Human HDAC3Sub-micromolar[6]
Human HDAC10Sub-micromolar[6]

M344 displays a roughly three-fold selectivity for HDAC6 over HDAC1.[3][5]

In Vitro Anti-proliferative Activity

M344 has demonstrated potent anti-proliferative effects across a range of human cancer cell lines.

Cell LineCancer TypeIC₅₀ / EC₅₀ / GI₅₀ (µM)Reference(s)
IshikawaEndometrial Cancer2.3 (EC₅₀)[1]
SK-OV-3Ovarian Cancer5.1 (EC₅₀)[1]
A431Epidermoid Carcinoma2.3 (IC₅₀)[4]
A549Lung Carcinoma0.8 (IC₅₀)[4]
D341 MedMedulloblastoma0.65 (GI₅₀)[1]
DaoyMedulloblastoma0.63 (GI₅₀)[1]
SH-SY5YNeuroblastoma0.67 (GI₅₀)[1]
CHLA-90Neuroblastoma0.63 (GI₅₀)[1]
H1299Lung Carcinoma>10 (IC₅₀)[7]
LS 174TColon Carcinoma2.0 (IC₅₀)[7]
SW 620Colon Carcinoma2.0 (IC₅₀)[7]
T24Bladder Carcinoma1.9 (IC₅₀)[7]
In Vivo Efficacy

Preclinical studies in animal models have shown the anti-tumor potential of M344.

Cancer ModelAnimal ModelDosing RegimenKey FindingsReference(s)
NeuroblastomaMouse Xenograft10 mg/kg, i.p., dailySuppressed tumor growth and extended survival.[8]
Pancreatic CancerMouse Xenograft10 mg/kg, i.p., dailyReduced tumor volume, especially in combination with gemcitabine.[9]
Pharmacokinetic Parameters

Limited pharmacokinetic data is available for M344. In a study with non-tumor-bearing mice, a single intraperitoneal injection of 10 mg/kg M344 resulted in a peak plasma concentration at 15 minutes.[6] The brain concentration also peaked at 15 minutes, reaching a level of 47 ng/mL (approximately 0.13 µM), which is sufficient to inhibit its target HDACs.[6] Further studies are required to fully characterize the ADME (absorption, distribution, metabolism, and excretion) profile of M344.

Experimental Protocols

HDAC Inhibition Assay

This protocol describes a common method for determining the IC₅₀ of M344 against HDAC enzymes.

HDAC_assay_workflow start Start prepare_reagents Prepare Reagents: - HDAC Enzyme - [³H]-acetylated histones (substrate) - M344 dilutions - Assay Buffer start->prepare_reagents incubation Incubate HDAC enzyme, substrate, and M344 at 37°C for 30 min prepare_reagents->incubation stop_reaction Stop reaction with HCl/Acetic Acid incubation->stop_reaction extraction Extract released [³H]-acetic acid with ethyl acetate stop_reaction->extraction scintillation Measure radioactivity of the organic phase using a scintillation counter extraction->scintillation analysis Calculate % inhibition and determine IC₅₀ values scintillation->analysis end End analysis->end

Workflow for a radioactive HDAC inhibition assay.

Procedure:

  • Enzyme and Substrate Preparation: Recombinant human HDAC enzymes and [³H]-acetylated histone peptides are used.

  • Compound Dilution: M344 is serially diluted in assay buffer to a range of concentrations.

  • Reaction Incubation: The HDAC enzyme, [³H]-acetylated histone substrate, and M344 (or vehicle control) are incubated in an assay buffer (e.g., 25 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂) at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., 1 M HCl, 0.4 M acetic acid).

  • Extraction: The released [³H]-acetic acid is extracted into an organic solvent (e.g., ethyl acetate).

  • Quantification: The radioactivity in the organic phase is measured using a scintillation counter.

  • Data Analysis: The percentage of HDAC inhibition is calculated for each M344 concentration relative to the vehicle control. The IC₅₀ value is determined by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This protocol is used to assess the effect of M344 on cell proliferation and viability.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of M344 (and a vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated for each M344 concentration relative to the vehicle-treated control. The GI₅₀/IC₅₀ value is determined from the dose-response curve.

Cell Cycle Analysis

This protocol details the use of propidium iodide staining and flow cytometry to analyze the effect of M344 on the cell cycle distribution.

Procedure:

  • Cell Treatment: Cells are treated with M344 at various concentrations for a defined period.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.

  • Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified using cell cycle analysis software.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is used to detect and quantify apoptosis induced by M344.

Procedure:

  • Cell Treatment: Cells are treated with M344 for the desired time.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

  • Data Analysis: The percentage of apoptotic cells (Annexin V-positive, PI-negative for early apoptosis; Annexin V-positive, PI-positive for late apoptosis/necrosis) is determined.

Synthesis

Preclinical and Clinical Development Status

Based on the available literature, 4-(dimethylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide (M344) is a preclinical candidate. Extensive in vitro and in vivo studies in animal models have demonstrated its potential as an anti-cancer and neuroprotective agent. However, a thorough search of clinical trial registries (such as ClinicalTrials.gov) reveals no registered clinical trials for M344 to date. Its development appears to be in the exploratory and preclinical stages.

Conclusion

4-(dimethylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide (M344) is a potent HDAC inhibitor with promising preclinical activity against a variety of cancers and in models of neurodegenerative disease. Its mechanism of action involves the induction of p21-mediated cell cycle arrest and the activation of the intrinsic apoptotic pathway. Furthermore, its ability to modulate the ATF4-ATF3 stress response pathway highlights its multifaceted biological effects. While the current body of evidence is compelling, further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as its long-term safety profile, before it can be considered for clinical development. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals interested in advancing the study of this promising therapeutic agent.

References

M344: A Technical Guide to its Role in Apoptosis and Cell Cycle Regulation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

M344 is a potent, synthetically derived histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-neoplastic properties across a range of cancer models. As an amide analogue of Trichostatin A, its primary mechanism of action involves the inhibition of HDAC enzymes, leading to the hyperacetylation of histone proteins. This alteration in chromatin structure modulates gene expression, resulting in two key anti-cancer outcomes: cell cycle arrest and the induction of apoptosis. M344 consistently triggers a G0/G1 phase cell cycle arrest, primarily through the upregulation of the cyclin-dependent kinase inhibitor p21.[1][2][3] Furthermore, it activates programmed cell death by engaging both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This is characterized by the modulation of Bcl-2 family proteins, release of cytochrome c, and the activation of a caspase cascade.[1][2][4] This technical guide provides an in-depth analysis of M344's molecular mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways.

Introduction to M344

M344, with the chemical name 4-(dimethylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide, is a hydroxamic acid-based small molecule that functions as a potent inhibitor of histone deacetylases.[3] HDACs are a class of enzymes that remove acetyl groups from the lysine residues of histone and non-histone proteins.[1][5] This deacetylation process leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression.

By inhibiting HDAC activity, M344 promotes an acetylated state, leading to a more open chromatin configuration and the transcriptional activation of genes that can suppress tumor growth.[3] Key among these are genes involved in the regulation of the cell cycle and apoptosis. M344 has shown efficacy in various cancer cell lines, including leukemia, endometrial, ovarian, neuroblastoma, and pancreatic cancer.[1][3][6][7]

M344 and Cell Cycle Regulation

A primary effect of M344 on cancer cells is the inhibition of proliferation by inducing cell cycle arrest, predominantly at the G0/G1 checkpoint.[1][3][5] This prevents cells from entering the S phase, the period of DNA synthesis, thereby halting their division.

The mechanism underlying this G1 arrest is strongly associated with the increased expression of the cyclin-dependent kinase inhibitor p21 (also known as p21WAF1/CIP1).[1][2] M344 treatment leads to elevated levels of p21, which in turn binds to and inhibits the activity of cyclin E-CDK2 complexes. These complexes are critical for the G1 to S phase transition. By inactivating them, M344 effectively establishes a blockade at the G1 checkpoint. Studies have also noted an increase in cyclin E levels following M344 treatment, which is consistent with a G1 phase arrest.[1][2]

Quantitative Data: Cell Cycle Analysis

The effect of M344 on cell cycle distribution has been quantified in various studies. A representative example using human THP-1 leukemia cells is detailed below.

Cell LineTreatmentDuration% Cells in G0/G1% Cells in S PhaseReference
THP-1 Control (DMSO)48 hr47.11%34.33%[1]
THP-1 0.2 µM M34448 hr83.32%6.15%[1]

M344 and Apoptosis Induction

At concentrations higher than those required for cell cycle arrest, M344 is a potent inducer of apoptosis.[1] Evidence suggests that M344 activates both the intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) apoptotic pathways, leading to a robust and comprehensive cell death response.[1][2]

Molecular Mechanisms of M344-Induced Apoptosis

The key molecular events triggered by M344 in the apoptotic cascade include:

  • Modulation of Bcl-2 Family Proteins: M344 alters the balance of pro- and anti-apoptotic proteins. It has been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the levels of the anti-apoptotic protein XIAP (X-linked inhibitor of apoptosis protein).[1][2][4]

  • Mitochondrial Pathway Activation: The increase in Bax facilitates mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c from the mitochondria into the cytosol.[1][2]

  • Caspase Cascade Activation: M344 treatment leads to the activation of initiator caspases for both pathways: caspase-9 (intrinsic) and caspase-8 (extrinsic).[1][2] These initiator caspases then converge to activate the primary executioner caspase, caspase-3.

  • Execution of Apoptosis: Activated caspase-3 proceeds to cleave critical cellular substrates, including Poly (ADP-ribose) polymerase (PARP), which ultimately dismantles the cell and leads to its death.[1][2][4]

Quantitative Data: Anti-proliferative and HDAC Inhibitory Activity

The potency of M344 varies across different cancer types and HDAC subtypes. The following table summarizes key inhibitory concentrations.

ParameterTargetCell Line / SystemValueReference
IC50 HDAC (general)Enzyme Assay100 nM[8]
IC50 HDAC1Enzyme Assay~46 nM[9]
IC50 HDAC6Enzyme Assay~14 nM[9]
EC50 Cell ProliferationIshikawa (Endometrial)2.3 µM[8]
EC50 Cell ProliferationSK-OV-3 (Ovarian)5.1 µM[8]
GI50 Cell ProliferationDaoy (Medulloblastoma)0.63 µM[8]
GI50 Cell ProliferationSH-SY5Y (Neuroblastoma)0.67 µM[8]

Signaling Pathway and Workflow Diagrams

Visual representations of the molecular pathways and experimental workflows are provided below to clarify the mechanisms and methodologies discussed.

M344_Cell_Cycle_Pathway cluster_histone cluster_cdk M344 M344 HDAC HDAC Enzymes M344->HDAC Inhibition Acetylation Histone Hyperacetylation M344->Acetylation Promotes Histones Histone Proteins HDAC->Histones Deacetylation p21_Gene p21 Gene Transcription Acetylation->p21_Gene p21_Protein p21 Protein p21_Gene->p21_Protein Translation CyclinE_CDK2 Cyclin E / CDK2 Complex p21_Protein->CyclinE_CDK2 Inhibition G1_Arrest G1 Phase Cell Cycle Arrest p21_Protein->G1_Arrest S_Phase S Phase Entry CyclinE_CDK2->S_Phase Promotes

Caption: M344 pathway for inducing G1 cell cycle arrest.

M344_Apoptosis_Pathway M344 M344 HDACi HDAC Inhibition M344->HDACi Bax ↑ Bax Expression HDACi->Bax XIAP ↓ XIAP Expression HDACi->XIAP Extrinsic Extrinsic Pathway (Receptor-Mediated) HDACi->Extrinsic Mito Mitochondrion Bax->Mito MOMP Casp9 Caspase-9 (Initiator) XIAP->Casp9 Inhibition Casp3 Caspase-3 (Executioner) XIAP->Casp3 Inhibition CytC Cytochrome c Release Mito->CytC CytC->Casp9 Activation Casp9->Casp3 Activation Casp8 Caspase-8 (Initiator) Casp8->Casp3 Activation Extrinsic->Casp8 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis Cell_Cycle_Workflow start 1. Seed Cells & Treat with M344 or Vehicle harvest 2. Harvest Cells (Trypsinize if Adherent) start->harvest wash_pbs 3. Wash with ice-cold PBS harvest->wash_pbs fix 4. Fix Cells (e.g., 70-80% cold Ethanol, dropwise while vortexing) wash_pbs->fix rnase 5. Permeabilize & Treat with RNase A fix->rnase stain 6. Stain with Propidium Iodide (PI) rnase->stain flow 7. Analyze by Flow Cytometry stain->flow analysis 8. Quantify Cell Populations (G0/G1, S, G2/M) flow->analysis Apoptosis_Workflow start 1. Seed Cells & Treat with M344 or Vehicle harvest 2. Harvest Adherent & Suspension Cells start->harvest wash_buffer 3. Wash with PBS, then resuspend in 1X Binding Buffer harvest->wash_buffer stain 4. Add Annexin V-FITC and Propidium Iodide (PI) wash_buffer->stain incubate 5. Incubate at RT in the dark (15 min) stain->incubate flow 6. Analyze by Flow Cytometry incubate->flow analysis 7. Quantify Cell Populations (Live, Apoptotic, Necrotic) flow->analysis

References

An In-Depth Technical Guide to the Epigenetic Modifications by 4-(dimethylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide (Vorinostat/SAHA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the epigenetic modifications induced by 4-(dimethylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide, a compound widely known as Vorinostat or Suberoylanilide Hydroxamic Acid (SAHA). As a potent histone deacetylase (HDAC) inhibitor, Vorinostat plays a crucial role in altering chromatin structure and gene expression, making it a subject of intense research and a clinically approved therapeutic agent. This document details the mechanism of action, presents quantitative data on its efficacy, provides detailed experimental protocols for its study, and visualizes its impact on key cellular signaling pathways.

Introduction

4-(dimethylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide, or Vorinostat (SAHA), is a member of the hydroxamic acid class of compounds that potently inhibits histone deacetylases (HDACs).[1] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to a more condensed chromatin structure and transcriptional repression.[2] By inhibiting HDACs, Vorinostat promotes the accumulation of acetylated histones, resulting in a more relaxed chromatin state that allows for the transcriptional activation of genes involved in various cellular processes, including cell cycle arrest, differentiation, and apoptosis.[3][4]

Vorinostat is a pan-HDAC inhibitor, acting on class I, II, and IV HDACs.[1] It has been approved by the U.S. Food and Drug Administration (FDA) for the treatment of cutaneous T-cell lymphoma (CTCL).[1][4] Its broad spectrum of activity has also led to investigations into its efficacy against a range of other malignancies and diseases.[1]

Mechanism of Action

The primary mechanism of action of Vorinostat is the inhibition of histone deacetylases. The hydroxamic acid moiety of Vorinostat chelates the zinc ion in the active site of HDAC enzymes, thereby blocking their catalytic activity.[1] This inhibition leads to the hyperacetylation of both histone and non-histone proteins.

Histone Hyperacetylation: The acetylation of lysine residues on the N-terminal tails of core histones (H2A, H2B, H3, and H4) neutralizes their positive charge, weakening the interaction between histones and the negatively charged DNA backbone. This leads to a more open chromatin conformation (euchromatin), which is more accessible to transcription factors and the transcriptional machinery, ultimately resulting in altered gene expression.[3]

Non-Histone Protein Acetylation: Vorinostat also induces the acetylation of various non-histone proteins, including transcription factors (e.g., p53), chaperone proteins (e.g., Hsp90), and other cellular regulators.[3] This can modulate their activity, stability, and localization, contributing to the pleiotropic effects of the drug.

Quantitative Data: In Vitro Efficacy

The inhibitory activity of Vorinostat is often quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the specific HDAC enzyme, cell type, and assay conditions. The following table summarizes representative IC50 values for Vorinostat across various cancer cell lines.

Cell LineCancer TypeIC50 Value (µM)Treatment Duration (hours)Reference
OCI-AML3Acute Myeloid Leukemia1.5524[5]
OCI-AML3Acute Myeloid Leukemia0.4272[5]
SW-982Synovial Sarcoma8.648
SW-1353Chondrosarcoma2.048
SMMC7721Hepatocellular CarcinomaNot SpecifiedNot Specified[6]
BEL7402Hepatocellular CarcinomaNot SpecifiedNot Specified[6]
HepG2Hepatocellular CarcinomaNot SpecifiedNot Specified[6]
MV4-11B Myelomonocytic Leukemia0.63672[7]
DaudiBurkitt's Lymphoma0.49372[7]
A549Lung Carcinoma1.6472[7]
MCF-7Breast Adenocarcinoma0.68572[7]
HCT116Colorectal Carcinoma0.77Not Specified[8]
LNCaPProstate Cancer2.5 - 7.5Not Specified[2]
PC-3Prostate Cancer2.5 - 7.5Not Specified[2]
TSU-Pr1Prostate Cancer2.5 - 7.5Not Specified[2]

Key Signaling Pathways Modulated by Vorinostat

Vorinostat influences several critical signaling pathways involved in cell growth, proliferation, and survival.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell survival and proliferation. Vorinostat has been shown to inhibit this pathway, often synergizing with other PI3K/Akt inhibitors.[9][10] Inhibition of this pathway can lead to decreased cell growth and induction of apoptosis.

PI3K_Akt_mTOR_Pathway Vorinostat Vorinostat PI3K PI3K Vorinostat->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Vorinostat's inhibition of the PI3K/Akt/mTOR pathway.
Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial for embryonic development and can be aberrantly activated in various cancers. Vorinostat has been shown to modulate the Hh pathway, although its effects can be context-dependent.[4] In some cases, it can sensitize cells to Hh pathway inhibitors.[1]

Hedgehog_Signaling_Pathway Vorinostat Vorinostat HDACs HDACs Vorinostat->HDACs Inhibits Hedgehog_Pathway Hedgehog Signaling (Smo, Gli) HDACs->Hedgehog_Pathway Modulates Gene_Expression Target Gene Expression Hedgehog_Pathway->Gene_Expression

Modulation of the Hedgehog signaling pathway by Vorinostat.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the epigenetic effects of Vorinostat.

HDAC Activity Assay (Colorimetric)

This protocol is adapted from commercially available colorimetric HDAC activity assay kits.

Materials:

  • HDAC Substrate (e.g., Boc-Lys(Ac)-pNA)

  • 10X HDAC Assay Buffer

  • Lysine Developer

  • HDAC Inhibitor (e.g., Trichostatin A for control)

  • HeLa Nuclear Extract (or other sample containing HDAC activity)

  • Deacetylated Standard (e.g., Boc-Lys-pNA)

  • 96-well microtiter plate

  • Microplate reader

Procedure:

  • Prepare Reagents: Dilute the 10X HDAC Assay Buffer to 1X with ddH2O. Prepare dilutions of your test sample (e.g., nuclear extract) and Vorinostat.

  • Assay Reaction:

    • To each well, add 85 µL of ddH2O.

    • For positive control wells, add 5 µL of 10X HDAC Assay Buffer and 10 µL of HeLa Nuclear Extract.

    • For inhibitor wells, add 5 µL of 10X HDAC Assay Buffer, 10 µL of HeLa Nuclear Extract, and the desired concentration of Vorinostat.

    • For the blank, add 5 µL of 10X HDAC Assay Buffer and 10 µL of ddH2O.

    • Initiate the reaction by adding 5 µL of HDAC Substrate to all wells.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Development: Add 10 µL of Lysine Developer to each well. Incubate at 37°C for 15-30 minutes.

  • Measurement: Read the absorbance at 405 nm using a microplate reader.

  • Analysis: Calculate the percent inhibition of HDAC activity by comparing the absorbance of the Vorinostat-treated samples to the positive control.

HDAC_Assay_Workflow Start Start Prepare Prepare Reagents (Buffer, Samples, Vorinostat) Start->Prepare Add_Substrate Add HDAC Substrate Prepare->Add_Substrate Incubate_37C Incubate at 37°C Add_Substrate->Incubate_37C Add_Developer Add Lysine Developer Incubate_37C->Add_Developer Incubate_37C_2 Incubate at 37°C Add_Developer->Incubate_37C_2 Read_Absorbance Read Absorbance (405 nm) Incubate_37C_2->Read_Absorbance End End Read_Absorbance->End

Workflow for a colorimetric HDAC activity assay.
Western Blot for Histone H3 Acetylation

This protocol outlines the detection of acetylated histone H3 (Ac-H3) in cells treated with Vorinostat.

Materials:

  • Cell culture reagents

  • Vorinostat

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-acetyl-Histone H3 (e.g., anti-Ac-H3K9) and anti-total Histone H3 (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of Vorinostat or vehicle (DMSO) for the desired time (e.g., 24 hours).

  • Cell Lysis: Harvest cells, wash with cold PBS, and lyse in RIPA buffer on ice for 30 minutes. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against Ac-H3 (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total Histone H3 as a loading control.

Western_Blot_Workflow Start Start Cell_Treatment Cell Treatment with Vorinostat Start->Cell_Treatment Lysis Cell Lysis & Protein Quantification Cell_Treatment->Lysis SDS_PAGE SDS-PAGE & Protein Transfer Lysis->SDS_PAGE Blocking Membrane Blocking SDS_PAGE->Blocking Primary_Ab Primary Antibody Incubation (anti-Ac-H3) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Analysis & Re-probing (anti-total H3) Detection->Analysis End End Analysis->End

Workflow for Western blotting of acetylated histone H3.
Chromatin Immunoprecipitation (ChIP)

This protocol describes the enrichment of DNA associated with acetylated histones following Vorinostat treatment.

Materials:

  • Cell culture reagents

  • Vorinostat

  • Formaldehyde (for crosslinking)

  • Glycine (for quenching)

  • Lysis buffers (for cell and nuclear lysis)

  • Sonicator or micrococcal nuclease (for chromatin shearing)

  • Antibody against acetylated histone (e.g., anti-Ac-H3K9)

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • Proteinase K

  • Reagents for DNA purification

  • qPCR reagents

Procedure:

  • Crosslinking and Quenching:

    • Treat cells with Vorinostat or vehicle.

    • Add formaldehyde to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to crosslink proteins to DNA.

    • Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.

  • Cell Lysis and Chromatin Shearing:

    • Harvest and lyse the cells to release the nuclei.

    • Lyse the nuclei to release the chromatin.

    • Shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G beads.

    • Incubate the pre-cleared chromatin with the anti-acetyl-histone antibody overnight at 4°C.

    • Add protein A/G beads to capture the antibody-chromatin complexes.

  • Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

  • Elution and Reverse Crosslinking:

    • Elute the chromatin from the beads.

    • Reverse the crosslinks by incubating with proteinase K at 65°C for several hours.

  • DNA Purification: Purify the DNA using a standard DNA purification kit.

  • Analysis: Analyze the enrichment of specific genomic regions by quantitative PCR (qPCR) using primers for target gene promoters.

ChIP_Workflow Start Start Crosslinking Crosslinking (Formaldehyde) & Quenching (Glycine) Start->Crosslinking Lysis_Shearing Cell Lysis & Chromatin Shearing Crosslinking->Lysis_Shearing IP Immunoprecipitation (anti-Ac-Histone Ab) Lysis_Shearing->IP Washes Washes IP->Washes Elution Elution & Reverse Crosslinking Washes->Elution Purification DNA Purification Elution->Purification qPCR qPCR Analysis Purification->qPCR End End qPCR->End

Workflow for Chromatin Immunoprecipitation (ChIP).

Conclusion

4-(dimethylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide (Vorinostat/SAHA) is a powerful tool for studying epigenetic regulation and a valuable therapeutic agent. Its ability to inhibit HDACs and induce hyperacetylation of histones and other proteins leads to profound changes in gene expression and cellular behavior. This guide provides a foundational understanding of its mechanism, quantitative effects, and the experimental approaches used to investigate its activity. The provided protocols and pathway diagrams serve as a resource for researchers and drug development professionals seeking to explore the multifaceted roles of Vorinostat in biology and medicine.

References

M 344: A Technical Guide to Safety, Handling, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

M 344 is a potent histone deacetylase (HDAC) inhibitor with demonstrated efficacy in various cancer cell lines. As a compound of significant interest in drug development and biomedical research, a thorough understanding of its safety profile, handling procedures, and experimental applications is paramount. This technical guide provides a comprehensive overview of M 344, consolidating available safety data, outlining detailed handling and storage protocols, and presenting its mechanism of action. The guide includes structured data tables for easy reference, detailed experimental methodologies, and visual diagrams of its signaling pathway and a representative experimental workflow to facilitate its safe and effective use in a research setting.

Compound Identification and Safety Data

M 344, also known as D 237, is a synthetic amide analog of trichostatin A. It functions as a potent inhibitor of histone deacetylases.

Physical and Chemical Properties
PropertyValueReference
CAS Number 251456-60-7[1]
Molecular Formula C₁₆H₂₅N₃O₃[2]
Molecular Weight 307.40 g/mol [1]
Appearance SolidChemicalBook Safety Data Sheet
Melting Point 161°CChemicalBook Safety Data Sheet
Solubility Soluble in DMSO (~25 mg/ml), DMF (~25 mg/ml), and ethanol (~3 mg/ml). Soluble in DMSO at 10mg/mL, resulting in a clear solution.[2] ChemicalBook Safety Data Sheet
Toxicological Data
MetricValueReference
Acute Toxicity No data availableChemicalBook Safety Data Sheet
Skin Corrosion/Irritation No data availableChemicalBook Safety Data Sheet
Serious Eye Damage/Irritation No data availableChemicalBook Safety Data Sheet
Carcinogenicity (IARC) Not identified as a probable, possible, or confirmed human carcinogen by IARC.ChemicalBook Safety Data Sheet

Handling and Safety Protocols

Adherence to standard laboratory safety protocols is essential when handling M 344.

Personal Protective Equipment (PPE)
EquipmentRecommendation
Eye Protection Wear appropriate protective eyeglasses or chemical safety goggles.
Hand Protection Wear appropriate protective gloves to prevent skin exposure.
Body Protection Wear appropriate protective clothing to prevent skin exposure.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.
Handling and Storage
ProcedureRecommendation
Handling Use only in a well-ventilated area. Minimize dust generation and accumulation. Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation.
Storage Store in a tightly closed container. Keep away from heat and sources of ignition. Handle and store under an inert gas. For long-term storage, it is recommended to store at or below -20°C. Solid M 344 is stable for at least 12 months from the date of receipt when stored as directed. Aqueous solutions should not be stored for more than one day.[2]
First Aid Measures
Exposure RouteProcedureReference
Inhalation Move the person into fresh air. If not breathing, give artificial respiration.ChemicalBook Safety Data Sheet
Skin Contact Wash off with soap and plenty of water.ChemicalBook Safety Data Sheet
Eye Contact Flush eyes with water as a precaution.ChemicalBook Safety Data Sheet
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water.ChemicalBook Safety Data Sheet
Spill and Disposal Procedures
ProcedureRecommendation
Spill Evacuate personnel to a safe area. Wear appropriate PPE. Sweep up the spilled substance and place it into a suitable, sealed container for disposal. Avoid generating dust.
Disposal Dispose of in accordance with local, state, and federal regulations.

Mechanism of Action and Signaling Pathway

M 344 is a potent inhibitor of histone deacetylases (HDACs), with an IC50 of approximately 100 nM.[3][4] It exhibits a three-fold selectivity for HDAC6 over HDAC1.[1][2] By inhibiting HDACs, M 344 leads to an accumulation of acetylated histones (H3 and H4), which alters chromatin structure and gene expression.[5][6] This ultimately results in the induction of cell cycle arrest, primarily in the G0/G1 or G1 phase, and apoptosis in cancer cells.[5][7][8]

Key molecular events following M 344 treatment include the upregulation of the cyclin-dependent kinase inhibitor p21 and cyclin E, and an increase in the pro-apoptotic protein Bax, while decreasing the levels of the anti-apoptotic protein XIAP.[8] M 344 has also been shown to be a potent activator of the NF-κB transcription factor.[8]

M344_Signaling_Pathway M344 M 344 HDACs HDACs (HDAC1, HDAC6) M344->HDACs Inhibition AcetylatedHistones Increased Histone Acetylation M344->AcetylatedHistones Leads to NFkB_pathway NF-κB Pathway Activation M344->NFkB_pathway Activates Histones Histones (H3, H4) HDACs->Histones Deacetylation GeneExpression Altered Gene Expression AcetylatedHistones->GeneExpression p21 p21 (CDKN1A) Gene Expression ↑ GeneExpression->p21 Bax Bax Gene Expression ↑ GeneExpression->Bax XIAP XIAP Gene Expression ↓ GeneExpression->XIAP CellCycleArrest G0/G1 Phase Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis Bax->Apoptosis XIAP->Apoptosis Inhibits CellCycleArrest->Apoptosis

Figure 1: M 344 Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments involving M 344.

Cell Proliferation Assay (MTT Assay)

This protocol is adapted from studies investigating the anti-proliferative effects of M 344 on cancer cell lines.[7]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of M 344 in culture medium. The final concentrations may range from 0.1 µM to 10 µM. A vehicle control (e.g., 0.1% DMSO) should be included.[7] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of M 344 or the vehicle control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ atmosphere.[7]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The proliferation of treated cells is expressed as a percentage relative to the vehicle control.[4]

Cell Cycle Analysis by Flow Cytometry

This protocol is based on the methodology used to assess M 344-induced cell cycle arrest.[5][7]

  • Cell Treatment: Treat cells with the desired concentrations of M 344 (e.g., 1 µM and 10 µM) or a vehicle control for 24, 48, or 72 hours.[7]

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with ice-cold PBS.

  • Cell Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours for fixation.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the cell cycle distribution using a flow cytometer. The proportions of cells in the G0/G1, S, and G2/M phases are determined using appropriate software.[5]

Experimental_Workflow_Cell_Cycle_Analysis start Start seed_cells Seed Cells in Culture Plates start->seed_cells treat_cells Treat Cells with M 344 (e.g., 1 µM, 10 µM) and Vehicle Control seed_cells->treat_cells incubate Incubate for 24, 48, or 72 hours treat_cells->incubate harvest_cells Harvest Cells (Trypsinization) incubate->harvest_cells wash_pbs Wash with ice-cold PBS harvest_cells->wash_pbs fix_cells Fix Cells in 70% Ethanol wash_pbs->fix_cells stain_cells Stain with Propidium Iodide and RNase A fix_cells->stain_cells analyze_flow Analyze by Flow Cytometry stain_cells->analyze_flow end End analyze_flow->end

References

An In-depth Technical Guide to the Pharmacology and Toxicology of 4-(dimethylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide (M344)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(dimethylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide, commonly known as M344, is a synthetic small molecule that belongs to the benzamide class of hydroxamic acids.[1] It has garnered significant interest in the field of oncology and neurodegenerative disease research due to its potent activity as a histone deacetylase (HDAC) inhibitor.[1][2] This technical guide provides a comprehensive overview of the pharmacology, toxicology, and mechanisms of action of M344, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Chemical and Physical Properties

PropertyValue
IUPAC Name 4-(dimethylamino)-N-[7-(hydroxyamino)-7-oxoheptyl]benzamide[1]
Synonyms M344, D237, MS 344, Histone Deacetylase Inhibitor III[3][4]
CAS Number 251456-60-7[3]
Molecular Formula C₁₆H₂₅N₃O₃[1]
Molecular Weight 307.39 g/mol [1]
SMILES CN(C)C1=CC=C(C=C1)C(=O)NCCCCCCC(=O)NO[1]
Solubility 3 mg/mL in ethanol; 25 mg/mL in DMSO and DMF[2]

Pharmacology

Mechanism of Action

M344 exerts its biological effects primarily through the inhibition of histone deacetylases (HDACs), a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[1] HDACs remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, M344 promotes histone hyperacetylation, which results in a more relaxed chromatin state, facilitating the transcription of various genes, including tumor suppressor genes.[1]

M344 has been shown to be a potent, non-selective inhibitor of Class I and II HDACs.[2] It has demonstrated a degree of selectivity for certain HDAC isoforms, such as a three-fold selectivity for HDAC6 over HDAC1.[3]

Pharmacodynamics

The primary pharmacodynamic effects of M344 are the induction of cell cycle arrest and apoptosis in cancer cells.[2][3]

  • Cell Cycle Arrest: M344 has been shown to cause an accumulation of cells in the G0/G1 phase of the cell cycle.[5] This is associated with an upregulation of the cyclin-dependent kinase (CDK) inhibitor p21.[6]

  • Apoptosis: M344 is a potent inducer of apoptosis in various cancer cell lines.[3][5] The apoptotic cascade initiated by M344 involves both the intrinsic (mitochondrial) and extrinsic pathways, characterized by the activation of caspases-3, -8, and -9.[6]

  • Histone Acetylation: Treatment with M344 leads to a significant increase in the acetylation of histone H3 and H4 tails in cancer cells.[5]

Quantitative Pharmacological Data
ParameterCell Line/EnzymeValueReference
IC₅₀ (HDAC) Maize HDAC100 nM[3]
Human HDAC146 nM[3]
Human HDAC688 nM[3]
ED₅₀ Endometrial & Ovarian Cancer Cells2.3 μM[3]
GI₅₀ Medulloblastoma (D341 Med, Daoy)0.63-0.65 μM[7]
Neuroblastoma (CH-LA 90, SHSY-5Y)0.63-0.67 μM[7]

Toxicology

Detailed toxicology studies for M344 are limited in the publicly available literature. However, some preclinical data provides initial insights into its safety profile.

  • In Vivo Safety: In a study with a non-tumor-bearing mouse model, daily administration of 10 mg/kg of M344 for 4 months resulted in no observable adverse effects.[2]

  • Predicted Acute Toxicity: A predicted LD₅₀ value for rats is 2.2792 mol/kg. It is important to note that this is a computational prediction and not derived from experimental studies.[1]

As a class, HDAC inhibitors are known to have a range of toxicities, including fatigue, nausea, and hematological effects. Further in-depth toxicological assessments are required to fully characterize the safety profile of M344.

Pharmacokinetics

Comprehensive pharmacokinetic data for M344 is not yet available. The following represents the current knowledge on its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Absorption and Distribution: A study in mice demonstrated that a 10 mg/kg dose of M344 resulted in a peak plasma concentration of approximately 8.8 μM.[8] M344 has been shown to cross the blood-brain barrier, reaching concentrations in the brain sufficient to inhibit its target HDACs.[2]

Further studies are needed to fully elucidate the ADME properties of M344.

Signaling Pathways

The inhibition of HDACs by M344 triggers a cascade of downstream signaling events that ultimately lead to cell cycle arrest and apoptosis.

M344_Signaling_Pathway cluster_CellCycle Cell Cycle Arrest cluster_Apoptosis Apoptosis M344 M344 HDAC HDAC Inhibition M344->HDAC Histone_Acetylation Histone Hyperacetylation HDAC->Histone_Acetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression p21 p21 (CDKN1A) Upregulation Gene_Expression->p21 Bax Bax Upregulation Gene_Expression->Bax XIAP XIAP Downregulation Gene_Expression->XIAP Caspase8 Caspase-8 Activation Gene_Expression->Caspase8 CyclinE_CDK2 Cyclin E/CDK2 Inhibition p21->CyclinE_CDK2 G1_Arrest G1 Phase Arrest CyclinE_CDK2->G1_Arrest Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Caspase3 Caspase-3 Activation XIAP->Caspase3 Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis_Outcome Apoptosis Caspase3->Apoptosis_Outcome

Caption: M344 signaling pathway leading to cell cycle arrest and apoptosis.

Experimental Protocols

Detailed experimental protocols from the primary literature for M344 are not fully available. The following are generalized protocols for key assays used to characterize the activity of M344, based on standard laboratory practices.

Synthesis of 4-(dimethylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide

The synthesis of M344 was first reported by Jung et al. in the Journal of Medicinal Chemistry, 1999, volume 42, page 4669. While the full detailed protocol is not provided here, the synthesis generally involves the coupling of 4-(dimethylamino)benzoic acid with a protected 7-aminoheptanohydroxamic acid derivative, followed by deprotection.

Synthesis_Workflow A 4-(dimethylamino)benzoic acid C Coupling Reaction A->C B Protected 7-aminoheptanohydroxamic acid B->C D Protected Intermediate C->D E Deprotection D->E F M344 E->F

Caption: General workflow for the synthesis of M344.
Cell Viability Assay (MTT Assay)

This protocol is a general method to assess the effect of M344 on cancer cell proliferation.

  • Cell Seeding: Seed cancer cells (e.g., Ishikawa, SK-OV-3) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of M344 (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC₅₀ value.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines a general procedure for analyzing the effect of M344 on the cell cycle distribution.

  • Cell Treatment: Treat cancer cells with M344 at the desired concentration (e.g., EC₅₀) for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ice-cold ethanol while vortexing gently and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Apoptosis Assay by Annexin V/PI Staining

This is a general protocol to quantify M344-induced apoptosis.

  • Cell Treatment: Treat cells with M344 at the desired concentration for the appropriate duration.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_flow Flow Cytometry Analysis A Cell Culture B M344 Treatment A->B C MTT Assay B->C D Flow Cytometry B->D E Western Blot B->E F Cell Cycle (PI Staining) D->F G Apoptosis (Annexin V/PI) D->G

References

Methodological & Application

Revolutionizing Drug Discovery: A High-Throughput Fluorometric Assay for Histone Deacetylase (HDAC) Activity

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

Shanghai, China – October 31, 2025 – In the ongoing quest for novel therapeutics targeting epigenetic modifications, robust and reliable in vitro assays are indispensable. This application note details a comprehensive protocol for a fluorometric histone deacetylase (HDAC) activity assay, a cornerstone for screening potential HDAC inhibitors. While the initial query focused on 4-(dimethylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide, it is important to clarify that this molecule, also known as M344, is a well-characterized HDAC inhibitor, not a substrate.[1] This protocol, therefore, utilizes a commercially available fluorogenic substrate, Boc-Lys(Ac)-AMC, to accurately measure the enzymatic activity of HDACs and consequently, the potency of inhibitory compounds.

Assay Principle

This fluorometric assay is a two-step process designed for simplicity and high-throughput screening.[2][3][4] Initially, an HDAC enzyme source, such as a nuclear extract or a purified recombinant HDAC, deacetylates the acetylated lysine residue on the substrate, Boc-Lys(Ac)-AMC. In the second step, a developing agent, typically trypsin, is added. Trypsin specifically cleaves the deacetylated substrate, releasing the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC).[5] The resulting fluorescence, measured at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm, is directly proportional to the HDAC activity.[3][6][7]

Experimental Workflow

The following diagram illustrates the sequential steps of the in vitro HDAC fluorometric assay.

HDAC_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_development Development & Detection Reagents Prepare Assay Buffer, HDAC Substrate, Developer, HDAC Source, and Inhibitor Plate Prepare 96-well black plate Add_Inhibitor Add Test Compound or Control Inhibitor Plate->Add_Inhibitor 1. Add Reagents to Plate Add_HDAC Add HDAC Enzyme (e.g., HeLa extract) Add_Inhibitor->Add_HDAC 2. Initiate Reaction Incubate_1 Incubate at 37°C for 30 min Add_HDAC->Incubate_1 3. Deacetylation Add_Developer Add Developer (Trypsin) Incubate_1->Add_Developer 4. Stop & Develop Incubate_2 Incubate at RT for 15 min Add_Developer->Incubate_2 5. Signal Generation Read_Fluorescence Measure Fluorescence (Ex: 355 nm, Em: 460 nm) Incubate_2->Read_Fluorescence 6. Data Acquisition HDAC_Signaling_Pathway cluster_acetylation Acetylation State cluster_chromatin Chromatin Structure cluster_transcription Gene Expression HAT HATs (Histone Acetyltransferases) Open_Chromatin Open Chromatin (Euchromatin) HAT->Open_Chromatin Acetylation HDAC HDACs (Histone Deacetylases) Closed_Chromatin Closed Chromatin (Heterochromatin) HDAC->Closed_Chromatin Deacetylation Gene_Activation Transcriptional Activation Open_Chromatin->Gene_Activation Gene_Repression Transcriptional Repression Closed_Chromatin->Gene_Repression Inhibitor HDAC Inhibitor Inhibitor->HDAC Inhibits

References

M 344: Application Notes and Protocols for Human Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

M 344 is a synthetic isoflavone derivative that has demonstrated significant cytotoxic effects against a variety of human cancer cell lines. As the active metabolite of NV-128, M 344 exerts its anti-cancer activity through a multi-faceted mechanism primarily targeting mitochondrial function and microtubule dynamics.[1] This document provides detailed application notes on the working concentrations of M 344 in various human cancer cell lines, comprehensive experimental protocols for its use, and a summary of its impact on key cellular signaling pathways.

Mechanism of Action

M 344's primary mechanism of action involves the direct inhibition of mitochondrial NADH:ubiquinone oxidoreductase (Complex I) of the electron transport chain.[2][3] This inhibition leads to a cascade of downstream effects, including:

  • Reduced Mitochondrial Oxygen Consumption: M 344 causes a rapid and significant decrease in cellular oxygen consumption rates in sensitive cancer cell lines.[3][4]

  • Dissipation of Mitochondrial Membrane Potential (ΔΨm): Inhibition of Complex I leads to the dissipation of the mitochondrial membrane potential.[2][4]

  • Increased Reactive Oxygen Species (ROS) Production: The disruption of the electron transport chain results in the generation of mitochondrial ROS.[1][2]

  • Induction of Apoptosis: The culmination of these mitochondrial insults, including the release of pro-apoptotic molecules like EndoG, leads to caspase-independent cell death.[2]

Furthermore, M 344 has been shown to inhibit tubulin polymerization, suggesting a dual mechanism of action that also disrupts cytoskeletal function, which is crucial for cell division and proliferation.[1] In some cancer cell lines, such as endometrial and ovarian cancer cells, M 344 has also been identified as a histone deacetylase (HDAC) inhibitor, leading to growth inhibition, cell cycle arrest, and apoptosis.[5]

Working Concentrations for Human Cancer Cell Lines

The effective working concentration of M 344 varies depending on the cancer cell line and the duration of treatment. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting a specific biological process by 50%. The following table summarizes the reported IC50 values for M 344 in various human cancer cell lines.

Cell LineCancer TypeIC50 (nM)Assay Duration (hours)Assay Type
OCI-AML2Acute Myeloid Leukemia~70-26072MTS
TEXAcute Myeloid Leukemia~70-26072MTS
HL-60Acute Myeloid Leukemia~70-26072MTS
K562Chronic Myelogenous Leukemia~70-26072MTS
KG1aAcute Myeloid Leukemia~70-26072MTS
U937Histiocytic Lymphoma~70-26072MTS
NB4Acute Promyelocytic Leukemia~70-26072MTS
SHP-77Lung CancerSensitiveNot SpecifiedNot Specified
H460Lung CancerSensitiveNot SpecifiedNot Specified
H596Lung CancerResistantNot SpecifiedNot Specified
SW900Lung CancerResistantNot SpecifiedNot Specified

Experimental Protocols

Cell Viability and Cytotoxicity Assays

a. MTS Assay

This colorimetric assay is used to assess cell viability based on the reduction of the MTS tetrazolium compound by metabolically active cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of M 344 in complete growth medium. Remove the existing medium from the wells and add 100 µL of the M 344 dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C in a humidified incubator.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

b. Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTS assay protocol.

  • Cell Fixation: After the treatment period, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plate five times with slow-running tap water and allow it to air dry.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye and allow it to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Measurement of Mitochondrial Oxygen Consumption

Mitochondrial respiration can be measured using high-resolution respirometry systems like the Seahorse XF Analyzer.

Protocol:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an appropriate density.

  • Treatment: Treat the cells with the desired concentration of M 344.

  • Oxygen Consumption Rate (OCR) Measurement: Measure the OCR in real-time following the manufacturer's instructions. Sequential injections of mitochondrial inhibitors (e.g., oligomycin, FCCP, and rotenone/antimycin A) can be used to assess different parameters of mitochondrial respiration.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

The dissipation of ΔΨm can be measured using fluorescent dyes such as TMRM (Tetramethylrhodamine, Methyl Ester).

Protocol:

  • Cell Seeding and Treatment: Seed cells on a glass-bottom dish or a multi-well plate and treat with M 344.

  • Dye Loading: Incubate the cells with a low concentration of TMRM (e.g., 25 nM) to allow the dye to accumulate in the mitochondria.

  • Imaging: Visualize the cells using a fluorescence microscope. A decrease in TMRM fluorescence intensity indicates dissipation of the ΔΨm.

Signaling Pathways and Visualization

M 344 has been shown to modulate several key signaling pathways involved in cancer cell proliferation and survival.

M 344-Induced Mitochondrial Apoptosis Pathway

M 344's inhibition of mitochondrial Complex I triggers a cascade of events leading to apoptosis. This involves the generation of ROS, which can activate the ERK signaling pathway, leading to the translocation of Bax to the mitochondria and the subsequent release of pro-apoptotic factors.

M344_Mitochondrial_Apoptosis M344 M 344 ComplexI Mitochondrial Complex I M344->ComplexI Inhibition ROS ↑ Mitochondrial ROS ComplexI->ROS ERK p-ERK ROS->ERK Activation Bax Bax Translocation to Mitochondria ERK->Bax MPT Mitochondrial Permeability Transition Bax->MPT EndoG EndoG Release MPT->EndoG Apoptosis Apoptosis EndoG->Apoptosis

Caption: M 344 induced mitochondrial apoptosis pathway.

M 344 and the mTOR Signaling Pathway

The disruption of mitochondrial function by M 344 leads to a decrease in cellular ATP levels. This energy deficit activates AMP-activated protein kinase (AMPK), which in turn inhibits the mammalian target of rapamycin (mTOR) signaling pathway, a key regulator of cell growth and proliferation.

M344_mTOR_Pathway M344 M 344 Mitochondria Mitochondrial Respiration M344->Mitochondria Inhibition ATP ↓ ATP Mitochondria->ATP AMPK AMPK ATP->AMPK Activation mTOR mTOR Signaling AMPK->mTOR Inhibition CellGrowth ↓ Cell Growth & Proliferation mTOR->CellGrowth

Caption: M 344's effect on the mTOR signaling pathway.

Experimental Workflow for Evaluating M 344 Efficacy

The following diagram outlines a general workflow for assessing the in vitro efficacy of M 344 on a human cancer cell line.

M344_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis CellCulture Cancer Cell Line Culture Viability Cell Viability/Cytotoxicity (MTS/SRB Assay) CellCulture->Viability Mito_Function Mitochondrial Function (OCR, ΔΨm) CellCulture->Mito_Function Apoptosis_Assay Apoptosis Assay (Annexin V/PI) CellCulture->Apoptosis_Assay Western_Blot Western Blot (Signaling Proteins) CellCulture->Western_Blot M344_Prep M 344 Stock and Dilutions M344_Prep->Viability M344_Prep->Mito_Function M344_Prep->Apoptosis_Assay M344_Prep->Western_Blot IC50 IC50 Determination Viability->IC50 Mechanism Mechanism of Action Elucidation Mito_Function->Mechanism Apoptosis_Assay->Mechanism Western_Blot->Mechanism

Caption: General experimental workflow for M 344 evaluation.

Conclusion

M 344 is a promising anti-cancer agent with a well-defined mechanism of action targeting fundamental cellular processes. The provided working concentrations and experimental protocols offer a solid foundation for researchers to investigate the therapeutic potential of M 344 in various human cancer cell lines. Further investigation into its effects on different signaling pathways and in combination with other chemotherapeutic agents is warranted.

References

Application Notes and Protocols for M 344, a Histone Deacetylase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

M 344 is a potent, cell-permeable inhibitor of histone deacetylases (HDACs) with an IC50 value of approximately 100 nM.[1][2][3] As a benzamide derivative, it induces hyperacetylation of histones, leading to chromatin relaxation and altered gene expression.[3] These epigenetic modifications result in cell cycle arrest, induction of apoptosis, and inhibition of cell proliferation in various cancer cell lines.[3][4] This document provides detailed protocols for the preparation of M 344 stock solutions using Dimethyl Sulfoxide (DMSO) and its application in cell-based assays, including a method for evaluating its effect on histone acetylation.

Chemical and Physical Properties

A comprehensive summary of the key quantitative data for M 344 is presented in Table 1. This information is crucial for accurate preparation of stock solutions and for understanding the compound's characteristics.

PropertyValueReference
Molecular Formula C₁₆H₂₅N₃O₃[5]
Molecular Weight 307.39 g/mol [5][6]
CAS Number 251456-60-7[5][7]
Appearance White to beige solid/powder[1][6]
Purity ≥98% (HPLC)[3][5]
IC₅₀ (HDAC) ~100 nM[1][2][3]
Solubility in DMSO 10 mg/mL to 62 mg/mL[1][8][9]
Storage (Powder) -20°C for up to 3 years[4]
Storage (in DMSO) -80°C for up to 6 months; -20°C for up to 1 month[4]

Mechanism of Action

M 344 exerts its biological effects primarily through the inhibition of histone deacetylases. HDACs are enzymes that remove acetyl groups from lysine residues on histone tails, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, M 344 promotes the accumulation of acetylated histones, resulting in a more open chromatin state that allows for the transcription of tumor suppressor genes and other genes involved in cell cycle regulation and apoptosis.

In addition to its effects on histone acetylation, M 344 has also been shown to impact mitochondrial function, leading to a decrease in the mitochondrial membrane potential and the release of pro-apoptotic factors.[2] Furthermore, some studies suggest that M 344 can interfere with the cytoskeleton by inhibiting tubulin polymerization.[10]

M344_Signaling_Pathway M344 M 344 HDAC Histone Deacetylases (HDACs) M344->HDAC Inhibition Mitochondria Mitochondria M344->Mitochondria Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones (Hyperacetylation) Chromatin Chromatin Structure Open_Chromatin Open Chromatin Gene_Expression Tumor Suppressor Gene Expression Open_Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis MMP Decreased Mitochondrial Membrane Potential Mitochondria->MMP MMP->Apoptosis Stock_Solution_Workflow start Start weigh 1. Weigh M 344 Powder (e.g., 3.074 mg) start->weigh dissolve 2. Add appropriate volume of DMSO (e.g., 1 mL for 10 mM) weigh->dissolve vortex 3. Vortex until fully dissolved (may require gentle warming to 37°C) dissolve->vortex aliquot 4. Aliquot into sterile tubes vortex->aliquot store 5. Store at -20°C or -80°C aliquot->store end End store->end

References

Application Notes and Protocols for 4-(dimethylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide (Nexturastat A) in In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(dimethylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide, more commonly known as Nexturastat A, is a potent and selective inhibitor of histone deacetylase 6 (HDAC6).[1][2] HDAC6 is a unique member of the histone deacetylase family, primarily located in the cytoplasm, that plays a crucial role in various cellular processes, including protein folding, cell migration, and microtubule dynamics, by deacetylating non-histone protein substrates such as α-tubulin, cortactin, and Hsp90.[3][4] Dysregulation of HDAC6 activity has been implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention.

Nexturastat A has demonstrated significant anti-tumor activity in preclinical in vivo animal models of various cancers, including multiple myeloma and melanoma.[1][5] Its mechanism of action primarily involves the induction of apoptosis and cell cycle arrest through the transcriptional activation of the tumor suppressor p21.[1][6] Furthermore, Nexturastat A has been shown to modulate the tumor microenvironment and enhance anti-tumor immune responses, suggesting its potential as both a standalone therapy and in combination with immunotherapies.[7][8]

These application notes provide detailed protocols and summarize key quantitative data from in vivo studies utilizing Nexturastat A, offering a valuable resource for researchers designing and conducting preclinical evaluations of this promising anti-cancer agent.

Data Presentation

Table 1: In Vivo Efficacy of Nexturastat A in a Multiple Myeloma Xenograft Model
Animal ModelCell LineTreatment RegimenVehicle ControlKey FindingsReference
SCID beige mice (3–4 weeks old)RPMI-8226 (Human multiple myeloma)Nexturastat A administered every two days for 20 days (exact dosage not specified)Equal volume of DMSO diluted in phosphate-buffered saline (PBS)Statistically significant reduction in tumor weight and size compared to the control group.[1]

Note: While the precise dosage of Nexturastat A was not explicitly stated in the primary publication, the study involved diluting a DMSO stock solution in PBS for administration.

Table 2: In Vivo Efficacy of a Nexturastat A Derivative (Compound 4d) in a Melanoma Xenograft Model
Animal ModelCell LineTreatment RegimenVehicle ControlKey FindingsReference
C57BL/6 miceB16-F10-luc (Murine melanoma)20 mg/kg of compound 4d daily for 22 daysNot specified100% survival rate and significant reduction in tumor volumes compared to the vehicle group (40% survival).[5]
SCID miceB16-F10 (Murine melanoma)20 mg/kg of compound 4d for 20 daysNot specifiedNo significant effect on tumor growth, suggesting the anti-tumor effect is immune-mediated.[5]

Experimental Protocols

Protocol 1: Evaluation of Nexturastat A in a Murine Xenograft Model of Multiple Myeloma

This protocol is adapted from the study conducted by Sun et al. (2019).[1]

1. Animal Model and Cell Line:

  • Animal Model: Severe Combined Immunodeficient (SCID) beige mice, 3-4 weeks old.

  • Cell Line: RPMI-8226 human multiple myeloma cells.

2. Tumor Cell Inoculation:

  • Harvest RPMI-8226 cells during the logarithmic growth phase.

  • Resuspend the cells in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10⁸ cells/mL.

  • Subcutaneously inoculate 1 x 10⁷ cells (in 100 µL) into the right armpit of each mouse.

3. Tumor Growth Monitoring and Group Assignment:

  • Allow tumors to become measurable.

  • Randomly assign mice into two groups (n=5 per group): a treatment group and a control group.

4. Preparation of Nexturastat A Formulation:

  • Prepare a stock solution of Nexturastat A in dimethyl sulfoxide (DMSO).

  • For administration, dilute the stock solution in sterile PBS to the desired final concentration.

  • The control group receives an equal volume of DMSO diluted in PBS.

5. Administration of Nexturastat A:

  • Administer Nexturastat A to the treatment group every two days. The exact dosage should be determined based on preliminary dose-finding studies.

  • Administer the vehicle solution to the control group following the same schedule.

6. Measurement of Tumor Volume:

  • Measure the longest (length) and perpendicular (width) tumor diameters using a caliper every four days.

  • Calculate the tumor volume using the formula: Tumor Volume = 4/3π × (width/2)² × (length/2) .[1]

7. Study Endpoint and Data Collection:

  • Sacrifice the mice after 20 days of treatment.

  • Excise and weigh the tumors.

  • Collect tumors for further analysis (e.g., histology, western blotting).

8. Statistical Analysis:

  • Present data as mean ± standard deviation.

  • Use a Student's t-test to determine statistical differences between the treatment and control groups.

  • A p-value of < 0.05 is typically considered statistically significant.

Protocol 2: Preparation of Nexturastat A for In Vivo Administration (General Guidance)

The following are general formulations for preparing Nexturastat A for in vivo administration, based on information from commercial suppliers. It is crucial to perform solubility and stability tests for the specific formulation chosen.

Formulation 1: DMSO/PBS Dilution

  • Dissolve Nexturastat A in 100% DMSO to create a concentrated stock solution.

  • On the day of injection, dilute the stock solution with sterile PBS to the final desired concentration.

    • Note: The final concentration of DMSO should be kept low (typically <10%) to avoid toxicity to the animals.

Formulation 2: DMSO/PEG300/Tween 80/Saline

  • Dissolve Nexturastat A in DMSO.

  • Add PEG300 and mix thoroughly.

  • Add Tween 80 and mix thoroughly.

  • Add saline to reach the final volume and concentration.

    • A common ratio is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.

Formulation 3: DMSO/Corn Oil

  • Dissolve Nexturastat A in DMSO.

  • Add corn oil to the desired final volume and concentration.

    • This formulation is suitable for oral gavage.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Nexturastat A in Cancer Cells

Nexturastat A, as a selective HDAC6 inhibitor, primarily exerts its anti-tumor effects through the regulation of non-histone protein acetylation. A key downstream effect is the transcriptional activation of the cyclin-dependent kinase inhibitor p21.

NexturastatA_Pathway NexturastatA Nexturastat A HDAC6 HDAC6 NexturastatA->HDAC6 Inhibition p21_promoter p21 Promoter NexturastatA->p21_promoter Transcriptional Activation AcetylatedTubulin Acetylated α-tubulin HDAC6->AcetylatedTubulin Deacetylation p21 p21 p21_promoter->p21 Expression CellCycleArrest G1 Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis p21->Apoptosis

Caption: Nexturastat A inhibits HDAC6, leading to p21 activation and downstream anti-tumor effects.

Experimental Workflow for In Vivo Efficacy Studies

The following diagram outlines a typical workflow for evaluating the in vivo efficacy of Nexturastat A in a xenograft mouse model.

Experimental_Workflow cluster_preparation Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Analysis CellCulture Cancer Cell Culture (e.g., RPMI-8226) TumorInoculation Subcutaneous Tumor Cell Inoculation CellCulture->TumorInoculation DrugPrep Prepare Nexturastat A and Vehicle Treatment Administer Nexturastat A or Vehicle DrugPrep->Treatment TumorGrowth Monitor Tumor Growth TumorInoculation->TumorGrowth Randomization Randomize Mice into Treatment & Control Groups TumorGrowth->Randomization Randomization->Treatment Measurement Measure Tumor Volume (e.g., every 4 days) Treatment->Measurement Repeated Endpoint Study Endpoint (e.g., Day 20) Measurement->Endpoint DataCollection Collect Tumors (Weight & Further Analysis) Endpoint->DataCollection StatisticalAnalysis Statistical Analysis of Tumor Growth Data DataCollection->StatisticalAnalysis Results Results Interpretation StatisticalAnalysis->Results

Caption: Workflow for assessing Nexturastat A efficacy in a xenograft model.

References

Application Note: M 344 for Histone Acetylation Analysis by Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone acetylation is a key epigenetic modification crucial for regulating gene expression. This process is dynamically controlled by the opposing activities of histone acetyltransferases (HATs) and histone deacetylases (HDACs). Dysregulation of HDAC activity is implicated in various diseases, including cancer, making HDAC inhibitors a promising class of therapeutic agents. M 344 is a potent, cell-permeable inhibitor of Class I and IIb HDACs with an IC50 of 100 nM. It has been demonstrated to induce hyperacetylation of histones, leading to cell cycle arrest and apoptosis in various cancer cell lines.[1][2][3][4] This application note provides a detailed protocol for utilizing M 344 to induce histone acetylation and its subsequent detection and quantification by Western blot.

Mechanism of Action

M 344 functions by inhibiting the enzymatic activity of HDACs. By blocking the removal of acetyl groups from lysine residues on histone tails, M 344 leads to an accumulation of acetylated histones. This increase in acetylation neutralizes the positive charge of histones, weakening their interaction with the negatively charged DNA backbone. The resulting relaxed chromatin structure, or euchromatin, allows for greater accessibility of transcription factors to DNA, leading to the activation of gene expression.

Mechanism of M 344 Action

M344_Mechanism cluster_0 Normal State cluster_1 M 344 Treatment Histone Histone Tail (Lysine) HDAC HDAC Histone->HDAC Deacetylation DNA DNA Acetylated_Histone Acetylated Histone (Hyperacetylation) HAT HAT HAT->Histone Acetylation Acetyl_Group Acetyl Group M344 M 344 M344->HDAC Inhibition Relaxed_Chromatin Relaxed Chromatin (Gene Activation) Acetylated_Histone->Relaxed_Chromatin Western_Blot_Workflow A 1. Cell Culture and M 344 Treatment B 2. Histone Extraction (Acid Extraction) A->B C 3. Protein Quantification (Bradford or BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (PVDF Membrane) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (e.g., anti-acetyl-H3) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Chemiluminescent Detection H->I J 10. Data Analysis and Quantification I->J

References

Applications of M-344 in Gene Regulation Studies: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

M-344 is a potent and well-characterized histone deacetylase (HDAC) inhibitor that has garnered significant interest in the fields of cancer biology, neurodegenerative disease research, and gene regulation. As an amide analogue of Trichostatin A, M-344 exerts its biological effects by inhibiting the activity of HDAC enzymes, leading to an increase in the acetylation of histones and other non-histone proteins. This alteration in the epigenetic landscape results in a more open chromatin structure, facilitating the access of transcription factors to DNA and thereby modulating the expression of a wide array of genes. These application notes provide a comprehensive overview of the use of M-344 in gene regulation studies, including detailed experimental protocols and data presentation.

Mechanism of Action

M-344's primary mechanism of action is the inhibition of histone deacetylases. HDACs are a class of enzymes that remove acetyl groups from the ε-amino groups of lysine residues on histone tails. This deacetylation leads to a more condensed chromatin structure, which is generally associated with transcriptional repression. By inhibiting HDACs, M-344 promotes histone hyperacetylation, leading to a more relaxed chromatin state and transcriptional activation of various genes.[1] This modulation of gene expression underlies M-344's diverse cellular effects, including cell cycle arrest, induction of apoptosis, and cellular differentiation.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy of M-344 in various cell lines and enzymatic assays.

Table 1: In Vitro Inhibitory and Effector Concentrations of M-344

ParameterTarget/Cell LineValueReference
IC50 HDAC (general)100 nM
HDAC146 nM[2]
HDAC688 nM[2]
EC50 Ishikawa (endometrial cancer)2.3 µM
SK-OV-3 (ovarian cancer)5.1 µM
GI50 D341 Med (medulloblastoma)0.65 µM
Daoy (medulloblastoma)0.63 µM
CHLA-90 (neuroblastoma)0.63 µM
SH-SY5Y (neuroblastoma)0.67 µM

Table 2: Cellular Effects of M-344 Treatment

Cell LineConcentrationEffectDurationReference
THP-1 (leukemia)< 0.2 µMG1 phase growth inhibition48 hours[1][3]
THP-1 (leukemia)2 µMInduction of apoptosis48 hours[1]
Neuroblastoma cells0.5 - 10 µMG0/G1 cell cycle arrest24-72 hours[4]
Pancreatic cancer cells1-10 µMG1 arrest, apoptosis24-72 hours[5]
SMA patient fibroblastsNot specifiedUp to 7-fold increase in SMN2 protein64 hours[6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by M-344 and a general workflow for its application in cell-based assays.

M344_Mechanism_of_Action M344 M-344 HDAC Histone Deacetylase (HDAC) M344->HDAC Histones Histones HDAC->Histones Deacetylation AcetylatedHistones Acetylated Histones Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin OpenChromatin Open Chromatin (Transcriptional Activation) AcetylatedHistones->OpenChromatin GeneExpression Altered Gene Expression (e.g., p21, Bax, ADAM10) OpenChromatin->GeneExpression CellularEffects Cellular Effects (Cell Cycle Arrest, Apoptosis, Differentiation) GeneExpression->CellularEffects

Figure 1: Mechanism of Action of M-344.

Experimental_Workflow cluster_assays Downstream Assays start Seed Cells treat Treat with M-344 (various concentrations and time points) start->treat harvest Harvest Cells treat->harvest assay Perform Downstream Assays harvest->assay viability Cell Viability (MTT Assay) cycle Cell Cycle Analysis (Propidium Iodide Staining) apoptosis Apoptosis Assay (Annexin V Staining) protein Protein Expression (Western Blot) gene Gene Expression (RT-PCR) Apoptosis_Signaling_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway M344 M-344 HDACi HDAC Inhibition M344->HDACi GeneReg Altered Gene Regulation HDACi->GeneReg Bax Bax (pro-apoptotic) Expression ↑ GeneReg->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 DeathR Death Receptors (e.g., Fas, TNFR) DISC DISC Formation (FADD, Pro-Caspase-8) DeathR->DISC Casp8 Caspase-8 Activation DISC->Casp8 Casp8->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

References

Application Notes and Protocols for 4-(dimethylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide in Acute Lung Injury Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 4-(dimethylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide, also known as Nexturastat A, in the context of acute lung injury (ALI) research. While direct studies on Nexturastat A in ALI are limited, extensive research on other selective histone deacetylase 6 (HDAC6) inhibitors provides a strong rationale for its investigation as a therapeutic agent. HDAC6 inhibition has been shown to mitigate key pathological features of ALI, including inflammation, endothelial barrier dysfunction, and tissue damage.[1][2][3][4]

Mechanism of Action in Acute Lung Injury

Nexturastat A is a potent and selective inhibitor of HDAC6.[5] In the context of ALI, the therapeutic effects of HDAC6 inhibition are attributed to the modulation of several key signaling pathways:

  • Inhibition of NF-κB Signaling: HDAC6 inhibition has been demonstrated to block the activation of the NF-κB pathway by preventing the phosphorylation of IκB in models of lipopolysaccharide (LPS)-induced ALI.[1][6] This leads to a downstream reduction in the production of pro-inflammatory cytokines.

  • Suppression of Inflammasome Activation: By inhibiting HDAC6, the activation of the NLRP3 inflammasome is reduced, as evidenced by decreased cleavage and activation of caspase-1 and subsequent reduction in interleukin-1β (IL-1β) levels.[1][6]

  • Protection of Endothelial Barrier Function: HDAC6 inhibitors help maintain lung endothelial barrier integrity by preventing the disassembly of microtubules and modulating the expression of proteins involved in cell-cell junctions, such as E-cadherin.[1][3]

  • Modulation of Cytoskeletal Dynamics: A primary substrate of HDAC6 is α-tubulin. Inhibition of HDAC6 leads to hyperacetylation of α-tubulin, which stabilizes microtubules and is associated with protective effects on the lung architecture.[1][3]

Quantitative Data from Preclinical Studies with HDAC6 Inhibitors

The following tables summarize quantitative data from studies using selective HDAC6 inhibitors in rodent models of acute lung injury. This data provides a benchmark for expected outcomes when investigating Nexturastat A in similar models.

Table 1: Effect of HDAC6 Inhibition on Pro-Inflammatory Cytokines in Bronchoalveolar Lavage Fluid (BALF)

CytokineControlALI Model (LPS)ALI Model + HDAC6 InhibitorFold Change (ALI vs. Control)% Reduction with HDAC6 InhibitorReference
TNF-α (pg/mL)25.3 ± 4.1489.6 ± 52.3212.4 ± 31.719.356.6%[1]
IL-1β (pg/mL)12.7 ± 2.5354.2 ± 41.9145.8 ± 22.127.958.8%[1]
IL-6 (pg/mL)38.1 ± 5.9672.5 ± 78.4295.1 ± 45.617.656.1%[1]

Table 2: Effect of HDAC6 Inhibition on Lung Injury Parameters

ParameterControlALI Model (LPS)ALI Model + HDAC6 InhibitorFold Change (ALI vs. Control)% Improvement with HDAC6 InhibitorReference
Lung Wet/Dry Weight Ratio3.5 ± 0.47.8 ± 0.94.9 ± 0.62.237.2%[4]
Myeloperoxidase (MPO) Activity (U/g tissue)0.8 ± 0.25.4 ± 0.72.1 ± 0.46.861.1%[4]
Total Inflammatory Cells in BALF (x10⁵)1.2 ± 0.315.7 ± 2.16.3 ± 1.113.159.9%[4]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of 4-(dimethylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide (Nexturastat A) in a murine model of LPS-induced acute lung injury.

Murine Model of LPS-Induced Acute Lung Injury

Objective: To induce an acute inflammatory lung injury in mice that mimics key features of human ALI.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from Escherichia coli O111:B4

  • Sterile, pyrogen-free saline

  • 4-(dimethylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide (Nexturastat A)

  • Vehicle for Nexturastat A (e.g., 10% DMSO in corn oil)

  • Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)

  • Animal handling and surgical equipment

Procedure:

  • Acclimatize mice to the facility for at least one week before the experiment.

  • Randomly divide mice into experimental groups:

    • Control (saline vehicle)

    • LPS + Vehicle

    • LPS + Nexturastat A (low dose)

    • LPS + Nexturastat A (high dose)

  • Prepare Nexturastat A solution in the appropriate vehicle.

  • Administer Nexturastat A or vehicle to the respective groups via intraperitoneal (i.p.) injection 1 hour prior to LPS challenge.

  • Anesthetize mice lightly with isoflurane.

  • Induce ALI by intratracheal instillation of LPS (e.g., 5 mg/kg) in a small volume of sterile saline (e.g., 50 µL). The control group will receive sterile saline only.

  • Monitor mice for signs of distress.

  • At a predetermined time point (e.g., 6, 24, or 48 hours) post-LPS administration, euthanize the mice for sample collection.

Bronchoalveolar Lavage (BAL) and Cell Analysis

Objective: To collect fluid and cells from the lungs to assess inflammation.

Materials:

  • Euthanized mice from the ALI model

  • Tracheal cannula

  • Suture thread

  • Ice-cold phosphate-buffered saline (PBS)

  • Syringe (1 mL)

  • Centrifuge

  • Hemocytometer or automated cell counter

  • Cytospin and Diff-Quik stain

Procedure:

  • Following euthanasia, expose the trachea and carefully insert a cannula.

  • Secure the cannula with a suture.

  • Instill 1 mL of ice-cold PBS into the lungs via the cannula and then gently aspirate.

  • Repeat the lavage process two more times, pooling the collected fluid.

  • Centrifuge the BAL fluid (BALF) at 500 x g for 10 minutes at 4°C to pellet the cells.

  • Collect the supernatant for cytokine analysis (ELISA).

  • Resuspend the cell pellet in a known volume of PBS.

  • Determine the total cell count using a hemocytometer.

  • Prepare cytospin slides and stain with Diff-Quik to perform differential cell counts (neutrophils, macrophages, lymphocytes).

Measurement of Lung Edema

Objective: To quantify the extent of pulmonary edema by measuring the lung wet-to-dry weight ratio.

Materials:

  • Euthanized mice from the ALI model

  • Dissection tools

  • Analytical balance

  • Drying oven

Procedure:

  • Carefully excise the lungs from the thoracic cavity.

  • Blot the lungs dry to remove excess surface blood and fluid.

  • Immediately weigh the lungs to obtain the "wet weight."

  • Place the lungs in a drying oven at 60°C for 72 hours or until a constant weight is achieved.

  • Weigh the dried lungs to obtain the "dry weight."

  • Calculate the wet/dry weight ratio as an index of lung edema.

Histopathological Analysis

Objective: To assess the extent of lung tissue injury and inflammation through histological examination.

Materials:

  • Euthanized mice from the ALI model

  • 4% paraformaldehyde (PFA) or 10% neutral buffered formalin

  • Ethanol series (for dehydration)

  • Xylene

  • Paraffin wax

  • Microtome

  • Glass slides

  • Hematoxylin and eosin (H&E) stain

  • Microscope

Procedure:

  • Perfuse the lungs with PBS to remove blood.

  • Inflate the lungs with 4% PFA or 10% formalin at a constant pressure (e.g., 25 cmH₂O).

  • Immerse the fixed lungs in the same fixative overnight.

  • Process the tissue through a series of ethanol, clear with xylene, and embed in paraffin.

  • Cut 5 µm sections using a microtome and mount on glass slides.

  • Deparaffinize and rehydrate the sections.

  • Stain with H&E.

  • Examine the slides under a microscope and score for lung injury based on criteria such as alveolar congestion, hemorrhage, infiltration of inflammatory cells, and alveolar septal thickening.

Visualizations

Signaling Pathway of HDAC6 Inhibition in ALI

HDAC6_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 HDAC6 HDAC6 TLR4->HDAC6 Upregulation IKB IκB-α TLR4->IKB Phosphorylation HDAC6->IKB Inhibition of Phosphorylation NLRP3 NLRP3 Inflammasome HDAC6->NLRP3 Inhibition Tubulin α-tubulin HDAC6->Tubulin Deacetylation NexturastatA Nexturastat A NexturastatA->HDAC6 AcetylatedTubulin Acetylated α-tubulin NFKB NF-κB IKB->NFKB Release Nucleus Nucleus NFKB->Nucleus ProInflammatoryGenes Pro-inflammatory Gene Transcription Nucleus->ProInflammatoryGenes Activation Cytokines TNF-α, IL-6, IL-1β ProInflammatoryGenes->Cytokines ProInflammatoryGenes->NLRP3 Transcription Caspase1 Caspase-1 NLRP3->Caspase1 Activation proIL1B pro-IL-1β Caspase1->proIL1B Cleavage IL1B IL-1β proIL1B->IL1B Tubulin->AcetylatedTubulin Acetylation MicrotubuleStability Microtubule Stabilization & Endothelial Barrier Protection AcetylatedTubulin->MicrotubuleStability

Caption: Proposed mechanism of Nexturastat A in ALI.

Experimental Workflow for Evaluating Nexturastat A in ALI

ALI_Workflow start Start groups Animal Grouping (Control, LPS, LPS+Nexturastat A) start->groups treatment Pre-treatment with Nexturastat A or Vehicle (i.p.) groups->treatment induction LPS-induced ALI (Intratracheal Instillation) treatment->induction euthanasia Euthanasia and Sample Collection (6, 24, or 48 hours post-LPS) induction->euthanasia bal Bronchoalveolar Lavage (BAL) euthanasia->bal lung_tissue Lung Tissue Collection euthanasia->lung_tissue bal_analysis BALF Analysis: - Total & Differential Cell Counts - Cytokine Levels (ELISA) bal->bal_analysis lung_analysis Lung Tissue Analysis: - Wet/Dry Ratio (Edema) - Histopathology (H&E) - MPO Assay (Neutrophil Infiltration) - Western Blot (Protein Expression) lung_tissue->lung_analysis end End bal_analysis->end lung_analysis->end

Caption: Workflow for in vivo evaluation of Nexturastat A.

References

Application Notes and Protocols for Flow Cytometry Analysis Following M-344 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the analysis of cellular responses to M-344 treatment using flow cytometry. M-344 is a designation that can refer to two distinct compounds with different mechanisms of action: a histone deacetylase (HDAC) inhibitor and a cytotoxic isoflavone (ME-344). This document addresses flow cytometry applications relevant to both compounds.

Introduction to M-344

M-344 as a Histone Deacetylase (HDAC) Inhibitor: This compound, an amide analog of trichostatin A, functions as an inhibitor of histone deacetylases with an IC50 of 100 nM.[1] It has been shown to inhibit cell proliferation by inducing a G1 phase cell cycle arrest at lower concentrations (< 0.2 µM).[2] At higher concentrations (2 µM), it can induce apoptosis.[2] The mechanism of action involves the upregulation of the cyclin-dependent kinase inhibitor p21 and cyclin E, consistent with G1 arrest.[2] Apoptosis induction is associated with the cleavage of PARP, cytochrome c release, activation of caspases, an increase in the pro-apoptotic protein Bax, and a decrease in the anti-apoptotic protein XIAP.[2]

ME-344 as a Cytotoxic Isoflavone: This compound is known to target mitochondrial bioenergetics.[3] Specifically, ME-344 directly inhibits the mitochondrial OXPHOS complex I (NADH: ubiquinone oxidoreductase).[4] This inhibition leads to a rapid reduction in mitochondrial oxygen consumption and dissipation of the mitochondrial membrane potential (ΔΨm).[4] Downstream effects include the generation of reactive oxygen species (ROS), activation of ERK signaling leading to Bax translocation to the mitochondria, and ultimately, induction of cell death.[4][5] ME-344 has also been reported to inhibit tubulin polymerization.[6]

Core Flow Cytometry Applications for M-344 Analysis

Flow cytometry is a powerful tool to dissect the cellular effects of M-344. Key applications include:

  • Cell Cycle Analysis: To determine the effect of M-344 on cell cycle progression, particularly G1 arrest for the HDAC inhibitor.

  • Apoptosis Assays: To quantify the induction of apoptosis by both types of M-344.

  • Mitochondrial Membrane Potential Analysis: Specifically relevant for ME-344 to measure the disruption of mitochondrial function.

  • Intracellular Protein Staining: To measure changes in the expression or post-translational modification of key proteins in the signaling pathways of M-344.

  • Histone Acetylation Analysis: To confirm the target engagement of the HDAC inhibitor M-344.

Experimental Workflow

The general workflow for analyzing cells treated with M-344 by flow cytometry is outlined below.

G cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Flow Cytometry Staining cluster_3 Data Acquisition & Analysis a Seed cells at an appropriate density b Allow cells to adhere and grow (18-24h) a->b c Treat cells with M-344 (and controls) b->c d Harvest cells (trypsinization for adherent cells) c->d e Wash cells with PBS d->e f Proceed to specific staining protocol e->f g Stain for apoptosis, cell cycle, protein expression, etc. f->g h Wash cells g->h i Resuspend in FACS buffer h->i j Acquire data on a flow cytometer i->j k Analyze data using appropriate software j->k l Gate cell populations and quantify results k->l

Caption: Experimental workflow for flow cytometry analysis after M-344 treatment.

Signaling Pathways of M-344

The signaling pathways affected by the two types of M-344 are distinct and can be visualized as follows.

M-344 (HDAC Inhibitor) Signaling Pathway

G M344 M-344 (HDACi) HDAC Histone Deacetylases (HDACs) M344->HDAC inhibits Acetylation Increased Histone Acetylation M344->Acetylation Histones Histones HDAC->Histones deacetylates Chromatin Altered Chromatin Structure Acetylation->Chromatin GeneExpression Changes in Gene Expression Chromatin->GeneExpression p21 p21 (CDKN1A) Upregulation GeneExpression->p21 CyclinE Cyclin E Upregulation GeneExpression->CyclinE Bax Bax Upregulation GeneExpression->Bax XIAP XIAP Downregulation GeneExpression->XIAP G1Arrest G1 Cell Cycle Arrest p21->G1Arrest CyclinE->G1Arrest Apoptosis Apoptosis Bax->Apoptosis XIAP->Apoptosis

Caption: M-344 (HDACi) signaling leading to cell cycle arrest and apoptosis.

ME-344 (Isoflavone) Signaling Pathway

G ME344 ME-344 (Isoflavone) ComplexI Mitochondrial Complex I ME344->ComplexI inhibits MitoO2 Decreased O2 Consumption ComplexI->MitoO2 ROS Increased ROS ComplexI->ROS DeltaPsi Dissipation of ΔΨm MitoO2->DeltaPsi MPT Mitochondrial Permeability Transition DeltaPsi->MPT ERK p-ERK (Mitochondrial) ROS->ERK Bax Bax Translocation ERK->Bax Bax->MPT EndoG Endonuclease G Release MPT->EndoG CellDeath Cell Death EndoG->CellDeath

Caption: ME-344 (Isoflavone) signaling targeting mitochondria to induce cell death.

Detailed Experimental Protocols

Protocol 1: Cell Cycle Analysis using Propidium Iodide (PI)

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) Staining Solution (containing RNase A)

  • FACS tubes

Procedure:

  • Cell Culture and Treatment:

    • Seed 0.5 x 10^6 to 1 x 10^6 cells per well in a 6-well plate.

    • After 18-24 hours, treat cells with desired concentrations of M-344 and a vehicle control for the desired time period (e.g., 24, 48 hours).

  • Cell Harvesting:

    • For adherent cells, aspirate the media, wash with PBS, and detach cells using trypsin. Neutralize trypsin with complete media.

    • Collect all cells (including floating cells from the original media) and transfer to a FACS tube.

    • Centrifuge at 300 x g for 5 minutes.

  • Fixation:

    • Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.

    • Incubate at -20°C for at least 2 hours (can be stored for several weeks).

  • Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes.

    • Carefully decant the ethanol and wash the cell pellet with 5 mL of PBS.

    • Centrifuge again and discard the supernatant.

    • Resuspend the cell pellet in 500 µL of PI Staining Solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a linear scale for the PI fluorescence channel (e.g., FL2-A).

    • Gate on the single-cell population to exclude doublets.

    • Use the instrument's software to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 2: Apoptosis Analysis using Annexin V and Propidium Iodide (PI)

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • FACS tubes

Procedure:

  • Cell Culture and Treatment:

    • Follow the same procedure as in Protocol 1.

  • Cell Harvesting:

    • Collect both adherent and floating cells.

    • Centrifuge at 300 x g for 5 minutes.

  • Staining:

    • Wash the cells once with 1 mL of cold PBS.

    • Centrifuge and discard the supernatant.

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately (within 1 hour) on a flow cytometer.

    • Use logarithmic scales for both Annexin V (e.g., FITC channel) and PI (e.g., PE-Texas Red channel) fluorescence.

    • Set up compensation controls using single-stained samples.

    • Gate on the cell population and quantify the four quadrants:

      • Annexin V- / PI- (Live cells)

      • Annexin V+ / PI- (Early apoptotic cells)

      • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

      • Annexin V- / PI+ (Necrotic cells)

Protocol 3: Intracellular Protein Staining

This protocol is for the detection of intracellular proteins such as p21, Bax, or phosphorylated ERK.

Materials:

  • Fixation Buffer (e.g., 4% paraformaldehyde)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 or saponin-based buffer)

  • Primary antibody (conjugated or unconjugated)

  • Secondary antibody (if primary is unconjugated)

  • FACS Buffer (PBS with 1% BSA)

  • FACS tubes

Procedure:

  • Cell Culture, Treatment, and Harvesting:

    • Follow the same procedures as in the previous protocols.

  • Surface Staining (Optional):

    • If also staining for surface markers, perform this step before fixation.

  • Fixation and Permeabilization:

    • Resuspend cells in 100 µL of Fixation Buffer and incubate for 15-20 minutes at room temperature.

    • Wash the cells with FACS Buffer.

    • Resuspend the fixed cells in 100 µL of Permeabilization Buffer and incubate for 15 minutes at room temperature.

  • Intracellular Staining:

    • Wash the cells with Permeabilization Buffer.

    • Resuspend the permeabilized cells in 100 µL of Permeabilization Buffer containing the primary antibody at the recommended dilution.

    • Incubate for 30-60 minutes at room temperature in the dark.

    • Wash the cells twice with Permeabilization Buffer.

    • If using an unconjugated primary antibody, resuspend in 100 µL of Permeabilization Buffer containing the fluorescently labeled secondary antibody and incubate for 30 minutes at room temperature in the dark.

    • Wash the cells twice with Permeabilization Buffer.

  • Flow Cytometry Analysis:

    • Resuspend the cells in 500 µL of FACS Buffer.

    • Analyze on a flow cytometer, using appropriate controls (e.g., isotype control).

Data Presentation

Quantitative data from flow cytometry experiments should be summarized in tables for clear comparison.

Table 1: Cell Cycle Distribution after M-344 (HDACi) Treatment

TreatmentConcentration (µM)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control0
M-3440.1
M-3440.2
M-3440.5

Table 2: Apoptosis Induction by M-344 Treatment

TreatmentConcentration (µM)% Live Cells% Early Apoptotic% Late Apoptotic/Necrotic
Vehicle Control0
M-3441.0
M-3442.0
M-3445.0

Table 3: Mitochondrial Membrane Potential (ΔΨm) after ME-344 Treatment

TreatmentConcentration (nM)% Cells with High ΔΨm% Cells with Low ΔΨm
Vehicle Control0
ME-344100
ME-344250
ME-344500

Note: The specific concentrations and time points for M-344 treatment should be optimized for the cell line being used. It is crucial to include appropriate controls in all experiments, including unstained cells, single-color controls for compensation, and isotype controls for antibody staining.

References

Measuring Apoptosis Induction by 4-(dimethylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide (M344)

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

4-(dimethylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide, also known as M344, is a potent inhibitor of histone deacetylases (HDACs).[1][2][3] HDAC inhibitors are a class of compounds that interfere with the function of HDAC enzymes, leading to an increase in the acetylation of histones and other proteins. This modulation of acetylation plays a crucial role in the regulation of gene expression. M344 has been shown to induce cell cycle arrest and apoptosis in various human cancer cell lines, making it a compound of significant interest for cancer research and drug development.[1][4][5][6] This document provides detailed protocols for measuring apoptosis induced by M344, focusing on key cellular events such as phosphatidylserine externalization, caspase activation, and the regulation of apoptosis-associated proteins.

Mechanism of Apoptosis Induction by M344

M344 induces apoptosis through a multi-faceted mechanism that involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][7] At lower concentrations (e.g., < 0.2 µM), M344 can inhibit cell growth by causing a G1 phase cell cycle arrest.[4][5] However, at higher concentrations (e.g., 2 µM), it potently triggers apoptosis.[4][5]

The apoptotic cascade initiated by M344 is characterized by the following key events:

  • Activation of Initiator and Effector Caspases: M344 treatment leads to the activation of caspase-8 and caspase-9, which are key initiator caspases of the extrinsic and intrinsic pathways, respectively. This is followed by the activation of the executioner caspase, caspase-3.[4][5]

  • Mitochondrial Pathway Involvement: The intrinsic pathway is engaged, as evidenced by the release of cytochrome c from the mitochondria into the cytosol.[4][5]

  • Regulation of Bcl-2 Family Proteins: M344 upregulates the expression of the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein XIAP (X-linked inhibitor of apoptosis protein).[4][5]

  • PARP Cleavage: A hallmark of apoptosis, the cleavage of poly(ADP-ribose) polymerase (PARP) by activated caspase-3, is observed following M344 treatment.[4][5]

Data Presentation

The following tables summarize quantitative data on the effects of M344 on apoptosis induction in THP-1 human leukemia cells.

Table 1: Effect of M344 on Cell Cycle Distribution of THP-1 Cells

TreatmentG0/G1 Phase (%)S Phase (%)
Control (48h)47.1134.33
M344 (0.2 µM, 48h)83.326.15

Data adapted from a study on THP-1 cells, showing an increase in the G0/G1 population and a decrease in the S phase population after treatment with 0.2 µM M344 for 48 hours.[7]

Table 2: Induction of Apoptosis in THP-1 Cells by M344

TreatmentApoptotic Cells (%)
M344 (2 µM, 48h)> 95

Data from a study where treatment of THP-1 cells with 2 µM M344 for 48 hours induced apoptosis in over 95% of the cells.[7]

Table 3: Time-Dependent Activation of Caspase-3 in THP-1 Cells

Treatment Duration with M344 (2 µM)Caspase-3 Activity (Fold Increase vs. Control)
12 hours~2.5
24 hours~4.0
48 hours~5.5

Approximate fold increase in caspase-3 activity in THP-1 cells treated with 2 µM M344 over a 48-hour period, as determined by a colorimetric assay.[4]

Experimental Protocols

Protocol 1: Detection of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • M344

  • Cell line of interest (e.g., THP-1)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells at an appropriate density in culture plates. Allow them to adhere overnight (for adherent cells). Treat the cells with the desired concentrations of M344 (e.g., 2 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24-48 hours).

  • Cell Harvesting:

    • Suspension cells: Gently collect the cells by centrifugation.

    • Adherent cells: Carefully detach the cells using a gentle cell scraper or trypsin-EDTA. Collect the cells, including any floating cells from the supernatant, by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Interpretation of Results:

  • Annexin V- / PI-: Viable cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Protocol 2: Measurement of Caspase-3 Activity

This protocol quantifies the activity of the key executioner caspase, caspase-3.

Materials:

  • M344-treated and control cell lysates

  • Caspase-3 Colorimetric or Fluorometric Assay Kit (containing a caspase-3 substrate, e.g., DEVD-pNA or Ac-DEVD-AMC)

  • Cell Lysis Buffer

  • Reaction Buffer

  • Microplate reader

Procedure:

  • Cell Treatment and Lysis: Treat cells with M344 as described in Protocol 1. Lyse the cells using the provided Cell Lysis Buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • Assay Reaction: In a 96-well plate, add an equal amount of protein (e.g., 50-100 µg) from each lysate to individual wells. Add the Reaction Buffer containing the caspase-3 substrate to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

  • Data Analysis: Calculate the fold increase in caspase-3 activity in the M344-treated samples compared to the untreated control.

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

Materials:

  • M344-treated and control cell lysates

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PARP, anti-cleaved caspase-3, anti-Bax, anti-XIAP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Separation: Separate equal amounts of protein from each cell lysate by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane again several times with TBST.

  • Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins. Use a loading control like β-actin to normalize the data.

Visualizations

M344_Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway M344_ext M344 Casp8 Caspase-8 Activation M344_ext->Casp8 Induces Casp3 Caspase-3 Activation Casp8->Casp3 M344_int M344 Bax Bax (Pro-apoptotic) M344_int->Bax Upregulates XIAP XIAP (Anti-apoptotic) M344_int->XIAP Downregulates Mito Mitochondria Bax->Mito Casp9 Caspase-9 Activation XIAP->Casp9 Inhibits CytC Cytochrome c Release Mito->CytC CytC->Casp9 Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis Experimental_Workflow_AnnexinV start Seed and Treat Cells with M344 harvest Harvest Cells (Suspension or Adherent) start->harvest wash Wash with Cold PBS harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Stain with Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate 15 min at RT in Dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

References

M 344: Application Notes and Protocols for Epigenetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M 344 is a potent, cell-permeable histone deacetylase (HDAC) inhibitor. It belongs to the hydroxamic acid class of HDAC inhibitors and has demonstrated significant anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines. By inhibiting HDAC enzymes, M 344 leads to an accumulation of acetylated histones, resulting in a more open chromatin structure and altered gene expression. These epigenetic modifications can reactivate silenced tumor suppressor genes and induce cell cycle arrest and apoptosis. This document provides detailed application notes and experimental protocols for the use of M 344 in epigenetic research.

Mechanism of Action

M 344 exerts its biological effects primarily by inhibiting the activity of Class I and Class II histone deacetylases. HDACs are enzymes that remove acetyl groups from lysine residues on the N-terminal tails of histone proteins. This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and resulting in transcriptional repression.

By inhibiting HDACs, M 344 promotes the accumulation of acetylated histones. This "hyperacetylation" neutralizes the positive charge of lysine residues, weakening the interaction between histones and DNA. The resulting relaxed chromatin conformation allows for the binding of transcription factors and the activation of gene expression. Key genes upregulated by M 344 treatment include those involved in cell cycle control (e.g., p21) and apoptosis.

Quantitative Data Summary

The following tables summarize the effective concentrations and inhibitory activities of M 344 across various experimental settings.

Table 1: In Vitro Inhibitory Activity of M 344

TargetIC50 ValueReference
HDAC1~46 nM[1]
HDAC6~14 nM[1]

Table 2: Effective Concentrations of M 344 in Cancer Cell Lines

Cell LineAssayEffective ConcentrationObserved EffectReference
THP-1 (Human Leukemia)Growth Inhibition0.2 µMSignificant inhibition of cell growth[1]
THP-1 (Human Leukemia)Apoptosis Induction2 µM>95% of cells undergo apoptosis after 48h[1]
Pancreatic Cancer Cells (S2-013)Anti-proliferative1 µMBetter anti-proliferative effect than Vorinostat at 48h[2]
Pancreatic Cancer Cells (S2-013)Apoptosis Induction10 µMIncreased apoptosis at 48h[2]
Neuroblastoma CellsCell Cycle Arrest5 µMG0/G1 arrest after 24h[3]
Endometrial & Ovarian CancerGrowth InhibitionEC50: 2.3 - 5.1 µMGrowth inhibition[4]
Breast & Ovarian Cancer CellsBRCA1 Downregulation0.5 - 1.0 µMDose-dependent decrease in BRCA1 mRNA and protein[5]

Experimental Protocols

Protocol 1: Cell Culture and M 344 Treatment

This protocol describes the general procedure for treating adherent or suspension cells with M 344.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • M 344 (stock solution in DMSO, e.g., 10 mM)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Cell culture flasks or plates

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Seeding:

    • Adherent cells: Seed cells in culture plates or flasks at a density that will allow for logarithmic growth during the experiment. Allow cells to attach overnight.

    • Suspension cells: Seed cells in culture flasks at an appropriate density.

  • M 344 Preparation: Prepare the desired concentrations of M 344 by diluting the stock solution in complete culture medium. A vehicle control (DMSO) should be prepared at the same final concentration as the highest M 344 concentration.

  • Treatment:

    • Adherent cells: Remove the old medium and replace it with the medium containing the appropriate concentration of M 344 or vehicle control.

    • Suspension cells: Add the appropriate volume of the concentrated M 344 solution or vehicle control directly to the cell suspension.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Harvesting:

    • Adherent cells: Wash cells with PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and collect the cells by centrifugation.

    • Suspension cells: Collect the cells directly by centrifugation.

  • Downstream Analysis: The harvested cell pellets can be used for various downstream applications, such as Western blotting, flow cytometry, or RNA extraction.

Protocol 2: Western Blot Analysis of Histone Acetylation

This protocol details the detection of acetylated histones (e.g., Acetyl-Histone H3, Acetyl-Histone H4) by Western blotting following M 344 treatment.

Materials:

  • Treated and control cell pellets (from Protocol 1)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels (e.g., 15% acrylamide for histone resolution)

  • PVDF membrane (0.2 µm pore size is recommended for small proteins like histones)

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Acetyl-Histone H3, anti-Acetyl-Histone H4, anti-Histone H3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Use antibodies against total histone H3 or β-actin as loading controls.[6]

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the cell cycle distribution of M 344-treated cells using propidium iodide (PI) staining and flow cytometry.

Materials:

  • Treated and control cells (from Protocol 1)

  • PBS

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Fixation:

    • Harvest approximately 1 x 10^6 cells per sample.

    • Wash the cells once with ice-cold PBS.

    • Resuspend the cell pellet in 500 µL of PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Use a linear scale for the PI fluorescence channel (e.g., FL2-A).

    • Gate on the single-cell population to exclude doublets and debris.

    • Analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[1]

Protocol 4: Apoptosis Assay by Annexin V and Propidium Iodide Staining

This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells using Annexin V and PI staining followed by flow cytometry.

Materials:

  • Treated and control cells (from Protocol 1)

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest approximately 1-5 x 10^5 cells per sample.

    • Wash the cells twice with ice-cold PBS.

  • Staining:

    • Resuspend the cells in 100 µL of 1x binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1x binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the cells immediately on a flow cytometer.

    • Four populations can be distinguished:

      • Live cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

M344_Mechanism_of_Action cluster_nucleus Nucleus cluster_chromatin Chromatin M344 M 344 HDAC HDAC M344->HDAC Inhibition Histone_acetylated Acetylated Histones (Relaxed Chromatin) HDAC->Histone_acetylated Deacetylation Histone_deacetylated Deacetylated Histones (Condensed Chromatin) Histone_acetylated->Histone_deacetylated Gene_Expression Gene Expression (e.g., p21) Histone_acetylated->Gene_Expression Activation Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: M 344 inhibits HDACs, leading to histone hyperacetylation and gene expression changes that promote cell cycle arrest and apoptosis.

Experimental_Workflow cluster_assays Downstream Assays start Start: Cancer Cell Culture treatment Treat with M 344 (various concentrations and time points) start->treatment harvest Harvest Cells treatment->harvest western Western Blot (Histone Acetylation) harvest->western cell_cycle Flow Cytometry (Cell Cycle Analysis) harvest->cell_cycle apoptosis Flow Cytometry (Apoptosis Assay) harvest->apoptosis rna_seq RNA Sequencing (Gene Expression Profiling) harvest->rna_seq

Caption: A typical experimental workflow for studying the effects of M 344 on cancer cells.

References

Application Notes: Cell Viability Assay with 4-(dimethylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-(dimethylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide, also known as M344, is a potent histone deacetylase (HDAC) inhibitor.[1][2] HDACs are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression.[3] Inhibition of HDACs by compounds like 4-(dimethylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide results in hyperacetylation of histones, which in turn leads to a more relaxed chromatin structure, allowing for the transcription of tumor suppressor genes.[2][3] This activity can induce cell cycle arrest and apoptosis in various cancer cell lines, making it a compound of significant interest in oncology research and drug development.[2] These application notes provide a detailed protocol for assessing the effect of 4-(dimethylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide on cell viability.

Mechanism of Action: HDAC Inhibition

Histone deacetylase inhibitors like 4-(dimethylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide exert their cytotoxic effects by altering the epigenetic landscape of cancer cells. The fundamental mechanism involves the inhibition of HDAC enzymes, which are responsible for removing acetyl groups from lysine residues on histone tails. This inhibition leads to an accumulation of acetylated histones, neutralizing their positive charge and weakening their interaction with the negatively charged DNA. The resulting open chromatin structure allows for the transcription of previously silenced genes, including those involved in cell cycle regulation and apoptosis.

HDAC_Inhibition_Pathway HDAC Inhibition Signaling Pathway HDACi 4-(dimethylamino)-N-(7-(hydroxyamino)- 7-oxoheptyl)benzamide HDAC Histone Deacetylase (HDAC) HDACi->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylated_Histones Acetylated Histones Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin Open_Chromatin Open Chromatin (Transcriptional Activation) Acetylated_Histones->Open_Chromatin TSG Tumor Suppressor Genes Open_Chromatin->TSG Activates Transcription Cell_Cycle_Arrest Cell Cycle Arrest TSG->Cell_Cycle_Arrest Apoptosis Apoptosis TSG->Apoptosis

Caption: Signaling pathway of HDAC inhibition.

Data Presentation

The following table summarizes representative quantitative data for the effect of 4-(dimethylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide on the viability of various cancer cell lines.

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
PC3Prostate Cancer481.5
DU145Prostate Cancer482.1
MDA-MB-231Breast Cancer723.8
K562Leukemia720.9

Experimental Protocols

This section provides a detailed protocol for a cell viability assay using a resazurin-based reagent (e.g., alamarBlue® or similar).

Materials:

  • 4-(dimethylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide (stored at -20°C)

  • Selected cancer cell line(s)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Dimethyl sulfoxide (DMSO, sterile)

  • Resazurin-based cell viability reagent

  • 96-well clear-bottom black plates

  • Multichannel pipette

  • CO2 incubator (37°C, 5% CO2)

  • Fluorescence plate reader

Experimental Workflow:

Cell_Viability_Workflow Cell Viability Assay Workflow Start Start Cell_Culture 1. Culture and Harvest Cells Start->Cell_Culture Cell_Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Incubation1 3. Incubate Overnight Cell_Seeding->Incubation1 Compound_Prep 4. Prepare Serial Dilutions of Compound Incubation1->Compound_Prep Treatment 5. Treat Cells with Compound Incubation1->Treatment Compound_Prep->Treatment Incubation2 6. Incubate for 48-72 hours Treatment->Incubation2 Add_Reagent 7. Add Viability Reagent Incubation2->Add_Reagent Incubation3 8. Incubate for 1-4 hours Add_Reagent->Incubation3 Measure_Fluorescence 9. Measure Fluorescence Incubation3->Measure_Fluorescence Data_Analysis 10. Analyze Data and Calculate IC50 Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the cell viability assay.

Procedure:

  • Cell Seeding:

    • Culture cells to approximately 80% confluency.

    • Harvest cells using trypsin-EDTA and resuspend in complete medium.

    • Count the cells and adjust the density to 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 4-(dimethylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1%.[4]

    • Include a vehicle control (medium with 0.1% DMSO) and a no-cell control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or controls.

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Assessment:

    • Add 20 µL of the resazurin-based viability reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the fluorescence using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis:

    • Subtract the background fluorescence (no-cell control) from all readings.

    • Normalize the data to the vehicle control (100% viability).

    • Plot the cell viability (%) against the log of the compound concentration.

    • Calculate the IC50 value using a non-linear regression analysis (log(inhibitor) vs. response -- variable slope).

Logical Relationship Diagram

The following diagram illustrates the logical flow from experimental setup to the final determination of the compound's effect on cell viability.

Logical_Relationship Logical Flow of Viability Assessment Compound 4-(dimethylamino)-N-(7-(hydroxyamino)- 7-oxoheptyl)benzamide Assay_Setup Cell Viability Assay Setup (Seeding and Treatment) Compound->Assay_Setup Cells Cancer Cell Line Cells->Assay_Setup Incubation Incubation (Drug Exposure) Assay_Setup->Incubation Viability_Measurement Measurement of Metabolic Activity (Fluorescence Reading) Incubation->Viability_Measurement Data_Processing Data Normalization and Analysis Viability_Measurement->Data_Processing IC50 IC50 Determination Data_Processing->IC50 Conclusion Conclusion on Cytotoxicity IC50->Conclusion

References

Troubleshooting & Optimization

M 344 Technical Support Center: Troubleshooting Dissolution Issues in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding issues with dissolving M 344 in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is M 344 and what is its primary solvent?

M 344, also known as ME-344, is a potent histone deacetylase (HDAC) inhibitor with an IC50 of 100 nM.[1][2] It is widely used in cancer research to induce cell differentiation and apoptosis. M 344 is sparingly soluble in aqueous solutions and is most effectively dissolved in dimethyl sulfoxide (DMSO).[3][4]

Q2: I've observed a precipitate after adding my M 344 DMSO stock to the cell culture medium. What is the likely cause?

Precipitation of M 344 upon addition to aqueous cell culture media is a common issue stemming from its hydrophobic nature. When a concentrated DMSO stock of a hydrophobic compound is rapidly diluted into an aqueous solution, the compound can crash out of solution, forming a visible precipitate. This is often due to the final concentration of M 344 exceeding its solubility limit in the final culture medium, or the DMSO concentration being too low to maintain its solubility.

Q3: What is the recommended final concentration of DMSO in the cell culture medium?

To minimize cytotoxic effects on most cell lines, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%, with many researchers aiming for 0.1% or less. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on cell viability and function.

Q4: What are the typical working concentrations of M 344 used in cell culture experiments?

The effective concentration of M 344 can vary depending on the cell line and the experimental endpoint. Published studies have reported using M 344 in a range from nanomolar (nM) to low micromolar (µM) concentrations. For example, IC50 values for growth inhibition in various cancer cell lines have been reported in the range of 70–260 nM.[5] Some studies have used concentrations up to 10 µM, noting toxicity at higher concentrations.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Troubleshooting Guide: M 344 Precipitation in Cell Culture Media

This guide provides a step-by-step approach to resolving issues with M 344 solubility.

Problem Potential Cause Recommended Solution
Precipitate forms immediately upon adding M 344 stock to media. 1. High final concentration of M 344: The desired final concentration exceeds the solubility of M 344 in the aqueous media. 2. Rapid dilution: Adding the DMSO stock too quickly into the media can cause localized high concentrations, leading to precipitation. 3. Low temperature of media: Cold media can decrease the solubility of hydrophobic compounds.1. Lower the final concentration: If experimentally feasible, reduce the final concentration of M 344. 2. Stepwise dilution: Instead of adding the stock directly to the final volume of media, first, make an intermediate dilution in a smaller volume of pre-warmed media. Then, add this intermediate dilution to the rest of the media. 3. Gentle mixing: Add the DMSO stock dropwise to the vortex of the media while gently swirling or vortexing to ensure rapid and even dispersion. 4. Pre-warm the media: Ensure your cell culture media is pre-warmed to 37°C before adding the M 344 stock solution.
Media becomes cloudy over time after adding M 344. 1. Slow precipitation: The compound is at the edge of its solubility limit and is slowly coming out of solution. 2. Interaction with media components: M 344 may be interacting with components in the serum or media, leading to the formation of insoluble complexes.1. Reduce the final concentration: Even if immediate precipitation is not observed, a lower concentration may be more stable over time. 2. Reduce serum concentration: If your protocol allows, try reducing the serum percentage in your media, as serum proteins can sometimes contribute to compound precipitation. Perform a test with serum-free media to see if the issue persists.
Inconsistent experimental results. Inaccurate concentration of soluble M 344: The presence of a precipitate means the actual concentration of dissolved, active compound is lower and more variable than intended.Filter the final solution: After preparing the M 344-containing media, you can filter it through a 0.22 µm sterile filter to remove any precipitate before adding it to the cells. Be aware that this will likely lower the final concentration of the compound, so consistency in this step is key.

Experimental Protocols

Protocol 1: Preparation of a 10 mM M 344 Stock Solution in DMSO

Materials:

  • M 344 powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

Methodology:

  • Allow the M 344 vial to equilibrate to room temperature before opening.

  • Weigh the required amount of M 344 powder in a sterile microcentrifuge tube. The molecular weight of M 344 is 307.39 g/mol . To prepare a 10 mM stock solution, you would dissolve 3.074 mg of M 344 in 1 mL of DMSO.

  • Add the appropriate volume of sterile DMSO to the M 344 powder.

  • Vortex the solution until the M 344 is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can aid in dissolution if needed.[6]

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C, protected from light.

Protocol 2: Dilution of M 344 into Cell Culture Media

Materials:

  • 10 mM M 344 stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile conical tubes

Methodology for a 1 µM Final Concentration:

  • Thaw an aliquot of the 10 mM M 344 stock solution at room temperature.

  • Pre-warm the required volume of complete cell culture medium to 37°C.

  • Intermediate Dilution (Recommended):

    • In a sterile tube, add 1 µL of the 10 mM M 344 stock solution to 99 µL of pre-warmed medium. This creates a 100 µM intermediate solution.

    • Gently vortex the intermediate solution.

  • Final Dilution:

    • Add the required volume of the intermediate solution to the main volume of pre-warmed cell culture medium. For example, to make 10 mL of 1 µM M 344 media, add 100 µL of the 100 µM intermediate solution to 9.9 mL of media.

    • Alternatively, for direct dilution, add 1 µL of the 10 mM stock solution directly to 10 mL of pre-warmed media. Add the stock solution dropwise while gently swirling the media.

  • Ensure the final DMSO concentration is not cytotoxic to your cells (e.g., for a 1:10,000 dilution from a 10 mM stock to a 1 µM final concentration, the final DMSO concentration is 0.01%).

  • Use the prepared M 344-containing medium immediately. Do not store aqueous solutions of M 344 for more than a day.[3][4]

Visualizations

M344_Troubleshooting_Workflow Troubleshooting M 344 Dissolution Issues start Start: M 344 Precipitation Observed check_stock Is the stock solution clear? start->check_stock prepare_stock Re-dissolve stock. Consider gentle warming or sonication. check_stock->prepare_stock No check_protocol Review dilution protocol check_stock->check_protocol Yes prepare_stock->check_stock prewarm_media Is the culture media pre-warmed to 37°C? check_protocol->prewarm_media warm_media Warm media to 37°C prewarm_media->warm_media No dilution_method How is the stock being added to the media? prewarm_media->dilution_method Yes warm_media->prewarm_media direct_addition Directly dilution_method->direct_addition stepwise_addition Stepwise dilution_method->stepwise_addition recommend_stepwise Try stepwise dilution. Add stock to a small volume of media first. direct_addition->recommend_stepwise check_concentration Is the final M 344 concentration high? stepwise_addition->check_concentration final_check Issue Resolved? recommend_stepwise->final_check lower_concentration Consider lowering the final concentration. check_concentration->lower_concentration Yes check_concentration->final_check No lower_concentration->final_check end_success Success: Proceed with experiment final_check->end_success Yes end_fail Contact Technical Support final_check->end_fail No

Caption: A workflow diagram for troubleshooting M 344 precipitation issues.

M344_Signaling_Pathway Conceptual Signaling Pathway of M 344 M344 M 344 HDACs Histone Deacetylases (HDACs) M344->HDACs Inhibits Histones Histones Mitochondria Mitochondria M344->Mitochondria Tubulin Tubulin M344->Tubulin HDACs->Histones Deacetylates Acetylation Increased Histone Acetylation Histones->Acetylation Leads to Gene_Expression Altered Gene Expression Acetylation->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis OXPHOS Inhibition of Oxidative Phosphorylation Mitochondria->OXPHOS ATP Decreased ATP Production OXPHOS->ATP ROS Increased ROS OXPHOS->ROS ROS->Apoptosis Microtubule Inhibition of Microtubule Polymerization Tubulin->Microtubule Mitotic_Arrest Mitotic Arrest Microtubule->Mitotic_Arrest Mitotic_Arrest->Apoptosis

Caption: A diagram illustrating the key signaling pathways affected by M 344.

References

Optimizing 4-(dimethylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide treatment time

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Tacedinaline (CI-994)

Welcome to the technical support center for 4-(dimethylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide, also known as Tacedinaline or CI-994. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their experiments with this selective class I histone deacetylase (HDAC) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Tacedinaline (CI-994)?

A1: Tacedinaline (CI-994) is a selective inhibitor of class I histone deacetylases (HDACs).[1][2] It specifically targets HDAC1, HDAC2, and HDAC3 with high potency, leading to an increase in histone acetylation.[1][2][3] This epigenetic modification alters chromatin structure and gene expression, resulting in cellular responses such as cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][4]

Q2: What are the recommended storage conditions for Tacedinaline (CI-994)?

A2: For long-term storage, it is recommended to store Tacedinaline (CI-994) as a solid at -20°C. For stock solutions, it is best to prepare aliquots in anhydrous DMSO and store them at -80°C to minimize freeze-thaw cycles. It is advisable to use fresh DMSO as moisture can reduce solubility.[1]

Q3: In which solvents is Tacedinaline (CI-994) soluble?

A3: Tacedinaline (CI-994) is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 10 mg/mL.[5] For in vivo studies, a common vehicle is a solution of DMSO, PEG300, and water.[1]

Q4: What is the stability of Tacedinaline (CI-994) in solution?

A4: Stock solutions of Tacedinaline (CI-994) in anhydrous DMSO are stable for several months when stored at -80°C. For aqueous working solutions, it is recommended to prepare them fresh on the day of use to ensure optimal activity.[2]

Troubleshooting Guide

Issue 1: Low or no observable effect of Tacedinaline (CI-994) in my cell-based assay.

  • Possible Cause 1: Suboptimal concentration.

    • Solution: The effective concentration of Tacedinaline (CI-994) is highly cell-line dependent. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line. The IC50 can range from nanomolar to micromolar concentrations.[1]

  • Possible Cause 2: Insufficient treatment time.

    • Solution: The effects of HDAC inhibitors on gene expression and cellular phenotype can take time to manifest. Consider extending the treatment duration. Time-course experiments are recommended to identify the optimal treatment window. For some cell lines, effects are observed after 24-72 hours, while for others, it may take up to 5 days.[1]

  • Possible Cause 3: Compound degradation.

    • Solution: Ensure that the compound has been stored correctly and that stock solutions are not subjected to frequent freeze-thaw cycles. Prepare fresh working solutions from a recent stock for each experiment.

  • Possible Cause 4: Cell line resistance.

    • Solution: Some cell lines may be inherently resistant to HDAC inhibitors. You can verify the activity of your compound by testing it on a sensitive cell line, such as HCT116 colon cancer cells.[3] Additionally, consider combination therapies, as Tacedinaline (CI-994) has shown synergistic effects with other anticancer agents like gemcitabine.[2]

Issue 2: Precipitation of Tacedinaline (CI-994) in the cell culture medium.

  • Possible Cause 1: High final concentration of DMSO.

    • Solution: Ensure that the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity and precipitation.

  • Possible Cause 2: Poor solubility in aqueous solutions.

    • Solution: When preparing working solutions, add the DMSO stock solution to the pre-warmed cell culture medium and mix thoroughly. Avoid preparing highly concentrated aqueous solutions.

Issue 3: Inconsistent results between experiments.

  • Possible Cause 1: Variability in cell culture conditions.

    • Solution: Maintain consistent cell culture practices, including cell density at the time of treatment, passage number, and media composition.

  • Possible Cause 2: Degradation of the compound.

    • Solution: Use freshly prepared working solutions for each experiment and handle the compound according to the storage recommendations.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of Tacedinaline (CI-994)

TargetIC50 (µM)Assay TypeReference
HDAC10.9Cell-free assay[1][2]
HDAC20.9Cell-free assay[1][2]
HDAC31.2Cell-free assay[1][2]
HDAC8>20Cell-free assay[1][3]

Table 2: In Vitro Cellular Activity of Tacedinaline (CI-994)

Cell LineAssay TypeEndpointValue (µM)Treatment TimeReference
MDA-MB-231Growth InhibitionGI500.175 days[1]
PC3Growth InhibitionGI500.295 days[1]
HCT116CytotoxicityIC504Not Specified[1]
LNCaPGrowth InhibitionIC507.4Not Specified[1]
BCLO (rat leukemia)Growth InhibitionIC502.5Not Specified[1]
HeLaHDAC InhibitionIC5013.4330 minutes[2]

Experimental Protocols

Protocol 1: Cell Proliferation Assay using MTT

This protocol is adapted for determining the effect of Tacedinaline (CI-994) on the proliferation of adherent cancer cell lines.

Materials:

  • Tacedinaline (CI-994)

  • Anhydrous DMSO

  • Complete cell culture medium (e.g., RPMI 1640 with 10% FBS and 1% penicillin/streptomycin)[1]

  • Adherent cancer cell line (e.g., LNCaP)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete culture medium.[1] Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of Tacedinaline (CI-994) in anhydrous DMSO. Perform serial dilutions in complete culture medium to obtain the desired final concentrations.

  • Treatment: After 24 hours of incubation, remove the medium and add 100 µL of medium containing various concentrations of Tacedinaline (CI-994) to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 2-4 days).[1]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 560 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

HDAC_Inhibition_Pathway cluster_nucleus Cell Nucleus DNA DNA Histone Histones Acetylated_Histone Acetylated Histones Chromatin Condensed Chromatin (Transcriptional Repression) Histone->Chromatin compaction HAT HAT (Histone Acetyltransferase) Acetyl_Group Acetyl Group HAT->Acetyl_Group HDAC HDAC (Histone Deacetylase) HDAC->Acetyl_Group Deacetylation Acetyl_Group->Histone Acetylation Open_Chromatin Open Chromatin (Transcriptional Activation) Acetylated_Histone->Open_Chromatin relaxation Gene_Expression Gene Expression Open_Chromatin->Gene_Expression Tacedinaline Tacedinaline (CI-994) Tacedinaline->HDAC Inhibits

Caption: Mechanism of action of Tacedinaline (CI-994) as an HDAC inhibitor.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Tacedinaline Stock Solution (DMSO) D Treat with Tacedinaline (Dose-Response & Time-Course) A->D B Culture Cells C Seed Cells in Plates B->C C->D E Incubate for Specified Duration D->E F Cell-Based Assays (e.g., MTT, Western Blot) E->F G Data Acquisition F->G H Data Analysis (e.g., IC50 Calculation) G->H

Caption: General experimental workflow for in vitro studies with Tacedinaline.

Troubleshooting_Logic Start No/Low Effect Observed Concentration Is the concentration optimal? Start->Concentration Time Is the treatment time sufficient? Concentration->Time No Dose_Response Perform Dose-Response Experiment Concentration->Dose_Response Unsure Compound Is the compound active? Time->Compound No Time_Course Perform Time-Course Experiment Time->Time_Course Unsure Resistance Is the cell line resistant? Compound->Resistance No Check_Storage Check Storage & Prepare Fresh Solution Compound->Check_Storage Unsure Positive_Control Use a Sensitive Cell Line Control Resistance->Positive_Control Unsure End Re-evaluate Experiment Dose_Response->End Time_Course->End Check_Storage->End Positive_Control->End

References

Technical Support Center: M 344 & Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with M 344-induced cytotoxicity in primary cells.

Frequently Asked Questions (FAQs)

Q1: What is M 344 and what is its primary mechanism of action?

M 344 is a potent inhibitor of histone deacetylases (HDACs), with an IC50 of 100 nM.[1][2][3] It is an amide analogue of trichostatin A and is known to induce terminal cell differentiation.[1][4][5] M 344 has been shown to inhibit HDAC1 and has a three-fold selectivity for HDAC6 over HDAC1.[6] Its anti-cancer properties are linked to its ability to induce cell cycle arrest and apoptosis in various cancer cell lines.[6][7]

Q2: Why are my primary cells showing higher sensitivity to M 344 compared to cancer cell lines?

Primary cells are generally more sensitive to cytotoxic agents than established cancer cell lines. This can be attributed to several factors, including differences in metabolic rates, cell division frequency, and expression levels of drug targets and resistance-related proteins. While M 344 has shown selective cytotoxicity towards some cancer cells over normal cells, this is not always the case, and careful dose-response studies are crucial.[2][3][7]

Q3: What is the optimal concentration range for using M 344 in primary cells?

The optimal concentration of M 344 is highly cell-type dependent. While it can be cytotoxic to cancer cell lines in the low micromolar range[2][3][8], primary cells may be sensitive to even lower concentrations. It is recommended to perform a dose-response experiment starting from a low concentration (e.g., 0.1 µM) and titrating up to determine the optimal concentration for your specific primary cell type.[9][10]

Q4: How long should I incubate my primary cells with M 344?

The incubation time for M 344 can vary from a few hours to several days, depending on the research question and the cell type. Short-term incubations (e.g., 24 hours) are often sufficient to observe effects on cell cycle and apoptosis.[5][11] Longer incubations (e.g., 48-72 hours) may be necessary to assess effects on cell viability and differentiation.[2][9][11] It is advisable to perform a time-course experiment to determine the optimal incubation period.

Q5: What is the solvent for M 344 and how should it be stored?

M 344 is soluble in dimethyl sulfoxide (DMSO).[1][6] Stock solutions should be stored at -20°C or -80°C for long-term stability.[3] When preparing working solutions, it is important to ensure that the final concentration of DMSO in the cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

High or Unexpected Cytotoxicity
Potential Cause Troubleshooting Steps
Incorrect M 344 Concentration - Verify the calculations for your stock and working solutions.- Perform a new serial dilution from a fresh aliquot of the stock solution.
Primary Cells are Highly Sensitive - Perform a dose-response curve with a wider range of lower concentrations (e.g., 0.01 µM to 1 µM).- Reduce the incubation time.
Contamination (Bacterial, Fungal, Mycoplasma) - Visually inspect the culture for turbidity, color changes, or filamentous growth.[12]- Use a microscope to check for bacteria or fungi.[12]- Perform a mycoplasma test (e.g., PCR or fluorescence staining).[12][13]- If contamination is confirmed, discard the culture and decontaminate the incubator and biosafety cabinet.[14]
Poor Cell Health - Ensure you are using a healthy, low-passage primary cell culture.- Optimize cell seeding density to avoid over-confluence.[15]- Use fresh, pre-warmed culture medium and supplements.[15]
Solvent (DMSO) Toxicity - Calculate the final DMSO concentration in your culture medium. It should ideally be below 0.1%.- Run a vehicle control with the same concentration of DMSO to assess its effect on cell viability.
Low or No Cytotoxicity
Potential Cause Troubleshooting Steps
Incorrect M 344 Concentration - Verify the calculations for your stock and working solutions.- Use a higher concentration range in your dose-response experiment.
Degraded M 344 - Use a fresh vial of M 344 or a new stock solution.- Avoid repeated freeze-thaw cycles of the stock solution.
Short Incubation Time - Increase the incubation time (e.g., 48 or 72 hours).[9]
High Cell Seeding Density - Optimize the cell seeding density. A lower density may increase the sensitivity of the cells to the compound.[15]
Cell Type Resistance - Some primary cell types may be inherently resistant to M 344. Consider using a positive control (a compound known to be cytotoxic to your cells) to validate the assay.
Inconsistent Results
Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding - Ensure a homogenous single-cell suspension before seeding.- Use a calibrated pipette and mix the cell suspension between plating wells.
Edge Effects in Multi-well Plates - To minimize evaporation, fill the outer wells of the plate with sterile PBS or medium without cells.- Ensure the incubator has proper humidity and temperature distribution.[15]
Variability in Primary Cell Lots - If using different donors, expect some biological variability.- Whenever possible, use cells from the same donor for a set of experiments.
Pipetting Errors - Calibrate your pipettes regularly.- Use fresh pipette tips for each reagent and concentration.

Quantitative Data

Cell Line Assay IC50 / EC50 / GI50 Reference
Maize HDACEnzyme Inhibition100 nM[1][2][3][6]
Human HDAC1Enzyme Inhibition46 nM[6]
Human HDAC6Enzyme Inhibition88 nM[6]
Ishikawa (Endometrial Cancer)Cell Proliferation2.3 µM[2][3]
SK-OV-3 (Ovarian Cancer)Cell Proliferation5.1 µM[2][3]
D341 Med (Medulloblastoma)Cell Proliferation0.65 µM[2]
Daoy (Medulloblastoma)Cell Proliferation0.63 µM[2]
CH-LA 90 (Neuroblastoma)Cell Proliferation0.63 µM[2]
SHSY-5Y (Neuroblastoma)Cell Proliferation0.67 µM[2]

Experimental Protocols

Protocol 1: Cell Viability Assessment using Trypan Blue Exclusion
  • Cell Seeding: Seed primary cells in a multi-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of M 344 concentrations and a vehicle control (DMSO).

  • Incubation: Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Cell Harvesting:

    • For adherent cells, wash with PBS and detach using a gentle dissociation reagent (e.g., TrypLE).

    • For suspension cells, gently resuspend and collect the cell suspension.

  • Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

  • Counting: Using a hemocytometer or an automated cell counter, count the number of viable (unstained) and non-viable (blue) cells.

  • Calculation: Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.

Protocol 2: Apoptosis Assessment using Annexin V/Propidium Iodide (PI) Staining
  • Cell Seeding and Treatment: Follow steps 1-3 from the Trypan Blue protocol.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and discard the supernatant.

  • Washing: Wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

M344_Apoptosis_Pathway M344 M 344 HDAC HDAC Inhibition M344->HDAC Histone_Acetylation Increased Histone Acetylation HDAC->Histone_Acetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression p21 p21 Upregulation Gene_Expression->p21 Bax Bax Upregulation Gene_Expression->Bax XIAP XIAP Downregulation Gene_Expression->XIAP Cell_Cycle_Arrest G1 Cell Cycle Arrest p21->Cell_Cycle_Arrest Mitochondria Mitochondria Bax->Mitochondria Caspase3 Caspase-3 Activation XIAP->Caspase3 Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase9->Caspase3 Caspase8 Caspase-8 Activation Caspase8->Caspase3 Caspase3->Apoptosis

Caption: M 344 induced apoptosis signaling pathway.

Cytotoxicity_Workflow start Start: Primary Cell Culture seed Seed Cells in Multi-well Plate start->seed treat Treat with M 344 (Dose-Response & Time-Course) seed->treat incubate Incubate treat->incubate assess_viability Assess Cell Viability (e.g., Trypan Blue, MTT) incubate->assess_viability assess_apoptosis Assess Apoptosis (e.g., Annexin V, Caspase Assay) incubate->assess_apoptosis data_analysis Data Analysis assess_viability->data_analysis assess_apoptosis->data_analysis end End: Determine IC50/EC50 data_analysis->end

Caption: Experimental workflow for assessing M 344 cytotoxicity.

Troubleshooting_Workflow start Unexpected Cytotoxicity Results check_contamination Check for Contamination (Visual, Microscopic, PCR) start->check_contamination contamination_found Contamination Positive check_contamination->contamination_found Yes check_cell_health Check Cell Health & Culture Conditions check_contamination->check_cell_health No discard_culture Discard Culture & Decontaminate contamination_found->discard_culture discard_culture->start Restart with new cells optimize_seeding Optimize Seeding Density check_cell_health->optimize_seeding check_reagents Verify Reagent Concentration & Preparation optimize_seeding->check_reagents rerun_experiment Re-run Experiment with Controls check_reagents->rerun_experiment analyze_results Analyze Results rerun_experiment->analyze_results

Caption: Troubleshooting workflow for unexpected cytotoxicity.

References

How to prevent degradation of M 344 in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for M 344, a potent histone deacetylase (HDAC) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of M 344 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is M 344 and what is its mechanism of action?

A1: M 344 is a cell-permeable inhibitor of histone deacetylases (HDACs) with an IC50 of approximately 100 nM. It belongs to the benzamide and hydroxamic acid class of compounds. By inhibiting HDACs, M 344 leads to an increase in the acetylation of histones and other proteins, which in turn alters gene expression, resulting in cell cycle arrest, differentiation, and apoptosis in cancer cells. It shows a three-fold selectivity for HDAC6 over HDAC1.[1]

Q2: What are the recommended storage conditions for M 344?

A2: M 344 should be stored as a solid at 2-8°C, protected from light. For long-term storage, it is advisable to store it at -20°C. Once in solution, it is recommended to aliquot and store at -80°C to minimize freeze-thaw cycles.

Q3: What solvent should I use to prepare a stock solution of M 344?

A3: M 344 is soluble in dimethyl sulfoxide (DMSO) at a concentration of up to 10 mg/mL. For cell-based assays, it is crucial to ensure the final concentration of DMSO in the culture medium is not toxic to the cells (typically <0.5%).

Q4: How can I monitor the activity of M 344 in my experiments?

A4: The activity of M 344 can be assessed by monitoring the acetylation status of HDAC target proteins. A common method is to perform a Western blot to detect the acetylation of histones (e.g., Acetyl-Histone H3, Acetyl-Histone H4) or other known HDAC substrates like α-tubulin (a specific substrate of HDAC6). An increase in acetylation upon treatment with M 344 indicates its inhibitory activity.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of M 344 activity in solution over time Degradation of the hydroxamic acid moiety. Hydroxamic acids can be susceptible to hydrolysis, especially at non-neutral pH.Prepare fresh solutions from a solid stock for each experiment. If a stock solution must be stored, aliquot into small volumes and store at -80°C. Avoid repeated freeze-thaw cycles. Ensure the pH of your experimental buffer is neutral.
Exposure to light. The supplier recommends protecting M 344 from light.Store stock solutions in amber vials or tubes wrapped in foil. Minimize exposure to light during experimental procedures.
Incompatible solvent or buffer components. M 344 is known to be incompatible with strong oxidizing agents.Review all components of your buffers and media. Avoid the use of strong oxidizing agents in your experimental setup.
Precipitation of M 344 in aqueous media Low solubility in aqueous solutions. M 344 has limited solubility in water.Ensure the final concentration of M 344 in your aqueous experimental medium does not exceed its solubility limit. The final DMSO concentration should be sufficient to keep the compound in solution. A gentle vortex or sonication might help in dissolving small precipitates, but persistent precipitation indicates insolubility at that concentration.
Inconsistent experimental results Variability in stock solution concentration due to degradation. Prepare and use fresh stock solutions regularly. Qualify new batches of M 344 by performing a dose-response experiment to ensure consistent potency.
Cell line sensitivity. Different cell lines can exhibit varying sensitivity to HDAC inhibitors.Determine the optimal concentration and incubation time for your specific cell line through a dose-response and time-course experiment.

Data Presentation

Table 1: General Stability Guidelines for M 344 in Solution
Condition Recommendation Rationale
Solvent DMSO is the recommended solvent for stock solutions.M 344 exhibits good solubility and stability in DMSO.
pH Maintain a neutral pH (around 7.0-7.4) in aqueous buffers.The hydroxamic acid group in M 344 can be unstable at acidic or basic pH, potentially leading to degradation.
Temperature Store stock solutions at -80°C for long-term storage. For short-term storage (days), 2-8°C is acceptable if the solution is protected from light and microbial contamination.Lower temperatures slow down potential degradation reactions.
Light Exposure Minimize exposure to light.M 344 is light-sensitive, and exposure can lead to photodegradation.
Freeze-Thaw Cycles Aliquot stock solutions to avoid repeated freeze-thaw cycles.Each freeze-thaw cycle can contribute to the degradation of the compound.

Experimental Protocols

Protocol 1: Preparation of M 344 Stock Solution
  • Materials:

    • M 344 solid powder

    • Anhydrous DMSO

    • Sterile, amber microcentrifuge tubes or vials

  • Procedure:

    • Equilibrate the M 344 vial to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of M 344 powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the M 344 is completely dissolved. A brief sonication in a water bath may be used if necessary.

    • Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes.

    • Store the aliquots at -80°C.

Protocol 2: Western Blot for Detecting Histone Acetylation
  • Cell Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with varying concentrations of M 344 (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 24 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. It is crucial to also include an HDAC inhibitor (like a small amount of M 344 or Trichostatin A) in the lysis buffer to prevent deacetylation during sample preparation.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against an acetylated histone (e.g., anti-acetyl-Histone H3) or a loading control (e.g., anti-β-actin or anti-Histone H3) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mandatory Visualization

M344_Signaling_Pathway cluster_0 Acetylation Status M344 M 344 HDAC1 HDAC1 M344->HDAC1 Inhibits HDAC6 HDAC6 M344->HDAC6 Inhibits Histones Histones HDAC1->Histones Deacetylates p53_acetylation p53 Acetylation HDAC1->p53_acetylation Deacetylates Tubulin α-Tubulin HDAC6->Tubulin Deacetylates Acetylated_Histones Acetylated Histones Acetylated_Tubulin Acetylated α-Tubulin Chromatin Chromatin Relaxation Acetylated_Histones->Chromatin Microtubule_Dynamics Altered Microtubule Dynamics Acetylated_Tubulin->Microtubule_Dynamics Gene_Expression Altered Gene Expression Chromatin->Gene_Expression p21 p21 (CDKN1A) Upregulation Gene_Expression->p21 Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G1/S and G2/M) p21->Cell_Cycle_Arrest p53_acetylation->Apoptosis

Caption: M 344 inhibits HDAC1 and HDAC6, leading to downstream effects on cell cycle and apoptosis.

experimental_workflow start Start: Prepare M 344 Stock Solution (DMSO) treat_cells Treat Cells with M 344 (and Vehicle Control) start->treat_cells harvest Harvest Cells and Prepare Protein Lysates treat_cells->harvest quantify Quantify Protein Concentration harvest->quantify sds_page SDS-PAGE and Western Blot Transfer quantify->sds_page probing Probe with Primary Antibodies (e.g., Ac-Histone H3, Histone H3) sds_page->probing detection Secondary Antibody Incubation and ECL Detection probing->detection analysis Analyze Results: Compare Acetylation Levels detection->analysis

Caption: Experimental workflow for assessing M 344 activity via Western blot.

References

Inconsistent experimental results with 4-(dimethylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(dimethylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide, a potent histone deacetylase (HDAC) inhibitor also known as M344.

Frequently Asked Questions (FAQs)

Q1: What is 4-(dimethylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide (M344) and what is its primary mechanism of action?

A1: 4-(dimethylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide (M344) is a potent, cell-permeable inhibitor of histone deacetylases (HDACs).[1][2] Its primary mechanism of action is the inhibition of HDAC enzymes, which leads to an increase in the acetylation of histone and non-histone proteins.[3] This alteration in protein acetylation can result in the modulation of gene expression, ultimately leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[4][5]

Q2: What are the recommended solvent and storage conditions for M344?

A2: M344 is soluble in organic solvents such as DMSO (up to 25 mg/mL), dimethylformamide (DMF) (up to 25 mg/mL), and ethanol (up to 3 mg/mL).[6] For long-term storage, the solid form of M344 should be stored at -20°C and is stable for at least one year.[6] Stock solutions in DMSO can be stored at -80°C for up to two years.[7] It is important to note that aqueous solutions of M344 should not be stored for more than one day.[6]

Q3: In which cell lines has M344 shown activity?

A3: M344 has demonstrated anti-proliferative and pro-apoptotic activity in a variety of cancer cell lines, including but not limited to:

  • Endometrial Cancer: Ishikawa[4]

  • Ovarian Cancer: SK-OV-3[4]

  • Neuroblastoma: SK-N-AS, 9464D[8][9]

  • Leukemia: THP-1[5]

  • Pancreatic Cancer: S2-013[10]

M344 has been shown to have minimal effect on the viability of some non-malignant cell lines at concentrations that are cytotoxic to cancer cells.[4]

Q4: Are there known off-target effects for M344 or other hydroxamic acid-based HDAC inhibitors?

A4: While M344 is a potent HDAC inhibitor, like other hydroxamic acid-based inhibitors, it has the potential for off-target effects. The hydroxamic acid moiety can chelate other metal ions, potentially interacting with other metalloenzymes.[11] Additionally, some hydroxamic acids have been associated with mutagenicity, though this is compound-specific.[11] It is advisable to include appropriate controls in your experiments to assess potential off-target effects.

Troubleshooting Guide

This guide addresses common issues that may lead to inconsistent experimental results with M344.

Issue 1: High variability in IC50 values between experiments.

Potential Cause Troubleshooting Suggestion
Cell Density Ensure consistent cell seeding density across all experiments. Cell density can significantly impact the apparent potency of cytotoxic agents.
Cell Passage Number Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered drug sensitivity.
Serum Concentration Serum proteins can bind to small molecules, reducing their effective concentration. If possible, perform experiments in reduced-serum or serum-free media, or ensure the serum concentration is consistent across all assays.
Compound Stability in Media M344 aqueous solutions are not stable for long periods.[6] Prepare fresh dilutions of M344 in culture media for each experiment immediately before use.
DMSO Concentration High concentrations of DMSO can be toxic to cells and can affect the activity of some compounds. Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (typically ≤ 0.5%).

Issue 2: Compound precipitation observed in stock solution or culture medium.

Potential Cause Troubleshooting Suggestion
Low Solubility in Aqueous Media M344 has limited solubility in aqueous solutions. When diluting the DMSO stock solution into culture media, do so with vigorous mixing to avoid precipitation. Consider a serial dilution approach.
Improper Storage of Stock Solution If the DMSO stock solution was not stored properly (e.g., at room temperature or with repeated freeze-thaw cycles), the compound may have degraded or precipitated. Prepare fresh stock solutions and store them in small aliquots at -80°C.[7]
Interaction with Media Components Certain components in the culture media may interact with M344, leading to precipitation. If this is suspected, try a different type of culture medium.

Issue 3: Inconsistent or no induction of apoptosis or cell cycle arrest.

Potential Cause Troubleshooting Suggestion
Sub-optimal Compound Concentration The effective concentration of M344 can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Insufficient Treatment Duration The effects of M344 on the cell cycle and apoptosis are time-dependent.[10] Conduct a time-course experiment to identify the optimal treatment duration.
Cell Line Resistance Some cell lines may be inherently resistant to HDAC inhibitors. Confirm the expression and activity of HDACs in your cell line.
Assay Sensitivity Ensure that the assay used to measure apoptosis or cell cycle arrest is sensitive enough to detect the expected changes. Consider using multiple assays to confirm your results (e.g., Annexin V staining and caspase activity for apoptosis).

Quantitative Data Summary

Table 1: IC50 Values of M344 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
IshikawaEndometrial Cancer2.3[12]
SK-OV-3Ovarian Cancer5.1[12]
A431Epidermoid Carcinoma0.1[7]
A549Lung Carcinoma0.1[7]
D341 MedMedulloblastoma0.65[12]
DaoyMedulloblastoma0.63[12]
CH-LA 90Neuroblastoma0.63[12]
SH-SY5YNeuroblastoma0.67[12]

Table 2: Inhibitory Activity of M344 against Specific HDAC Isoforms

HDAC IsoformIC50 (nM)Reference
HDAC (maize)100[13]
HDAC1 (human)46[13]
HDAC6 (human)14[6]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT)

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of M344 in complete culture medium from a DMSO stock solution. The final DMSO concentration should not exceed 0.5%.

  • Remove the existing medium from the cells and add 100 µL of the M344 dilutions or vehicle control (medium with the same concentration of DMSO).

  • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: In Vitro HDAC Activity Assay (Fluorometric)

  • Prepare a reaction buffer containing assay buffer, your HDAC enzyme source (e.g., nuclear extract or purified HDAC), and the fluorogenic HDAC substrate.

  • Add varying concentrations of M344 or a vehicle control to the reaction mixture.

  • Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding a developer solution that contains a protease to cleave the deacetylated substrate, releasing a fluorescent molecule.

  • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of HDAC inhibition relative to the vehicle control.

Visualizations

HDAC_Inhibition_Pathway M344 4-(dimethylamino)-N-(7-(hydroxyamino)- 7-oxoheptyl)benzamide (M344) HDACs Histone Deacetylases (HDACs) M344->HDACs Inhibition Histones Histones HDACs->Histones Deacetylation AcetylatedHistones Hyperacetylated Histones Chromatin Chromatin Relaxation AcetylatedHistones->Chromatin GeneExpression Altered Gene Expression Chromatin->GeneExpression CellCycleArrest Cell Cycle Arrest GeneExpression->CellCycleArrest Apoptosis Apoptosis GeneExpression->Apoptosis

Caption: M344 inhibits HDACs, leading to histone hyperacetylation and downstream cellular effects.

Troubleshooting_Workflow Start Inconsistent Experimental Results CheckReagents Check Reagent Preparation & Storage Start->CheckReagents CheckProtocol Review Experimental Protocol Start->CheckProtocol CheckCells Verify Cell Health & Conditions Start->CheckCells Solubility Solubility Issues? CheckReagents->Solubility Concentration Concentration Optimization? CheckProtocol->Concentration Consult Consult Technical Support CheckCells->Consult Stability Stability Issues? Solubility->Stability No Optimize Optimize Protocol Solubility->Optimize Yes Stability->Concentration No Stability->Optimize Yes Concentration->Optimize Yes Concentration->Consult No

Caption: A logical workflow for troubleshooting inconsistent results with M344.

References

Potential off-target effects of M 344 inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and frequently asked questions regarding the use of the M344 histone deacetylase (HDAC) inhibitor, with a specific focus on understanding and identifying potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary target profile of the M344 inhibitor?

M344 is a potent, cell-permeable inhibitor of histone deacetylases (HDACs) with an IC50 of 100 nM for total maize HDAC.[1][2][3] It primarily targets Class I and Class IIB HDACs.[4] Its inhibitory activity has been quantified for several human HDAC isoforms, showing sub-micromolar potency. While it is a pan-HDAC inhibitor, some studies have noted a degree of selectivity; for example, one report indicated a three-fold selectivity for HDAC6 over HDAC1.[5][6]

Data Summary: M344 Inhibitory Activity

Target IC50 Value Cell Line / Source
Total HDAC 100 nM Maize
Human HDAC1 46 nM -
Human HDAC1 48 nM HEK293
Human HDAC2 - Comparable to Vorinostat
Human HDAC3 - Comparable to Vorinostat
Human HDAC6 9.5 nM HEK293

| Human HDAC10 | - | Comparable to Vorinostat |

Table references:[4][5][6]

Q2: Beyond histone deacetylation, what are the known downstream or potential "off-target" effects of M344?

While M344's primary mechanism is the inhibition of HDAC enzymes, this action initiates a cascade of downstream cellular events. These effects, while stemming from on-target HDAC inhibition, can be considered "off-target" in the sense that they extend beyond simple histone modification and may vary between cell types.

  • Non-Histone Protein Acetylation: M344's potent inhibition of HDAC6 can lead to the hyperacetylation of non-histone proteins.[4] A key substrate of HDAC6 is α-tubulin, and its acetylation can affect microtubule stability and cell migration.[7]

  • Cell Cycle Arrest: A common outcome of M344 treatment is cell cycle arrest, typically in the G0/G1 phase.[8][9] This is often associated with the increased expression of cyclin-dependent kinase inhibitors like p21.[10]

  • Induction of Apoptosis: At effective concentrations, M344 is a potent inducer of apoptosis.[2][9] This process has been shown to involve the release of cytochrome c from mitochondria and the activation of caspases 3, 8, and 9.[10]

  • Modulation of Gene Expression: M344 treatment can alter the expression of various genes involved in cell survival and proliferation. For example, it has been reported to decrease the expression of BRCA1 mRNA and the anti-apoptotic protein XIAP, while increasing the expression of the pro-apoptotic protein Bax.[1][10]

G cluster_on_target On-Target Effects cluster_off_target Downstream / Off-Target Effects M344 M344 Inhibitor HDACs HDACs (Class I & IIB) M344->HDACs Inhibition Histones Histone Proteins (e.g., H3, H4) HDACs->Histones Deacetylation Non_Histone Non-Histone Proteins (e.g., α-tubulin) HDACs->Non_Histone Deacetylation Gene_Expression Altered Gene Expression Histones->Gene_Expression Regulation Cell_Cycle G0/G1 Cell Cycle Arrest Gene_Expression->Cell_Cycle Apoptosis Apoptosis (Caspase Activation) Gene_Expression->Apoptosis

Fig 1. On-target vs. downstream effects of M344.
Q3: My cells are showing unexpected levels of toxicity. How can I troubleshoot this?

Unexpected toxicity can arise from several factors, including inhibitor concentration, cell line sensitivity, and off-target effects. Use the following guide to troubleshoot.

  • Is your M344 concentration too high?

    • M344 can become toxic at concentrations above 10 µM.[2] Review your dosing and consider performing a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.

  • Is your cell line particularly sensitive?

    • The effective concentration of M344 varies significantly across different cell lines. Normal cells, for instance, have shown little sensitivity to M344 at doses that are cytotoxic to cancer cells.[2][9]

    Data Summary: M344 Cellular Potency

    Cell Line Cell Type Potency Metric Value
    A431 Epidermoid IC50 -
    A549 Lung IC50 -
    Ishikawa Endometrial Cancer EC50 2.3 µM
    SK-OV-3 Ovarian Cancer EC50 5.1 µM
    Daoy Medulloblastoma GI50 0.63 µM

    | SH-SY5Y | Neuroblastoma | GI50 | 0.67 µM |

    Table references:[1][2]

  • Are you observing apoptosis or cell cycle arrest?

    • M344 is a known inducer of both apoptosis and cell cycle arrest.[8][9][10] If your goal is not to induce cell death, you may need to use lower concentrations or shorter incubation times. Confirm apoptosis using an Annexin V assay or check for cell cycle changes via propidium iodide staining and flow cytometry.

G start Start: Unexpected Cell Toxicity q1 Is M344 concentration >10µM? start->q1 a1_yes Action: Lower concentration. Perform dose-response. q1->a1_yes Yes q2 Is cell line known to be sensitive? q1->q2 No a2_yes Action: Use lower dose range. Compare with published GI50 values. q2->a2_yes Yes q3 Is apoptosis or G1 arrest the observed phenotype? q2->q3 No a3_yes This is a known on-target effect. Adjust dose/timing if phenotype is undesired. q3->a3_yes Yes end_node Consider other off-target effects or experimental artifacts. q3->end_node No

Fig 2. Troubleshooting flowchart for unexpected toxicity.
Q4: I am not observing the expected increase in histone acetylation after M344 treatment. What should I check?

If you do not see an increase in acetylated histones (e.g., Ac-H3, Ac-H4) via Western blot, consider the following points:

  • Inhibitor Integrity: Confirm that M344 was stored correctly at -20°C and that the solvent (e.g., DMSO) is pure.[6] Prepare fresh dilutions before each experiment.

  • Antibody and Western Blot Protocol: Ensure your primary antibody against the acetylated histone mark is validated and working correctly. Histone extraction protocols may require optimization to ensure proper protein solubilization.

  • Cellular Context: Confirm that your cell line expresses the target HDACs (HDAC1, 2, 3, 6) at sufficient levels.

  • Dose and Time: Perform a time-course experiment (e.g., 6, 12, 24 hours) and a dose-response experiment (e.g., 0.1 µM to 5 µM) to find the optimal conditions for observing histone hyperacetylation in your model system.

Experimental Protocols & Workflows

Protocol 1: General HDAC Activity/Inhibition Assay (Colorimetric)

This protocol is based on the principles of commercially available kits and is designed to measure total HDAC activity from nuclear extracts.[11]

  • Prepare Nuclear Extract: Isolate nuclear proteins from untreated and M344-treated cells using a suitable nuclear extraction kit or protocol. Determine protein concentration using a BCA or Bradford assay.

  • Assay Plate Setup: To wells of a 96-well plate coated with an acetylated histone substrate, add your nuclear extract (containing HDACs).

  • Inhibitor Addition: For inhibition assessment, add varying concentrations of M344 to the wells containing the nuclear extract. Include a "no inhibitor" positive control and a "blank" well with no extract. A known potent inhibitor like Trichostatin A can be used as a positive control for inhibition.[12]

  • HDAC Reaction: Add assay buffer and incubate the plate at 37°C for 45-60 minutes to allow deacetylation to occur.

  • Detection: Wash the wells. Add a specific antibody that recognizes the acetylated histone substrate. Incubate for 60 minutes at room temperature.

  • Quantification: Wash the wells again. Add a secondary HRP-conjugated antibody and incubate. Finally, add a colorimetric HRP substrate (like TMB) and stop the reaction with an acid solution.

  • Readout: Measure the absorbance at 450 nm. HDAC activity is inversely proportional to the signal (lower signal = higher HDAC activity).

Workflow for Investigating Potential Off-Target Effects

To systematically investigate whether an observed phenotype is due to a specific on-target effect or a potential off-target effect, the following workflow is recommended.

G cluster_on_target On-Target Validation cluster_off_target Off-Target Investigation start Start: Observe Phenotype (e.g., Cell Death) step1 Step 1: Confirm Target Engagement - Western blot for Ac-Histone H3 (Class I) - Western blot for Ac-α-Tubulin (HDAC6) start->step1 step2 Step 2: Correlate Dose-Response - Does the phenotype dose-response correlate with the acetylation dose-response? step1->step2 step3 Step 3: Use Orthogonal Inhibitors - Compare M344 phenotype to a Class I-specific (e.g., Entinostat) and an HDAC6-specific (e.g., Tubastatin A) inhibitor. step2->step3 step4 Step 4: Broad Molecular Profiling - Proteomics (e.g., SILAC) to find unexpected protein expression changes. - Kinome/Enzyme panel screening. step3->step4 conclusion Conclusion: - Phenotype from on-target Class I inhibition? - Phenotype from on-target HDAC6 inhibition? - Phenotype from a novel off-target? step4->conclusion

Fig 3. Experimental workflow to assess off-target effects.

References

Improving M 344 bioavailability for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to improving the bioavailability of M 344 for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is M 344 and what is its primary mechanism of action?

M 344 is a synthetic, isoflavone-based small molecule that functions as a histone deacetylase (HDAC) inhibitor.[1][2] Its primary mechanism involves the disruption of mitochondrial integrity in tumor cells, which leads to the translocation of endonuclease G to the nucleus, subsequent DNA degradation, and caspase-independent cell death.[3] Additionally, M 344 has been shown to interfere with both mTORC1 and mTORC2 signaling pathways.[3] As an HDAC inhibitor, it can alter gene expression, leading to the upregulation of tumor suppressor genes and cell cycle inhibitors.[1][4]

Q2: What are the known pharmacokinetic (PK) properties of M 344?

Most available pharmacokinetic data for M 344 comes from a first-in-human Phase 1 clinical trial where the drug was administered intravenously (IV) to patients with refractory solid tumors.[3] Key parameters from this study are summarized below. Data on oral bioavailability in preclinical models or humans is not extensively published, suggesting that oral delivery may be challenging.

Table 1: Summary of Intravenous Pharmacokinetic Parameters of M 344 in Humans

ParameterValueNotes
Route of Administration Intravenous (IV) Infusion[3]
Mean Half-life (t½) ~6 hours[3]
Plasma Decline Multiexponential[3]
Dose Proportionality Cmax and AUC suggest a linear relationship with dose[3]
Maximum Tolerated Dose 10 mg/kg (weekly)[3]

Q3: Why might M 344 exhibit low oral bioavailability?

While specific studies on M 344's oral bioavailability are limited, compounds of its class (isoflavones, benzamide HDAC inhibitors) often face several challenges that can lead to poor oral absorption and bioavailability:

  • Poor Aqueous Solubility: M 344 is a synthetic small molecule with a complex ring structure, which often correlates with low solubility in water. This is a primary rate-limiting step for absorption in the gastrointestinal (GI) tract.

  • First-Pass Metabolism: After absorption from the gut, the drug passes through the liver via the portal vein before reaching systemic circulation. M 344 could be extensively metabolized by liver enzymes (e.g., cytochrome P450s), reducing the amount of active drug that reaches the bloodstream.

  • Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal wall can actively pump the drug back into the GI lumen, preventing its absorption.

Q4: What general strategies can improve the bioavailability of poorly soluble compounds like M 344 for in vivo studies?

To overcome the presumed challenges of poor solubility and first-pass metabolism, several formulation strategies can be employed. The choice of strategy depends on the specific physicochemical properties of M 344.

Table 2: Comparison of Formulation Strategies for Preclinical In Vivo Studies

StrategyDescriptionAdvantagesDisadvantages
Co-solvents Using a mixture of water-miscible solvents (e.g., PEG 400, DMSO, ethanol) to dissolve the compound.Simple to prepare; suitable for initial screening.Can cause vehicle-related toxicity; risk of drug precipitation upon dilution in vivo.
Surfactant Dispersions Using surfactants (e.g., Tween® 80, Cremophor® EL) to form micelles that encapsulate the drug.Enhances wetting and dissolution.Potential for toxicity; can alter physiological processes like membrane transport.
Lipid-Based Formulations Dissolving the compound in oils, surfactants, and co-solvents (e.g., SEDDS/SMEDDS).Can improve solubility and lymphatic uptake, bypassing first-pass metabolism.More complex to develop and characterize; potential for GI side effects.[5]
Amorphous Solid Dispersions Dispersing the drug in a polymer matrix in an amorphous state to increase its dissolution rate.Significantly improves dissolution and solubility.Requires specialized equipment (e.g., spray dryer); potential for recrystallization.
Particle Size Reduction Micronization or nanocrystal formation to increase the surface area available for dissolution.[5]Increases dissolution velocity.May not be sufficient for very poorly soluble compounds; risk of particle aggregation.

Q5: Which animal models are suitable for in vivo studies of M 344?

The Fischer 344 (F-344) rat is a commonly used and well-characterized strain for pharmacology and toxicology studies, making it a suitable model for evaluating the pharmacokinetics and efficacy of M 344.[6][7] Beagle dogs are also frequently used in preclinical formulation screening due to their GI physiology being more comparable to humans in some aspects.[5]

Troubleshooting Guides

Problem 1: High variability or no detectable plasma concentration of M 344 after oral gavage.

This is a common issue for poorly soluble compounds. The following decision tree can help troubleshoot the problem.

G start No/Low Plasma Exposure of M 344 solubility Is M 344 solubility in the formulation vehicle < target dose? start->solubility formulation Develop an improved formulation (e.g., co-solvent, lipid-based system) solubility->formulation Yes precipitation Does the drug precipitate upon dilution in aqueous buffer (simulated GI fluid)? solubility->precipitation No pkscreen Perform PK screen of multiple formulations formulation->pkscreen stabilize Add precipitation inhibitors (e.g., HPMC, PVP) to the formulation precipitation->stabilize Yes metabolism Hypothesize high first-pass metabolism precipitation->metabolism No stabilize->pkscreen bypass Consider alternative routes (IP, SC) to establish baseline systemic exposure metabolism->bypass

Caption: Troubleshooting poor M 344 plasma exposure.

Problem 2: Inconsistent in vivo anti-tumor efficacy despite using an improved formulation.

If plasma exposure is confirmed but efficacy results are variable, the issue may lie with insufficient target engagement.

  • Possible Cause: The plasma concentrations achieved are below the therapeutic threshold required for HDAC inhibition in the tumor tissue.

  • Troubleshooting Steps:

    • Establish a PK/PD Relationship: Correlate the pharmacokinetic profile (AUC, Cmax) of M 344 with a pharmacodynamic marker of its activity.

    • Measure Target Engagement: Since M 344 is an HDAC inhibitor, measure levels of acetylated histones (e.g., acetyl-H3, acetyl-H4) or other non-histone protein targets in tumor biopsies or surrogate tissues (like peripheral blood mononuclear cells) at various time points after dosing.[4]

    • Dose Escalation: If target engagement is low, a dose escalation study may be necessary, keeping in mind the maximum tolerated dose.

    • Optimize Dosing Schedule: Based on the half-life of M 344 (~6 hours) and the duration of target engagement, adjust the dosing frequency to maintain therapeutic concentrations at the tumor site.[3]

Experimental Protocols

Protocol 1: Pharmacokinetic Evaluation of an M 344 Formulation in Fischer 344 Rats

This protocol outlines a standard procedure for assessing the oral bioavailability of a novel M 344 formulation.

  • Animals: Male Fischer 344 rats (8-10 weeks old), fasted overnight with free access to water.

  • Groups:

    • Group 1: IV administration (1 mg/kg) in a vehicle like 5% DMSO / 95% saline (for bioavailability calculation).

    • Group 2: Oral gavage (10 mg/kg) of the test formulation.

  • Dosing:

    • IV: Administer via a tail vein catheter.

    • Oral: Administer a volume of 5-10 mL/kg using a ball-tipped gavage needle.

  • Blood Sampling: Collect sparse blood samples (~100 µL) from 3 rats per time point into K2EDTA tubes from the tail vein or saphenous vein at pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Plasma Processing: Centrifuge blood at 4,000 rpm for 10 minutes at 4°C. Harvest plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Prepare plasma samples via protein precipitation with acetonitrile containing an internal standard.

    • Analyze for M 344 concentration using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters (Cmax, Tmax, AUC, t½). Calculate absolute oral bioavailability (F%) as: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

G cluster_prep Preparation cluster_study In-Life Phase cluster_analysis Analysis formulation 1. Prepare M 344 Formulation animals 2. Acclimate & Fast Animals dose 3. Dose Animals (PO or IV) animals->dose sampling 4. Serial Blood Sampling dose->sampling plasma 5. Process Blood to Plasma sampling->plasma lcms 6. LC-MS/MS Bioanalysis plasma->lcms pk 7. Calculate PK Parameters lcms->pk

Caption: Experimental workflow for an in vivo PK study.

Protocol 2: Preparation of a Co-solvent Formulation for Initial Screening

This protocol describes how to prepare a simple formulation suitable for early-stage in vivo screening.

  • Objective: Prepare a 2 mg/mL solution of M 344 in a vehicle suitable for oral dosing in rats.

  • Vehicle Composition: 20% PEG 400, 5% Solutol® HS 15, 75% Water.

  • Procedure: a. Weigh the required amount of M 344 into a clean glass vial. b. Add the PEG 400 and vortex until the compound is fully wetted and a uniform suspension is formed. c. Add the Solutol® HS 15 and vortex thoroughly. d. Slowly add the water portion-wise while continuously vortexing. e. Sonicate the final mixture for 10-15 minutes in a water bath to ensure complete dissolution. f. Visually inspect for any undissolved particles. If clear, the solution is ready for dosing.

Signaling Pathway Visualization

The diagram below illustrates the key cellular pathways targeted by M 344, leading to anti-tumor effects.

G cluster_mito Mitochondrion cluster_nucleus Nucleus cluster_cyto Cytoplasm M344 M 344 Mito Mitochondrial Integrity M344->Mito Disrupts HDAC HDACs M344->HDAC Inhibits Acetylation ↑ Histone Acetylation mTOR mTORC1 / mTORC2 Signaling M344->mTOR Inhibits EndoG_mito Endonuclease G EndoG_nuc Endonuclease G EndoG_mito->EndoG_nuc Translocation Histones Histones HDAC->Histones Deacetylates GeneExp ↑ Tumor Suppressor Gene Expression Acetylation->GeneExp DNA_Frag DNA Fragmentation EndoG_nuc->DNA_Frag Apoptosis Caspase-Independent Cell Death DNA_Frag->Apoptosis Proliferation ↓ Cell Proliferation & Survival mTOR->Proliferation

Caption: Simplified M 344 mechanism of action pathways.

References

Minimizing precipitation of M 344 in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the precipitation of M 344 in aqueous buffers during their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of M 344 in aqueous solutions.

Question: My M 344 precipitated out of solution after I diluted my DMSO stock in an aqueous buffer. What went wrong?

Answer:

Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for poorly water-soluble compounds like M 344. Several factors could be at play:

  • Final DMSO Concentration is Too Low: M 344 is highly soluble in DMSO but has limited solubility in aqueous solutions.[1][2] When the percentage of DMSO in the final solution is too low, M 344 can crash out.

  • Buffer Composition and pH: The salt concentration and pH of your aqueous buffer can significantly impact the solubility of M 344.

  • Temperature: A sudden drop in temperature upon mixing can decrease solubility.

  • Concentration of M 344: The final concentration of M 344 in the aqueous buffer may have exceeded its solubility limit under those specific conditions.

To troubleshoot this, consider the following:

  • Increase the Final DMSO Concentration: If your experimental system allows, try increasing the final percentage of DMSO. However, be mindful that high concentrations of DMSO can be toxic to cells.[3]

  • Optimize Buffer Conditions: Experiment with different buffers or adjust the pH of your current buffer to see if it improves solubility.

  • Use a Co-solvent: For in vivo or some in vitro applications, a co-solvent system can be used. A common formulation involves preparing a stock solution in DMSO and then diluting it in a mixture of PEG300, Tween80, and water or saline.[4][5]

  • Gentle Warming: Gently warming the buffer to 37°C before and after adding the M 344 stock solution may help keep the compound in solution. However, be cautious about the thermal stability of M 344 and other components in your experiment.

  • Sonication: Brief sonication of the final solution can sometimes help to redissolve small amounts of precipitate.

  • Stepwise Dilution: Instead of a single large dilution, try a stepwise dilution of the DMSO stock into the aqueous buffer.

Question: I am seeing a cloudy or hazy appearance in my M 344 solution, but no visible precipitate. Is this a problem?

Answer:

A cloudy or hazy appearance, even without visible particulate matter, often indicates the formation of very fine, colloidal precipitates or micelles. This can still affect the effective concentration of the drug in your experiment and may lead to inconsistent results.

To address this:

  • Filter the Solution: Use a 0.22 µm syringe filter to remove any potential microprecipitates. However, be aware that this may also remove some of the dissolved compound if it is adsorbing to the filter material.

  • Re-evaluate Your Dilution Protocol: The same factors that cause visible precipitation can also lead to haziness. Review the troubleshooting steps in the previous question to optimize your solution preparation.

  • Consider Using a Surfactant: Low concentrations of a non-ionic surfactant, such as Tween 80 or Pluronic F-127, can help to maintain the solubility of hydrophobic compounds in aqueous solutions.[6]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of M 344?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of M 344.[1][2] It is readily soluble in DMSO at concentrations of 10 mg/mL to 62 mg/mL.[1][4]

Q2: How should I store my M 344 stock solution?

A2: M 344 stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability.[4] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Q3: Can I dissolve M 344 directly in aqueous buffers like PBS or Tris?

A3: Direct dissolution of M 344 powder in aqueous buffers is generally not recommended due to its poor water solubility.[6] It is best to first prepare a concentrated stock solution in DMSO and then dilute it into the desired aqueous buffer.

Q4: What is the maximum concentration of M 344 I can use in cell culture media?

A4: The maximum achievable concentration of M 344 in cell culture media without precipitation will depend on the specific media composition and the final percentage of DMSO. It is recommended to perform a solubility test by preparing serial dilutions of your M 344 DMSO stock in the cell culture medium and observing for any precipitation or cloudiness. In general, keeping the final DMSO concentration at or below 0.5% is advisable to minimize solvent-induced artifacts in cell-based assays.[3] M 344 has been shown to be toxic to some cell lines at concentrations above 10 µM.[7]

Q5: Are there any known incompatibilities for M 344?

A5: M 344 is known to be incompatible with strong oxidizing agents.

Data Presentation

Table 1: Solubility and Handling Properties of M 344

PropertyValue/RecommendationSource(s)
Molecular Weight 307.39 g/mol
Appearance White to beige powder[1]
Melting Point 161°C
Recommended Stock Solvent Dimethyl sulfoxide (DMSO)[1][2]
Stock Solution Concentration 10 - 62 mg/mL in DMSO[1][4]
Aqueous Solubility Poor[6]
Solubility in PBS (Phosphate Buffered Saline) Limited; precipitation likely at higher concentrations. Final DMSO concentration should be kept low (<1%).General guidance
Solubility in Tris Buffer Limited; pH and temperature can affect solubility.General guidance
Storage of Powder 2-8°C, protect from light.[1]
Storage of Stock Solution (in DMSO) -20°C or -80°C[4]
Incompatible Materials Strong oxidizing agents

Experimental Protocols

Protocol 1: Preparation of M 344 Working Solution in Aqueous Buffer (e.g., PBS)

This protocol is a general guideline. The final concentration of M 344 and DMSO should be optimized for your specific experimental needs.

Materials:

  • M 344 powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Aqueous buffer (e.g., PBS, pH 7.4), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or incubator at 37°C (optional)

Procedure:

  • Prepare M 344 Stock Solution:

    • Allow the M 344 powder and DMSO to come to room temperature.

    • In a sterile microcentrifuge tube, dissolve M 344 powder in DMSO to a final concentration of 10 mM (approximately 3.07 mg/mL).

    • Vortex thoroughly until the powder is completely dissolved. This is your stock solution.

  • Prepare Working Solution:

    • Warm the aqueous buffer to 37°C (optional, but can aid solubility).

    • Add the required volume of the M 344 DMSO stock solution to the pre-warmed aqueous buffer to achieve your desired final concentration. Important: Add the DMSO stock to the buffer dropwise while gently vortexing to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.

    • The final DMSO concentration should ideally be kept below 1% (v/v).

  • Final Steps:

    • Vortex the final working solution gently.

    • Visually inspect the solution for any signs of precipitation or cloudiness. If observed, refer to the Troubleshooting Guide.

    • Use the freshly prepared working solution immediately for your experiment.

Mandatory Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_check Quality Control start Start: M 344 Powder & DMSO dissolve Dissolve M 344 in DMSO (e.g., 10 mM) start->dissolve vortex1 Vortex until fully dissolved dissolve->vortex1 stock 10 mM M 344 Stock Solution vortex1->stock add_stock Add DMSO stock to buffer (dropwise with vortexing) stock->add_stock Dilute to final concentration warm_buffer Warm Aqueous Buffer (e.g., 37°C) warm_buffer->add_stock final_solution Final Working Solution inspect Inspect for Precipitation final_solution->inspect precipitate Precipitation Observed inspect->precipitate no_precipitate Clear Solution inspect->no_precipitate troubleshoot Go to Troubleshooting Guide precipitate->troubleshoot use_solution Use Immediately no_precipitate->use_solution signaling_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_apoptosis Apoptosis Induction HDAC HDAC Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation (HATs) Acetylated_Histones->Histones Deacetylation (HDAC) Chromatin Chromatin Relaxation Acetylated_Histones->Chromatin Gene_Expression Gene Expression (e.g., p21, pro-apoptotic genes) Chromatin->Gene_Expression p21 p21 Gene_Expression->p21 Bax_Bak Bax/Bak Activation Gene_Expression->Bax_Bak Cyclin_CDK Cyclin/CDK Complexes p21->Cyclin_CDK Inhibition Cell_Cycle_Arrest G1/S Phase Arrest Cyclin_CDK->Cell_Cycle_Arrest M344 M 344 M344->HDAC Inhibition Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

Technical Support Center: 4-(dimethylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide (Chidamide, HBI-8000)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, long-term storage, and experimental use of 4-(dimethylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide, also known as Chidamide or HBI-8000.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and potential issues encountered during the handling and experimental application of Chidamide.

Storage and Stability

Q1: How should I store the solid (powder) form of Chidamide for long-term use?

A1: For long-term stability, the solid form of Chidamide should be stored at or below -20°C in a tightly sealed container. Under these conditions, the compound is stable for at least one to four years. Some suppliers also indicate storage at 2-8°C is acceptable for shorter periods.

Q2: I've prepared a stock solution of Chidamide in DMSO. What are the optimal storage conditions and how long is it stable?

A2: Chidamide stock solutions, typically prepared in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C. When stored properly, DMSO stock solutions are stable for at least one year.

Q3: Can I store Chidamide in an aqueous solution?

A3: It is strongly recommended not to store Chidamide in aqueous solutions for more than a day. The hydroxamic acid moiety is susceptible to hydrolysis. Therefore, aqueous working solutions should be prepared fresh from the stock solution immediately before each experiment.

Q4: My Chidamide solution appears to have precipitated after dilution in cell culture medium. What should I do?

A4: Precipitation can occur when a concentrated DMSO stock is diluted into an aqueous medium where the compound is less soluble. To mitigate this:

  • Pre-warm the medium: Ensure your cell culture medium is at 37°C before adding the Chidamide stock solution.

  • Increase the final volume: Add the small volume of DMSO stock to a larger volume of medium while vortexing or mixing to ensure rapid and even dispersion.

  • Stepwise dilution: Consider a serial dilution in your culture medium rather than a single large dilution step.

  • Final DMSO concentration: Keep the final concentration of DMSO in your culture medium below 0.5% (ideally below 0.1%) to minimize solvent toxicity and solubility issues.

Experimental Issues

Q5: I am observing inconsistent or lower-than-expected activity of Chidamide in my cell-based assays. What could be the cause?

A5: Several factors could contribute to this:

  • Degradation: As a hydroxamic acid derivative, Chidamide can be unstable in aqueous solutions, especially over time. Always prepare fresh dilutions for each experiment.

  • Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing your DMSO stock can lead to degradation. Ensure your stock is aliquoted.

  • Cell Density: The anti-proliferative effects of Chidamide can be cell-density dependent. Ensure you are using a consistent and appropriate cell seeding density for your assays.

  • Serum Interactions: Components in fetal bovine serum (FBS) can sometimes interact with compounds. If you suspect this, you may need to test the compound in lower serum conditions, if appropriate for your cell line.

Q6: Are there known general chemical instabilities of hydroxamic acids like Chidamide that I should be aware of?

A6: Yes, the hydroxamic acid functional group has inherent instabilities. It is susceptible to hydrolysis, especially under alkaline conditions. A key chemical transformation to be aware of is the Lossen rearrangement, which converts the hydroxamate into an isocyanate, leading to a loss of its inhibitory activity.[1] It is also a known metal chelator, particularly for zinc and iron, which is integral to its mechanism of action but can also influence its behavior in complex media.

Stability and Storage Data

While specific forced degradation studies detailing the exact percentage of degradation under various conditions are not publicly available, the following tables summarize the recommended storage conditions and general stability information based on product data sheets and the chemical nature of hydroxamic acids.

Table 1: Recommended Long-Term Storage Conditions

FormulationStorage TemperatureRecommended DurationNotes
Solid (Powder)-20°C≥ 4 yearsStore in a tightly sealed, light-protected container.
Stock Solution in DMSO-20°C to -80°C≥ 1 yearAliquot to avoid repeated freeze-thaw cycles. Use fresh DMSO as it can absorb moisture, which reduces solubility.
Aqueous Solution2-8°C≤ 24 hoursPrepare fresh before each use due to susceptibility to hydrolysis.

Table 2: Factors Influencing Chidamide Stability

FactorEffect on StabilityRecommendation
pH Hydroxamic acids are generally more stable in acidic to neutral pH. Alkaline conditions can accelerate hydrolysis.Maintain working solutions at a physiological pH (around 7.4) and use promptly. Avoid highly alkaline buffers.
Temperature Higher temperatures accelerate degradation in solution.Store stock solutions at -20°C or below. Avoid leaving working solutions at room temperature for extended periods.
Light While specific photostability data is limited, compounds with aromatic rings can be light-sensitive.Store solid compound and stock solutions protected from light.
Enzymes The hydroxamic acid group can be hydrolyzed by esterases present in plasma.[1]Be aware of potential metabolic degradation in in vivo studies or when working with plasma-containing media.

Experimental Protocols & Methodologies

Protocol 1: Preparation of Chidamide Stock Solution

  • Reagent: Chidamide (solid powder)

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)

  • Procedure:

    • Equilibrate the vial of solid Chidamide to room temperature before opening.

    • Prepare a stock solution of 10-30 mM by dissolving the appropriate mass of Chidamide in anhydrous DMSO.[1] For example, to make a 10 mM stock solution, dissolve 3.904 mg of Chidamide (MW: 390.41 g/mol ) in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution. Gentle warming to 37°C can be used if necessary.

    • Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Cell Viability Assessment using CCK-8 Assay

This protocol provides a general framework for assessing the effect of Chidamide on the viability of cancer cell lines.

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[2][3][4]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Chidamide Treatment:

    • Prepare serial dilutions of Chidamide in culture medium from your DMSO stock solution. Ensure the final DMSO concentration does not exceed 0.5%.

    • Include a "vehicle control" group that is treated with the same final concentration of DMSO as the highest Chidamide concentration group.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Chidamide (or vehicle control).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[5]

  • CCK-8 Reagent Addition and Measurement:

    • Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[2][3][4]

    • Incubate the plate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of blank wells (medium + CCK-8 only) from all other readings.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

    • Plot the cell viability against the log of Chidamide concentration to determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Visualizations

Mechanism of Action & Signaling Pathways

Chidamide selectively inhibits histone deacetylases (HDACs), leading to an accumulation of acetylated histones. This alters chromatin structure and reactivates the transcription of silenced tumor suppressor genes. The downstream effects include cell cycle arrest, induction of apoptosis, and modulation of key oncogenic signaling pathways.

G Chidamide Chidamide (HBI-8000) HDAC HDACs (HDAC1, 2, 3, 10) Chidamide->HDAC PI3K_AKT PI3K/AKT/mTOR Pathway Chidamide->PI3K_AKT Inhibition MAPK MAPK Pathway Chidamide->MAPK Inhibition Histones Histones HDAC->Histones Deacetylation AcHistones Histone Hyperacetylation TSG Tumor Suppressor Gene Re-expression (e.g., p21) AcHistones->TSG Activation CellCycle Cell Cycle Arrest (G0/G1) TSG->CellCycle Apoptosis Apoptosis TSG->Apoptosis TumorGrowth Tumor Growth PI3K_AKT->TumorGrowth MAPK->TumorGrowth CellCycle->TumorGrowth Apoptosis->TumorGrowth

Caption: Mechanism of action of Chidamide.

Experimental Workflow for In Vitro Efficacy Evaluation

The following diagram outlines a typical workflow for assessing the efficacy of Chidamide in a cancer cell line.

G start Start prep_stock Prepare 10 mM Chidamide Stock in DMSO start->prep_stock seed_cells Seed Cancer Cells in 96-well Plate (5,000 cells/well) start->seed_cells treat_cells Treat Cells with Serial Dilutions of Chidamide prep_stock->treat_cells incubate_24h Incubate 24h for Adhesion seed_cells->incubate_24h incubate_24h->treat_cells incubate_48h Incubate for Treatment Period (e.g., 48h) treat_cells->incubate_48h add_cck8 Add CCK-8 Reagent (10 µL/well) incubate_48h->add_cck8 incubate_2h Incubate 1-4h add_cck8->incubate_2h read_plate Measure Absorbance at 450 nm incubate_2h->read_plate analyze_data Calculate Cell Viability and Determine IC₅₀ read_plate->analyze_data end End analyze_data->end

Caption: Workflow for a Chidamide cell viability assay.

References

Technical Support Center: M 344 Dose-Response Curve Optimization for IC50 Calculation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing dose-response experiments for the histone deacetylase (HDAC) inhibitor, M 344, to ensure accurate IC50 value calculation.

Frequently Asked Questions (FAQs)

Q1: What is M 344 and what is its mechanism of action?

A1: M 344 is a potent inhibitor of histone deacetylases (HDACs) with a reported IC50 of approximately 100 nM.[1][2][3] Its primary mechanism of action involves the inhibition of HDAC enzymes, which are responsible for removing acetyl groups from lysine residues on histones and other proteins. This inhibition leads to an increase in histone acetylation, altering chromatin structure and leading to the transcriptional activation of certain genes, including tumor suppressor genes. This can result in cell cycle arrest, differentiation, and apoptosis in cancer cells.[4][5]

Q2: In which cancer cell lines has M 344 shown activity?

A2: M 344 has demonstrated anti-proliferative activity in a variety of cancer cell lines. The table below summarizes some of the reported IC50 and EC50 values.

Cell LineCancer TypeIC50/EC50 (µM)Reference
A431Epidermoid CarcinomaNot specified[2]
A549Lung CarcinomaNot specified[2]
IshikawaEndometrial Cancer2.3[1][3]
SK-OV-3Ovarian Cancer5.1[1][3]
THP-1Monocytic Leukemia< 0.2 (growth inhibition)[4]
D341 MedMedulloblastomaGI50: 0.65[1]
DaoyMedulloblastomaGI50: 0.63[1]
CH-LA 90NeuroblastomaGI50: 0.63[1]
SH-SY5YNeuroblastomaGI50: 0.67[1]

Q3: What is the expected downstream signaling effect of M 344 treatment?

A3: M 344 treatment has been shown to induce G1 phase cell cycle arrest.[4][5] This is associated with the increased expression of the cyclin-dependent kinase (CDK) inhibitor p21 and Cyclin E.[4] The upregulation of p21 leads to the inhibition of CDK2/Cyclin E complexes, preventing the cell from progressing from the G1 to the S phase of the cell cycle.

M344_Signaling_Pathway M344 M 344 HDAC Histone Deacetylases (HDACs) M344->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylated_Histones Acetylated Histones Chromatin Chromatin Remodeling Acetylated_Histones->Chromatin Gene_Expression Gene Expression (e.g., p21) Chromatin->Gene_Expression p21 p21 (CDKN1A) Gene_Expression->p21 Upregulates CyclinE_CDK2 Cyclin E / CDK2 Complex p21->CyclinE_CDK2 Inhibits G1_S_Transition G1-S Phase Transition CyclinE_CDK2->G1_S_Transition Promotes Cell_Cycle_Arrest G1 Cell Cycle Arrest G1_S_Transition->Cell_Cycle_Arrest Blocked

M 344 Signaling Pathway

Troubleshooting Guides

Problem 1: High variability between replicate wells in my dose-response assay.

  • Possible Cause: Inconsistent cell seeding.

    • Solution: Ensure a homogenous single-cell suspension before seeding. After trypsinization, gently pipette the cell suspension up and down multiple times to break up cell clumps. Perform a cell count using a hemocytometer or automated cell counter to ensure accurate cell numbers. When plating, gently swirl the plate between seeding wells to maintain a uniform cell distribution.

  • Possible Cause: Edge effects in the microplate.

    • Solution: Avoid using the outermost wells of the microplate for experimental data points as they are more prone to evaporation, leading to changes in compound concentration and cell growth. Fill the outer wells with sterile PBS or media to create a humidity barrier.

  • Possible Cause: Inaccurate serial dilutions.

    • Solution: Use calibrated pipettes and ensure proper mixing at each dilution step. Prepare a fresh dilution series for each experiment to avoid degradation of the compound.

Problem 2: The dose-response curve does not reach a 100% inhibition plateau (incomplete curve).

  • Possible Cause: The highest concentration of M 344 used is not sufficient to induce maximal inhibition.

    • Solution: Increase the concentration range of M 344 in your experiment. A wider range of concentrations, for example, from 1 nM to 100 µM, might be necessary to capture the full sigmoidal curve.

  • Possible Cause: M 344 may not achieve 100% cell death in the chosen cell line or at the tested time point.

    • Solution: It is possible that M 344 is cytostatic rather than cytotoxic at certain concentrations. Consider extending the incubation time (e.g., from 24 to 48 or 72 hours) to allow for the full effect of the compound to manifest.[6] Also, consider using a positive control known to induce 100% cell death to validate your assay system.

Problem 3: The dose-response curve is not sigmoidal.

  • Possible Cause: The concentration range is too narrow or not appropriately spaced.

    • Solution: Use a logarithmic or semi-logarithmic dilution series (e.g., 1:2, 1:3, or 1:10 dilutions) to cover a wider range of concentrations and better define the sigmoidal shape.

  • Possible Cause: Slow-binding kinetics of M 344.

    • Solution: Some HDAC inhibitors exhibit slow-binding kinetics, meaning they take longer to reach equilibrium with their target enzyme.[7][8] This can lead to an underestimation of potency if the incubation time is too short. To address this, pre-incubate the cells with M 344 for a period (e.g., 1-2 hours) before adding the viability reagent.[8]

Problem 4: The calculated IC50 value is significantly different from published values.

  • Possible Cause: Differences in experimental conditions.

    • Solution: IC50 values are highly dependent on experimental parameters. Carefully document and standardize your protocol, including cell line passage number, seeding density, media composition (including serum percentage), incubation time, and the specific viability assay used.[6]

  • Possible Cause: Cell density is affecting drug sensitivity.

    • Solution: Cell density can significantly impact the apparent IC50 value.[9] It is crucial to optimize the cell seeding density for your specific cell line. A lower density may increase sensitivity, while a higher density can lead to resistance. Perform a preliminary experiment to determine the optimal seeding density that allows for logarithmic growth throughout the assay period.

Experimental Protocols

Protocol 1: Optimizing Cell Seeding Density for M 344 IC50 Determination

This protocol is designed to determine the optimal number of cells to seed per well for a dose-response experiment.

Materials:

  • Selected cancer cell line (e.g., A549, Ishikawa)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 96-well clear-bottom microplates

  • Hemocytometer or automated cell counter

  • Cell viability reagent (e.g., MTT, XTT, or resazurin)

  • Multichannel pipette

Procedure:

  • Culture cells to approximately 80% confluency.

  • Trypsinize the cells, resuspend in complete growth medium, and perform a cell count.

  • Prepare a serial dilution of the cell suspension to achieve a range of seeding densities (e.g., 1,000, 2,500, 5,000, 7,500, 10,000, and 20,000 cells/well) in a 96-well plate. Plate each density in triplicate.

  • Incubate the plate for the intended duration of your dose-response experiment (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, add the cell viability reagent according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Plot the signal intensity against the number of cells seeded.

  • Select the seeding density that falls within the linear range of the curve and ensures cells are in the logarithmic growth phase at the end of the experiment. This density should provide a robust signal without reaching confluency, which can affect cell metabolism and drug sensitivity.

Protocol 2: M 344 Dose-Response Curve Generation and IC50 Calculation

This protocol outlines the steps for generating a dose-response curve for M 344 and calculating the IC50 value.

Materials:

  • Optimized cell seeding density of the selected cancer cell line

  • Complete growth medium

  • M 344 (stock solution in DMSO)

  • 96-well clear-bottom microplates

  • Cell viability reagent (e.g., MTT)

  • DMSO (vehicle control)

  • Multichannel pipette

  • Microplate reader

  • Data analysis software (e.g., GraphPad Prism)

Procedure:

  • Seed the 96-well plate with the optimized number of cells per well and allow them to adhere overnight.

  • Prepare a serial dilution of M 344 in complete growth medium. A common starting point is a 10-point, 1:3 dilution series starting from 100 µM. Remember to include a vehicle control (DMSO at the same final concentration as the highest M 344 concentration) and a no-treatment control.

  • Carefully remove the old media from the cells and add the media containing the different concentrations of M 344 to the respective wells in triplicate.

  • Incubate the plate for the desired time (e.g., 48 or 72 hours).

  • Add the cell viability reagent (e.g., 20 µL of 5 mg/mL MTT solution to each well containing 100 µL of medium) and incubate for 2-4 hours at 37°C.

  • If using MTT, carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (media only) from all other absorbance readings.

    • Normalize the data by setting the vehicle control as 100% viability and a well with a known cytotoxic agent or no cells as 0% viability.

    • Plot the percentage of cell viability against the logarithm of the M 344 concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) in your data analysis software to fit a sigmoidal dose-response curve.[10]

    • The software will calculate the IC50 value, which is the concentration of M 344 that causes 50% inhibition of cell viability.

Experimental Workflow Visualization

Dose_Response_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (to ~80% confluency) Optimize_Seeding 2. Optimize Seeding Density (Protocol 1) Cell_Culture->Optimize_Seeding Seed_Cells 4. Seed Cells (Optimized Density) Optimize_Seeding->Seed_Cells Prepare_M344 3. Prepare M 344 Serial Dilutions Add_Compound 5. Add M 344 Dilutions Prepare_M344->Add_Compound Seed_Cells->Add_Compound Incubate 6. Incubate (e.g., 48-72 hours) Add_Compound->Incubate Add_Reagent 7. Add Viability Reagent Incubate->Add_Reagent Measure 8. Measure Signal (Absorbance/Fluorescence) Add_Reagent->Measure Normalize_Data 9. Normalize Data (% Viability) Measure->Normalize_Data Plot_Curve 10. Plot Dose-Response Curve (log[M 344] vs. % Viability) Normalize_Data->Plot_Curve Fit_Curve 11. Fit Curve (Non-linear Regression) Plot_Curve->Fit_Curve Calculate_IC50 12. Calculate IC50 Fit_Curve->Calculate_IC50

Dose-Response Optimization Workflow

References

Controlling for DMSO solvent effects in M 344 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers using the histone deacetylase (HDAC) inhibitor M-344, with a specific focus on controlling for the effects of its common solvent, Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is M-344 and why is it typically dissolved in DMSO?

A: M-344 is a potent inhibitor of histone deacetylases (HDACs) with an IC₅₀ of 100 nM.[1][2][3] It is an antiproliferative agent used in research to induce terminal cell differentiation, cell cycle arrest, and apoptosis in various cancer cell lines.[3][4] M-344 exhibits poor solubility in aqueous solutions but is highly soluble in organic solvents like DMSO (approximately 25 mg/mL).[5][6] This property makes DMSO the standard solvent for preparing high-concentration stock solutions required for cell culture experiments.

Q2: What are the potential off-target effects of DMSO that could interfere with my M-344 experiments?

A: DMSO is not biologically inert and can exert its own effects on cells, which can confound experimental results.[7] Researchers should be aware of the following potential effects:

  • Cytotoxicity: At high concentrations, DMSO can inhibit cell proliferation and cause cell death.[8] Concentrations above 2% are often reported as cytotoxic.[9]

  • Membrane Permeability: DMSO is known to increase the permeability of cell membranes.[10]

  • Cell Differentiation: In some cell types, such as embryonic stem cells, DMSO can act as an inducer of differentiation.[7][11]

  • Gene Expression and Signaling: DMSO can alter gene expression and interfere with cellular signaling pathways, including those involving reactive oxygen species (ROS) and cytokine production.[9]

  • Physical Effects: The hygroscopic nature of DMSO means it readily absorbs water from the atmosphere, which can alter the concentration of your M-344 stock solution over time and potentially affect its stability.[12]

Q3: My M-344 treated cells are showing high levels of cell death. How do I know if this is a result of the M-344 or the DMSO solvent?

A: To distinguish between compound- and solvent-induced effects, you must include a vehicle control in your experimental setup.[10] The vehicle control should consist of cells treated with the highest volume of DMSO used in your experiment, diluted in culture medium without M-344.

  • If cells in the vehicle control group show high viability (similar to untreated cells): The observed cell death is likely due to the pharmacological action of M-344.

  • If cells in the vehicle control group also show high levels of death: The DMSO concentration is likely toxic to your cells. You must lower the final DMSO concentration in all conditions.

Refer to the troubleshooting diagram below for a logical workflow.

start High Cell Death Observed in M-344 Treatment q1 Is cell death also high in the Vehicle Control? start->q1 res1 Conclusion: DMSO concentration is likely toxic. q1->res1 Yes res2 Conclusion: Cell death is likely due to M-344 activity. q1->res2 No act1 Action: 1. Lower the final DMSO concentration   (aim for ≤0.1% - 0.5%). 2. Re-run experiment. res1->act1 act2 Action: 1. Proceed with analysis. 2. Consider performing a dose-response   curve for M-344. res2->act2

Troubleshooting workflow for unexpected cell death.

Q4: How should I properly design an experiment to control for DMSO solvent effects?

A: A well-designed experiment should always include three fundamental groups:

  • Untreated Control: Cells grown in culture medium only. This group represents the baseline health and behavior of the cells.

  • Vehicle Control: Cells grown in culture medium containing the same final concentration of DMSO as the highest M-344 dose. This isolates any effects caused by the solvent.[10][13]

  • Experimental Group(s): Cells grown in culture medium with the desired concentration(s) of M-344.

The primary comparison for determining the effect of M-344 should be between the Experimental Group and the Vehicle Control Group .

cluster_0 Stock Preparation cluster_1 Experimental Setup (in Culture Medium) cluster_2 Analysis stock_m344 High Concentration M-344 Stock (in 100% DMSO) exp_m344 M-344 Treatment (Medium + M-344 in DMSO) stock_m344->exp_m344 Dilute stock_dmso Vehicle Stock (100% DMSO) control_vehicle Vehicle Control (Medium + DMSO) stock_dmso->control_vehicle Dilute to same final concentration as M-344 well control_untreated Untreated Control (Medium Only) analysis Compare M-344 Treatment vs. Vehicle Control to determine compound-specific effects. control_vehicle->analysis exp_m344->analysis

Recommended experimental design workflow.

Quantitative Data & Protocols

M-344 Compound Information
ParameterValueReference(s)
Target Histone Deacetylase (HDAC)[1][6]
IC₅₀ (HDACs) ~100 nM[1][2][3]
IC₅₀ (HDAC1) ~46 nM[5]
IC₅₀ (HDAC6) ~14 nM[5]
Solubility in DMSO ~25 mg/mL[5][6]
Storage (Solid) ≤ -20°C (Stable for at least 12 months)[5]
Storage (in DMSO) -80°C (2 years) or -20°C (1 year)[1]
Recommended DMSO Concentrations for Cell Culture
Final DMSO Conc.Expected EffectBest ForReference(s)
≤ 0.1% Generally considered safe with minimal effects on most cell lines.Sensitive cells, primary cultures, long-term (>48h) assays.[13][14]
0.1% - 0.5% Widely used and tolerated by many robust cell lines without significant cytotoxicity.Standard short-term (24-72h) assays with common cell lines.[10][14]
0.5% - 1.0% May cause stress or minor toxicity in some cell lines; requires validation.Only if necessary for solubility and validated as non-toxic for the specific cell line.[9][14]
> 1.0% Significant risk of cytotoxicity and off-target effects.Not recommended for most cell-based experiments.[9]
Experimental Protocol: M-344 Stock and Working Solution Preparation
  • Reagent Preparation: Use high-quality, anhydrous (≤0.025% water) DMSO to prepare stock solutions.[1] Hygroscopic DMSO can impact compound solubility and stability.[12]

  • Stock Solution (10 mM):

    • The molecular weight of M-344 is 307.39 g/mol .[1]

    • To prepare a 10 mM stock, dissolve 3.07 mg of M-344 powder in 1 mL of 100% anhydrous DMSO.

    • Vortex thoroughly to ensure the compound is fully dissolved.

    • Aliquot the stock solution into small, single-use volumes in sterile tubes to prevent contamination and avoid multiple freeze-thaw cycles.[12]

    • Store aliquots at -20°C for up to one year or -80°C for up to two years.[1]

  • Working Solution Preparation (Day of Experiment):

    • Thaw one aliquot of the 10 mM M-344 stock solution.

    • Perform serial dilutions in sterile cell culture medium to achieve the desired final concentrations.

    • Example for 10 µM final concentration: Add 1 µL of 10 mM stock to 999 µL of medium (1:1000 dilution). This results in a final DMSO concentration of 0.1%.

  • Vehicle Control Preparation:

    • Prepare a parallel set of dilutions using 100% DMSO instead of the M-344 stock.

    • For the example above, add 1 µL of 100% DMSO to 999 µL of medium to create a 0.1% DMSO vehicle control.

M-344 Mechanism of Action

M-344 functions by inhibiting the enzymatic activity of Class I and II histone deacetylases (HDACs).[15] In a normal state, HDACs remove acetyl groups from lysine residues on histone tails, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, M-344 promotes histone hyperacetylation, which relaxes chromatin structure and allows for the expression of genes that can induce cellular responses such as cell cycle arrest and apoptosis.[3][5]

Histone Histone Tail (Acetylated) Deacetylation Histone Tail (Deacetylated) Histone->Deacetylation Removes Acetyl Group Hyperacetylation Histone Hyperacetylation Histone->Hyperacetylation Inhibition of Deacetylation HDAC HDAC Enzyme M344 M-344 (Inhibitor) M344->HDAC Inhibits Repression Condensed Chromatin Gene Repression Deacetylation->Repression Expression Relaxed Chromatin Gene Expression (e.g., p21) Hyperacetylation->Expression Outcome Cell Cycle Arrest & Apoptosis Expression->Outcome

References

Validation & Comparative

A Comparative Guide: M 344 vs. SAHA in the Context of Leukotriene A4 Hydrolase (LTA4H) Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comparative analysis of two chemical compounds, M 344 and Suberoylanilide Hydroxamic Acid (SAHA), with an initial focus on their potential as inhibitors of Leukotriene A4 Hydrolase (LTA4H). However, extensive investigation reveals that both M 344 and SAHA are primarily recognized as potent inhibitors of Histone Deacetylases (HDACs). There is currently no direct scientific evidence to support their activity as significant inhibitors of LTA4H.

Therefore, this document will first present a comparison of M 344 and SAHA based on their well-established roles as HDAC inhibitors. Subsequently, it will provide a detailed overview of the LTA4H signaling pathway and a standard experimental protocol for assessing LTA4H inhibition, which can be utilized for screening and characterizing genuine LTA4H inhibitors.

M 344 vs. SAHA: A Head-to-Head Comparison as HDAC Inhibitors

M 344 and SAHA (also known as Vorinostat) are both small molecules that have been extensively studied for their ability to inhibit histone deacetylases, enzymes that play a crucial role in the epigenetic regulation of gene expression. Their primary mechanism of action involves the accumulation of acetylated histones, leading to changes in chromatin structure and the expression of genes involved in cell cycle arrest, differentiation, and apoptosis.[1]

FeatureM 344SAHA (Vorinostat)
Primary Target Histone Deacetylase (HDAC)Histone Deacetylase (HDAC)
IC50 (HDAC) 100 nM[2]Nanomolar range (IC50 < 86 nM for HDAC1, 2, 3, and 6)[3]
Known Mechanism of Action Inhibition of HDAC activity, leading to histone hyperacetylation, cell cycle arrest, and apoptosis.[4]Inhibition of Class I and II HDACs, leading to accumulation of acetylated histones and non-histone proteins, resulting in cell cycle arrest and apoptosis.[1][3]
Therapeutic Applications Preclinical studies in cancer, including neuroblastoma.[4]FDA-approved for the treatment of cutaneous T-cell lymphoma (CTCL).[3] Investigated in various other cancers.[5]

The Leukotriene A4 Hydrolase (LTA4H) Signaling Pathway

Leukotriene A4 hydrolase is a bifunctional zinc metalloenzyme that plays a critical role in the biosynthesis of the pro-inflammatory mediator Leukotriene B4 (LTB4).[6] LTA4H catalyzes the conversion of LTA4 to LTB4, a potent chemoattractant for neutrophils and other immune cells.[6] This pathway is a key component of the inflammatory response.

LTA4H_Signaling_Pathway cluster_upstream Upstream Activation cluster_lta4h LTA4H Catalysis cluster_downstream Downstream Effects cluster_hdac HDAC Inhibition Pathway (Primary Action) Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 Leukotriene A4 (LTA4) Leukotriene A4 (LTA4) Arachidonic Acid->Leukotriene A4 (LTA4) 5-LOX 5-Lipoxygenase (5-LOX) 5-Lipoxygenase (5-LOX) LTA4H LTA4H Leukotriene A4 (LTA4)->LTA4H Leukotriene B4 (LTB4) Leukotriene B4 (LTB4) LTA4H->Leukotriene B4 (LTB4) BLT1/BLT2 Receptors BLT1/BLT2 Receptors Leukotriene B4 (LTB4)->BLT1/BLT2 Receptors Inflammatory Response Inflammatory Response BLT1/BLT2 Receptors->Inflammatory Response Neutrophil Chemotaxis, Activation M344 M344 HDAC HDAC M344->HDAC Inhibits SAHA SAHA SAHA->HDAC Inhibits Gene Expression Gene Expression HDAC->Gene Expression Regulates

Caption: LTA4H signaling pathway and the primary action of M 344 and SAHA.

Experimental Protocol for LTA4H Inhibition Assay

The following is a generalized protocol for an in vitro assay to determine the inhibitory activity of a compound against LTA4H. This protocol is provided for informational purposes and would be suitable for screening compounds that are hypothesized to directly target LTA4H.

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against human recombinant LTA4H.

Materials:

  • Human recombinant LTA4H

  • Leukotriene A4 (LTA4) methyl ester

  • Bovine Serum Albumin (BSA)

  • Buffer: e.g., Tris-HCl or phosphate buffer, pH 7.4

  • Test compounds (e.g., M 344, SAHA, or other potential inhibitors)

  • Solvent for test compounds (e.g., DMSO)

  • Quenching solution (e.g., methanol containing an internal standard)

  • LC-MS/MS system for quantification of LTB4

Procedure:

  • Enzyme and Substrate Preparation:

    • Dilute human recombinant LTA4H to the desired concentration in the assay buffer.

    • Prepare the substrate solution by hydrolyzing LTA4 methyl ester to LTA4 immediately before use.

  • Assay Reaction:

    • In a microplate, add the assay buffer, the test compound at various concentrations (typically a serial dilution), and the LTA4H enzyme solution.

    • Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the LTA4 substrate solution to each well.

    • Allow the reaction to proceed for a specific time (e.g., 30 seconds).

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding a quenching solution (e.g., cold methanol with an internal standard).

    • Centrifuge the plate to pellet any precipitated protein.

    • Transfer the supernatant for analysis.

  • Quantification of LTB4:

    • Analyze the amount of LTB4 produced in each well using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of LTA4H inhibition for each concentration of the test compound relative to a vehicle control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).

LTA4H_Inhibition_Assay_Workflow A Prepare Reagents: - LTA4H Enzyme - LTA4 Substrate - Test Compounds B Pre-incubate LTA4H with Test Compound A->B C Initiate Reaction with LTA4 Substrate B->C D Terminate Reaction C->D E Quantify LTB4 (LC-MS/MS) D->E F Calculate % Inhibition and IC50 Value E->F

Caption: Workflow for an in vitro LTA4H inhibition assay.

Conclusion

References

A Comparative Guide to 4-(dimethylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide and Other Class I HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of epigenetic drug discovery, histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics for a range of diseases, most notably cancer. Class I HDACs, which include HDAC1, HDAC2, HDAC3, and HDAC8, are particularly attractive targets due to their critical roles in cell proliferation, differentiation, and survival. This guide provides a comparative analysis of 4-(dimethylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide (M344) against other well-characterized class I HDAC inhibitors, including Entinostat (MS-275), Romidepsin (FK228), Mocetinostat (MGCD0103), and CI-994 (Tacedinaline).

Introduction to 4-(dimethylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide (M344)

4-(dimethylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide, also known as M344, is a synthetic benzamide hydroxamate that acts as a potent inhibitor of histone deacetylases.[1][2] Structurally, it features a dimethylamino-substituted benzamide cap that interacts with the rim of the HDAC active site, a seven-carbon linker, and a hydroxamic acid zinc-binding group that chelates the zinc ion in the catalytic site, thereby inhibiting the enzyme's activity.[1] M344 has been shown to induce terminal cell differentiation and apoptosis in various cancer cell lines.[2]

Comparative Analysis of In Vitro Potency and Selectivity

The efficacy of an HDAC inhibitor is determined by its potency against specific HDAC isoforms and its selectivity profile. The following table summarizes the 50% inhibitory concentration (IC50) values of M344 and other prominent class I HDAC inhibitors against recombinant human HDAC isoforms.

InhibitorIC50 (nM)
HDAC1 HDAC2 HDAC3 HDAC8
M344 46[3][4]---
Entinostat (MS-275) 243[5][6]453[5][6]248[5][6]>100,000
Romidepsin (FK228) 36[7][8]47[7][8]--
Mocetinostat (MGCD0103) 150[9][10]290[9][11]1660[9][11]>10,000[12]
CI-994 (Tacedinaline) 900[13][14]900[13][14]1200[13][14]>20,000[13][14]

From the available data, M344 demonstrates potent inhibition of HDAC1.[3][4] In comparison, Romidepsin exhibits the highest potency against HDAC1 and HDAC2.[7][8] Entinostat and Mocetinostat show selectivity for class I HDACs, with varying potencies across the different isoforms.[5][6][9][10][11][12] CI-994 is a less potent class I inhibitor compared to the others listed.[13][14] It is important to note that M344 has also been reported to have an IC50 of 100 nM against maize HDAC and shows some selectivity for HDAC6 over HDAC1.[3][4]

Signaling Pathways Modulated by Class I HDAC Inhibitors

Inhibition of class I HDACs leads to the hyperacetylation of histone and non-histone proteins, which in turn modulates various cellular signaling pathways critical for cancer cell survival and proliferation. A generalized schematic of these pathways is presented below.

HDAC_Inhibitor_Signaling_Pathway General Signaling Pathway of Class I HDAC Inhibitors HDACi Class I HDAC Inhibitor (e.g., M344) HDAC1_2_3 HDAC1, HDAC2, HDAC3 HDACi->HDAC1_2_3 Inhibition Acetylation Increased Acetylation HDACi->Acetylation Histones Histone Proteins HDAC1_2_3->Histones Deacetylation NonHistone Non-Histone Proteins (e.g., p53, NF-κB, Tubulin) HDAC1_2_3->NonHistone Deacetylation Histones->Acetylation Target of HDACi action NonHistone->Acetylation Target of HDACi action Chromatin Chromatin Relaxation Acetylation->Chromatin p53 p53 Acetylation & Activation Acetylation->p53 NFkB NF-κB Pathway Modulation Acetylation->NFkB GeneExp Altered Gene Expression Chromatin->GeneExp p21 p21 (CDKN1A) Upregulation GeneExp->p21 Differentiation Cellular Differentiation GeneExp->Differentiation CellCycle Cell Cycle Arrest (G1/S or G2/M) p21->CellCycle p53->CellCycle Apoptosis Apoptosis Induction p53->Apoptosis Inflammation Modulation of Inflammation NFkB->Inflammation

Caption: General signaling pathway of class I HDAC inhibitors.

Experimental Protocols

This section details the methodologies for key experiments used to characterize and compare HDAC inhibitors.

HDAC Activity Assay (Fluorometric)

This assay quantifies the enzymatic activity of HDACs and the inhibitory potential of compounds.

Principle: A fluorogenic substrate, typically an acetylated lysine-containing peptide coupled to a fluorophore, is incubated with the HDAC enzyme. Deacetylation by the HDAC allows a developer enzyme to cleave the peptide and release the fluorophore, resulting in a measurable fluorescent signal.

Protocol:

  • Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

  • Add the HDAC inhibitor (e.g., M344) at various concentrations to the wells of a black 96-well plate.

  • Add the purified recombinant HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3) to the wells.

  • Initiate the reaction by adding the fluorogenic HDAC substrate.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the developer solution.

  • Incubate at room temperature for 15-20 minutes.

  • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm or 490/520 nm depending on the substrate).[15]

  • Calculate the IC50 values from the dose-response curves.

HDAC_Activity_Assay_Workflow cluster_0 Assay Preparation cluster_1 Enzymatic Reaction cluster_2 Signal Detection cluster_3 Data Analysis A Prepare Reaction Buffer B Add HDAC Inhibitor (Varying Concentrations) A->B C Add HDAC Enzyme B->C D Add Fluorogenic Substrate C->D E Incubate at 37°C D->E F Add Developer Solution E->F G Incubate at RT F->G H Measure Fluorescence G->H I Calculate IC50 H->I

Caption: Workflow for a fluorometric HDAC activity assay.

Cell Viability Assay

This assay determines the cytotoxic or cytostatic effects of HDAC inhibitors on cancer cell lines.

Principle: Metabolically active cells reduce a colorimetric or fluorometric reagent (e.g., MTT, resazurin) into a colored or fluorescent product. The amount of product is proportional to the number of viable cells.

Protocol:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the HDAC inhibitor for a specified duration (e.g., 72 hours).

  • Add the viability reagent (e.g., MTT or AlamarBlue) to each well.[16]

  • Incubate for 2-4 hours at 37°C.

  • If using MTT, add a solubilizing agent (e.g., DMSO).

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 or LD50 values.[16]

Western Blotting for Histone Acetylation

This technique is used to detect the increase in histone acetylation following treatment with an HDAC inhibitor, confirming target engagement within cells.

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with specific antibodies against acetylated histones (e.g., acetyl-Histone H3, acetyl-Histone H4).

Protocol:

  • Treat cells with the HDAC inhibitor for a desired time period.

  • Lyse the cells and extract total protein or histones.

  • Determine protein concentration using a suitable method (e.g., BCA assay).

  • Separate equal amounts of protein on an SDS-PAGE gel.[1]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[17]

  • Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-H3) overnight at 4°C.[17]

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]

  • Normalize the signal to a loading control such as total histone H3 or β-actin.[18]

Conclusion

4-(dimethylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide (M344) is a potent inhibitor of HDAC1. While comprehensive data on its activity against other class I HDACs is not as widely published as for some other inhibitors, its efficacy against HDAC1 positions it as a valuable tool for studying the specific roles of this isoform. The comparative data presented here highlights the diverse potency and selectivity profiles among different class I HDAC inhibitors. The choice of inhibitor for a particular research or therapeutic application will depend on the desired isoform selectivity and the specific cellular context. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of these epigenetic modulators.

References

M 344: A Comparative Guide to Subtype Selectivity for HDAC6 over HDAC1

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Histone deacetylases (HDACs) are a class of enzymes crucial for regulating gene expression by removing acetyl groups from lysine residues on histones and other proteins.[1] This action leads to chromatin condensation and transcriptional repression. The dysregulation of HDAC activity is implicated in various diseases, including cancer and neurodegenerative disorders, making them a significant target for therapeutic intervention.[2][3] M 344 is a potent, cell-permeable HDAC inhibitor that has been shown to induce cell differentiation and apoptosis in various cancer cell lines.[1][4][5] A key aspect of characterizing HDAC inhibitors is their selectivity for specific isoforms. This guide provides a comparative analysis of M 344's selectivity for HDAC6 over HDAC1, supported by experimental data and protocols.

Quantitative Comparison of Inhibitor Selectivity

The inhibitory potency of a compound is typically measured by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The ratio of IC50 values for different HDAC isoforms is used to determine the inhibitor's selectivity. M 344 demonstrates a preferential inhibition of HDAC6 over HDAC1.[6]

Data from various studies indicate that M 344 is approximately 3- to 5-fold more selective for HDAC6 than for HDAC1.[6][7] For comparison, the table below includes data for M 344 and other well-known HDAC inhibitors, such as Vorinostat.

CompoundHDAC1 IC50 (nM)HDAC6 IC50 (nM)Selectivity Ratio (HDAC1/HDAC6)Reference
M 344 489.55.1[7]
M 344 46143.3[6]
Vorinostat (SAHA) 83273.1[7]
Resminostat 42.571.80.6[8]
Citarinostat (ACY-241) ~47-70*2.6~18-27[8]
UF010 0.59.10.05[8]

Note: Citarinostat is reported to have 13 to 18-fold selectivity for HDAC6 over HDAC1-3. The specific IC50 for HDAC1 is not explicitly stated in the provided reference but is inferred to be significantly higher than for HDAC6.

M 344 Mechanism of Selective Inhibition

The following diagram illustrates the concept of M 344's subtype selectivity. It binds more potently to HDAC6, thereby inhibiting its function at lower concentrations compared to HDAC1.

M344 M 344 HDAC1 HDAC1 M344->HDAC1 Weaker Inhibition (IC50 ≈ 46-48 nM) HDAC6 HDAC6 M344->HDAC6 Stronger Inhibition (IC50 ≈ 9.5-14 nM)

Caption: M 344 exhibits preferential inhibition of HDAC6 over HDAC1.

Experimental Protocols

The determination of IC50 values and thus the selectivity of HDAC inhibitors like M 344 is typically performed using an in vitro fluorometric enzymatic assay.

Principle: This assay measures the enzymatic activity of purified recombinant HDAC enzymes. A fluorogenic substrate, typically an acetylated lysine peptide coupled to a quenched fluorophore like 7-amino-4-methylcoumarin (AMC), is used.[9] When the HDAC enzyme deacetylates the substrate, a developer solution containing a protease (e.g., trypsin) is added. The protease cleaves the deacetylated peptide, releasing the AMC fluorophore and generating a fluorescent signal that is directly proportional to the HDAC activity.[9][10] The presence of an inhibitor reduces the deacetylation, leading to a weaker fluorescent signal.

Materials:

  • Purified, recombinant human HDAC1 and HDAC6 enzymes

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • M 344 and other inhibitors of interest, serially diluted in DMSO

  • Developer solution (e.g., Assay Buffer containing Trypsin and an HDAC inhibitor like Trichostatin A to stop the reaction)

  • 96-well black microplates

  • Microplate fluorescence reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of M 344 and other test compounds at concentrations spanning the expected IC50 range.

  • Reaction Setup: In a 96-well plate, add the HDAC Assay Buffer, the diluted inhibitor (or DMSO for control wells), and the respective HDAC enzyme (HDAC1 or HDAC6).

  • Enzyme-Inhibitor Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at 37°C to allow the inhibitor to bind to the enzyme. For slow-binding inhibitors, this pre-incubation step is critical for accurate potency measurement.[11][12]

  • Initiate Reaction: Add the fluorogenic HDAC substrate to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate for a specific time (e.g., 30-60 minutes) at 37°C.

  • Stop and Develop: Add the developer solution to each well to stop the HDAC reaction and initiate the cleavage of the deacetylated substrate. Incubate for an additional 15-30 minutes at 37°C.

  • Fluorescence Measurement: Read the fluorescence intensity on a microplate reader, typically with an excitation wavelength of 350-360 nm and an emission wavelength of 450-460 nm.[2]

  • Data Analysis: Subtract the background fluorescence (wells with no enzyme). Plot the percentage of HDAC activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow

The diagram below outlines the typical workflow for determining the IC50 of an HDAC inhibitor.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor Serial Dilutions of M 344 Setup 1. Combine Enzyme, Buffer, & Inhibitor in 96-well Plate Inhibitor->Setup Enzyme HDAC1 or HDAC6 Enzyme Enzyme->Setup Substrate Fluorogenic Substrate React 3. Add Substrate & Incubate at 37°C Substrate->React PreInc 2. Pre-incubate at 37°C Setup->PreInc PreInc->React Develop 4. Add Developer Solution (Stop & Cleave) React->Develop Measure 5. Measure Fluorescence (Ex: 360nm, Em: 460nm) Develop->Measure Calculate 6. Plot Dose-Response Curve & Calculate IC50 Measure->Calculate

Caption: Workflow for a fluorometric in vitro HDAC activity assay.

References

Validating M 344 Target Engagement in Cells: A Comparative Guide to CETSA and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that a therapeutic compound reaches and interacts with its intended target within a cell is a critical step in the drug discovery pipeline. This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) and other leading methods for validating the target engagement of M 344, a potent histone deacetylase (HDAC) inhibitor.

M 344 has demonstrated significant potential in preclinical studies, showcasing superior cytostatic, cytotoxic, and migration-inhibitory effects in neuroblastoma models when compared to the clinically used HDAC inhibitor vorinostat.[1] Its mechanism of action, like other HDAC inhibitors, involves the modulation of histone acetylation, leading to changes in gene expression that can induce cell cycle arrest and apoptosis.[1][2][3] This guide will delve into the practical application of CETSA for confirming M 344's engagement with its HDAC targets and provide a comparative analysis with alternative technologies, supported by experimental data and detailed protocols.

Comparative Analysis of Target Engagement Methods

The selection of an appropriate target engagement assay depends on various factors, including the specific research question, available resources, and the characteristics of the compound and target protein. Here, we compare CETSA with two prominent alternatives: NanoBRET and DARTS.

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET AssayDrug Affinity Responsive Target Stability (DARTS)
Principle Ligand binding alters the thermal stability of the target protein.Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-tagged target and a fluorescent tracer.Ligand binding protects the target protein from protease digestion.
Detection Western Blot, Mass Spectrometry, ELISA, Split-luciferase systems.BRET signal (light emission).Western Blot, Mass Spectrometry.
Cellular Context Intact cells, cell lysates, tissues.Intact cells.[4][5]Cell lysates, purified proteins.[6]
Labeling Label-free for endogenous proteins.Requires genetic tagging of the target protein (NanoLuc fusion) and a fluorescent tracer.[5]Label-free.[6]
Quantitative Can be quantitative (Isothermal Dose-Response).[7]Highly quantitative, provides real-time binding kinetics and affinity data.[5]Semi-quantitative, can provide dose-dependent protection profiles.[7]
Throughput Low to high, depending on the readout method (e.g., CETSA HT).High-throughput compatible.Low to medium throughput.
Example IC50 Data (HDAC1 Inhibitors) Panobinostat: ~10 nM (SplitLuc CETSA)[8]Panobinostat: ~5 nM[8]Not readily available for direct comparison.
Quisinostat: ~2 nM (SplitLuc CETSA)[8]Quisinostat: ~1 nM[8]
Vorinostat: ~50 nM (SplitLuc CETSA)[8]Vorinostat: ~30 nM[8]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these assays. Below are representative protocols for CETSA, NanoBRET, and DARTS, tailored for validating M 344 target engagement with HDACs.

Cellular Thermal Shift Assay (CETSA) Protocol for M 344

This protocol is adapted from general CETSA procedures and studies involving HDAC inhibitors.[9]

  • Cell Culture and Treatment:

    • Culture a human cancer cell line (e.g., HCT-116) to 70-80% confluency.

    • Treat cells with varying concentrations of M 344 (e.g., 0.1 µM to 10 µM) or vehicle control (DMSO) for a predetermined time (e.g., 2 hours) at 37°C.

  • Heating Step:

    • After treatment, harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration.

  • Detection by Western Blot:

    • Normalize the protein concentrations of the samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against the target HDAC (e.g., HDAC1) and a loading control (e.g., GAPDH).

    • Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system.

    • Quantify the band intensities to determine the amount of soluble target protein at each temperature. A shift in the melting curve in the presence of M 344 indicates target engagement.

Isothermal Dose-Response (ITDR) CETSA

For a more quantitative measure of target engagement, an ITDR-CETSA can be performed. In this variation, cells are treated with a range of M 344 concentrations and then heated at a single, fixed temperature (determined from the initial CETSA melt curve to be in the middle of the steep decline). The concentration of M 344 that results in 50% stabilization of the target protein (EC50) can then be calculated.

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological processes and experimental steps can aid in understanding and implementing these techniques.

HDAC_Inhibition_Pathway M344 M 344 HDAC Histone Deacetylase (HDAC) M344->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones Chromatin Chromatin Histones->Chromatin Compaction Relaxed_Chromatin Relaxed Chromatin Acetylated_Histones->Relaxed_Chromatin Gene_Expression Altered Gene Expression Relaxed_Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: M 344 inhibits HDAC, leading to histone hyperacetylation and a more relaxed chromatin state, which alters gene expression to induce cell cycle arrest and apoptosis.

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis Cells Cells Treat_M344 Treat_M344 Cells->Treat_M344 Add M 344 Treat_Vehicle Treat_Vehicle Cells->Treat_Vehicle Add Vehicle Heat_M344 Heat_M344 Treat_M344->Heat_M344 Heat Gradient Heat_Vehicle Heat_Vehicle Treat_Vehicle->Heat_Vehicle Heat Gradient Lysis_M344 Lysis_M344 Heat_M344->Lysis_M344 Lysis Lysis_Vehicle Lysis_Vehicle Heat_Vehicle->Lysis_Vehicle Lysis Centrifuge_M344 Centrifuge_M344 Lysis_M344->Centrifuge_M344 Centrifugation Centrifuge_Vehicle Centrifuge_Vehicle Lysis_Vehicle->Centrifuge_Vehicle Centrifugation WB_M344 WB_M344 Centrifuge_M344->WB_M344 Western Blot WB_Vehicle WB_Vehicle Centrifuge_Vehicle->WB_Vehicle Western Blot Compare Compare WB_M344->Compare Compare Melt Curves WB_Vehicle->Compare

Caption: The CETSA workflow involves cell treatment, thermal challenge, and analysis of protein stability to determine target engagement.

Alternative Target Engagement Assays

NanoBRET Assay Protocol for HDACs

The NanoBRET (Bioluminescence Resonance Energy Transfer) assay is a powerful method for quantifying compound binding to a target protein in live cells in real-time.[4][5]

  • Cell Preparation:

    • Transfect cells (e.g., HEK293) with a vector expressing the target HDAC fused to NanoLuc luciferase.

    • Plate the transfected cells in a 96-well plate and incubate for 24 hours.

  • Assay Execution:

    • Add the NanoBRET tracer, specific for the HDAC target, to the cells.

    • Add varying concentrations of the competitor compound (M 344).

    • Add the Nano-Glo substrate.

  • Data Acquisition:

    • Measure the BRET signal using a luminometer. The BRET signal is the ratio of the light emitted by the tracer (acceptor) to the light emitted by the NanoLuc luciferase (donor). A decrease in the BRET signal indicates displacement of the tracer by the competitor compound.

    • Calculate the IC50 value from the dose-response curve.

Drug Affinity Responsive Target Stability (DARTS) Protocol

DARTS is a label-free method that identifies protein targets of small molecules based on the principle that ligand binding can stabilize a protein against proteolysis.[6][10]

  • Lysate Preparation:

    • Prepare a cell lysate from the desired cell line.

    • Determine the protein concentration of the lysate.

  • Compound Incubation:

    • Incubate aliquots of the cell lysate with M 344 or vehicle control for a specified time.

  • Protease Digestion:

    • Add a protease (e.g., pronase or thermolysin) to the lysates and incubate for a time that allows for partial digestion.

    • Stop the digestion by adding a protease inhibitor cocktail or by heat inactivation.

  • Analysis:

    • Analyze the samples by SDS-PAGE and Western blotting using an antibody against the target HDAC.

    • An increase in the intensity of the target protein band in the M 344-treated sample compared to the vehicle control indicates that M 344 binding has protected the protein from proteolytic degradation, thus confirming target engagement.

Method_Comparison cluster_CETSA CETSA cluster_NanoBRET NanoBRET cluster_DARTS DARTS CETSA_Principle Thermal Stability CETSA_Adv Label-free (endogenous) Physiologically relevant CETSA_Disadv Lower throughput (WB) Indirect measurement NanoBRET_Principle BRET NanoBRET_Adv High throughput Real-time kinetics Quantitative NanoBRET_Disadv Requires genetic modification Uses a tracer DARTS_Principle Protease Protection DARTS_Adv Label-free Simple principle DARTS_Disadv Semi-quantitative Requires optimization of digestion

Caption: A comparison of the principles, advantages, and disadvantages of CETSA, NanoBRET, and DARTS for target engagement studies.

Conclusion

Validating the cellular target engagement of M 344 is essential for its continued development as a potential therapeutic agent. CETSA offers a robust, label-free method to confirm this engagement in a physiologically relevant context. While traditional Western blot-based CETSA can be lower in throughput, newer adaptations have increased its scalability. For higher throughput screening and quantitative kinetic data, NanoBRET presents a powerful alternative, albeit with the requirement of genetic modification of the target protein. DARTS provides another straightforward, label-free approach, particularly useful in initial target identification and validation. The choice of method will ultimately be guided by the specific experimental needs and available resources. By employing these techniques, researchers can confidently establish the on-target activity of M 344, paving the way for further investigation into its therapeutic potential.

References

Reproducibility of Gene Expression Changes Induced by 4-(dimethylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide (Vorinostat/SAHA): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reproducibility of gene expression effects induced by 4-(dimethylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide, a histone deacetylase (HDAC) inhibitor more commonly known as Vorinostat or Suberoylanilide Hydroxamic Acid (SAHA). This document summarizes key findings from multiple studies, presents experimental data in a structured format, details common experimental protocols, and offers a comparison with alternative HDAC inhibitors.

Executive Summary

Vorinostat (SAHA) is a well-characterized HDAC inhibitor that induces significant changes in gene expression in various cell types, particularly in cancer cells.[1][2] Its primary mechanism involves the inhibition of histone deacetylases, leading to hyperacetylation of histones and a more open chromatin structure, which in turn alters gene transcription.[3][4] While the general effects of Vorinostat on gene expression, such as the induction of apoptosis and cell cycle arrest, are considered reproducible, the specific sets of regulated genes can vary between studies.[5][6] This variability can be attributed to differences in cell lines, drug concentrations, treatment durations, and the analytical platforms used for gene expression profiling. Several studies have identified a core set of genes, a potential "HDACi signature," that are consistently regulated by Vorinostat and other HDAC inhibitors.[1]

Comparative Analysis of Gene Expression Effects

The following table summarizes the quantitative data on gene expression changes induced by Vorinostat (SAHA) from various studies. It is important to note that direct comparison of the number of differentially expressed genes is challenging due to the aforementioned experimental variations.

Study (Cell Line) Concentration Duration Upregulated Genes Downregulated Genes Key Affected Pathways Reference
AGS and KATO-III (Gastric Cancer)5 µM48 hoursAGS: 1014, KATO-III: 164AGS: 760, KATO-III: 191Apoptosis, Autophagy[7]
OCI-AML3 (Acute Myeloid Leukemia)1 µM24 hours176Not specifiedCell cycle, Cell proliferation, DNA damage response[8]
Human Lymphoid Cell LinesNot specifiedAcute85% of preclinical signature genes regulated in the same direction in patient samplesProliferation-associated genes[9]
A549, HCT116, H1299 (Tumor Cell Lines)Not specifiedNot specifiedA common set of 40 genes was identified across cell lines and different HDAC inhibitors.Apoptosis (extrinsic and intrinsic pathways)[1]
CD34+ Progenitor CellsNot specifiedOvernight364Not specifiedNeutrophil development, Apoptosis[10]

Comparison with Alternative HDAC Inhibitors

Vorinostat is a pan-HDAC inhibitor, meaning it targets multiple HDAC enzymes.[11] Other HDAC inhibitors with different specificities are available and have been studied for their effects on gene expression.

HDAC Inhibitor Class(es) Inhibited Key Comparative Findings on Gene Expression Reference
Vorinostat (SAHA) Class I, II, and IVBroadly affects gene expression; often used as a reference compound.[11]
Romidepsin (FK228) Class I selectiveRegulates a highly overlapping set of genes with Vorinostat. In CTCL cells, both downmodulate IL-10 expression.[12]
MS-275 (Entinostat) Class I selective (HDAC1 preference)Shows both overlapping and distinct effects on the transcriptome compared to SAHA in neutrophil development. MS-275 treatment led to dysplastic features and monocytic skewing.[10]
Belinostat Hydroxamic acid classApproved for PTCL, indicating a distinct clinical and likely gene expression profile compared to Vorinostat's primary approval for CTCL.[11]
Panobinostat Pan-HDAC inhibitorApproved for multiple myeloma, suggesting a potentially different spectrum of gene regulation compared to Vorinostat.[13]

Experimental Protocols

Reproducibility of gene expression studies heavily relies on standardized experimental protocols. Below are generalized methodologies for key experiments cited in the literature.

Cell Culture and Drug Treatment
  • Cell Seeding: Cells (e.g., cancer cell lines) are seeded in appropriate culture vessels at a density that allows for logarithmic growth during the experiment.

  • Drug Preparation: Vorinostat (SAHA) is typically dissolved in a solvent like DMSO to create a stock solution, which is then diluted in culture medium to the final desired concentration (e.g., 1-5 µM).

  • Treatment: The culture medium is replaced with medium containing either Vorinostat or a vehicle control (e.g., DMSO at the same final concentration).

  • Incubation: Cells are incubated for a specified duration (e.g., 24-48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

RNA Extraction and Gene Expression Analysis (Microarray/RNA-Seq)
  • Cell Lysis and RNA Isolation: After treatment, cells are harvested, and total RNA is extracted using a commercial kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's instructions. RNA quality and quantity are assessed using spectrophotometry and/or microfluidic analysis.

  • Library Preparation (for RNA-Seq) or Labeling (for Microarray):

    • RNA-Seq: A specific amount of high-quality RNA is used to generate a cDNA library. This process typically involves poly(A) selection or ribosomal RNA depletion, fragmentation, reverse transcription, and adapter ligation.

    • Microarray: RNA is converted to labeled cRNA or cDNA, which is then hybridized to a microarray chip.

  • Sequencing or Scanning: The prepared library is sequenced using a high-throughput sequencing platform, or the microarray chip is scanned to measure the intensity of the fluorescent signals.

  • Data Analysis:

    • Raw sequencing reads or microarray data are processed, which includes quality control, alignment to a reference genome (for RNA-Seq), and normalization.

    • Differential gene expression analysis is performed to identify genes with statistically significant changes in expression between the Vorinostat-treated and control groups.

    • Pathway analysis and gene ontology enrichment are often performed to understand the biological functions of the differentially expressed genes.

Visualizations

Signaling Pathway of HDAC Inhibitors

HDAC_Inhibition_Pathway cluster_nucleus Cell Nucleus HDAC HDAC Histone_A Acetylated Histone (Open Chromatin) HDAC->Histone_A Deacetylation HAT HAT Histone_D Deacetylated Histone (Condensed Chromatin) HAT->Histone_D Acetylation TF Transcription Factors Histone_A->TF Allows Binding Gene Gene TF->Gene Initiates Transcription mRNA mRNA Gene->mRNA Protein Protein mRNA->Protein Translation Vorinostat Vorinostat (SAHA) Vorinostat->HDAC Inhibition Cellular_Effects Apoptosis, Cell Cycle Arrest, Differentiation Protein->Cellular_Effects Leads to

Caption: Mechanism of action of Vorinostat (SAHA) as a histone deacetylase (HDAC) inhibitor.

Experimental Workflow for Gene Expression Profiling

Gene_Expression_Workflow cluster_wet_lab Wet Lab Procedures cluster_data_analysis Data Analysis Cell_Culture 1. Cell Culture Treatment 2. Treatment (Vorinostat vs. Control) Cell_Culture->Treatment RNA_Extraction 3. RNA Extraction Treatment->RNA_Extraction Library_Prep 4. Library Preparation (RNA-Seq) or Labeling (Microarray) RNA_Extraction->Library_Prep Sequencing 5. High-Throughput Sequencing/Scanning Library_Prep->Sequencing QC 6. Quality Control & Normalization Sequencing->QC DGE 7. Differential Gene Expression Analysis QC->DGE Pathway_Analysis 8. Pathway & GO Analysis DGE->Pathway_Analysis

Caption: A typical experimental workflow for analyzing gene expression changes induced by Vorinostat.

Logical Comparison of HDAC Inhibitors

HDACi_Comparison Vorinostat Vorinostat (SAHA) Pan-HDAC Inhibitor (Class I, II, IV) Broad gene expression changes Romidepsin Romidepsin Class I Selective Highly overlapping gene set with Vorinostat MS275 MS-275 (Entinostat) Class I Selective (HDAC1 pref.) Overlapping and distinct gene expression vs. Vorinostat HDAC_Inhibitors HDAC Inhibitors HDAC_Inhibitors->Vorinostat HDAC_Inhibitors->Romidepsin HDAC_Inhibitors->MS275

Caption: A logical comparison of Vorinostat with other selected HDAC inhibitors based on their class specificity.

References

A Comparative Guide to M 344 and Mocetinostat: Efficacy and Solubility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of M 344 and Mocetinostat, focusing on their efficacy against cancer cell lines and their solubility profiles. The information presented is supported by experimental data to aid in research and development decisions.

Overview and Mechanism of Action

M 344 and Mocetinostat are both anti-cancer agents, but they achieve their effects through fundamentally different mechanisms. Mocetinostat is a well-defined histone deacetylase (HDAC) inhibitor, while M 344, initially explored in the context of HDAC inhibition, is now understood to primarily exert its cytotoxic effects by targeting mitochondrial function and tubulin dynamics.

M 344 (ME-344): An isoflavone-based compound, M 344's anti-cancer activity is multifaceted. It disrupts mitochondrial oxidative phosphorylation, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS).[1] Concurrently, it acts as a tubulin inhibitor, disrupting microtubule polymerization and leading to cell cycle arrest in the G2/M phase.[1]

Mocetinostat (MGCD0103): This compound is a potent and selective inhibitor of Class I and IV HDACs, with particular potency against HDAC1.[2] By inhibiting these enzymes, Mocetinostat leads to the hyperacetylation of histones and other proteins, which results in the reactivation of tumor suppressor genes and subsequent induction of apoptosis, cell cycle arrest, and cellular differentiation.[3][4]

Efficacy Comparison

The in vitro efficacy of M 344 and Mocetinostat has been evaluated across a range of cancer cell lines. The following tables summarize their inhibitory concentrations.

Table 1: In Vitro Efficacy of M 344
Cell Line TypeCell Line(s)Efficacy MetricValue Range
Leukemia7-cell line panelIC₅₀70–260 nM
Endometrial CancerIshikawaEC₅₀2.3 µM
Ovarian CancerSK-OV-3EC₅₀5.1 µM
Embryonal Nervous System TumorsD341 Med, Daoy, CH-LA 90, SHSY-5YGI₅₀0.63–0.67 µM

IC₅₀: Half-maximal inhibitory concentration. EC₅₀: Half-maximal effective concentration. GI₅₀: Half-maximal growth inhibition.

Table 2: In Vitro Efficacy of Mocetinostat
Target / Cell Line TypeTarget / Cell Line(s)Efficacy MetricValue
HDAC EnzymeHDAC1IC₅₀0.15 µM
HDAC EnzymeHDAC2IC₅₀0.29 µM
HDAC EnzymeHDAC3IC₅₀1.66 µM
HDAC EnzymeHDAC11IC₅₀0.59 µM
Breast Cancer (ER+)MCF7IC₅₀1.17 µM
Breast Cancer (ER+)T47DIC₅₀0.67 µM
Breast Cancer (TNBC)BT549IC₅₀4.38 µM
Breast Cancer (TNBC)MDA-MB-231IC₅₀3.04 µM
Various Cancer TypesBroad PanelIC₅₀0.09–20 µM

IC₅₀: Half-maximal inhibitory concentration.

In vivo studies have demonstrated that both compounds can significantly inhibit tumor growth in xenograft models. M 344 reduced tumor growth by up to 95% in a leukemia model without notable toxicity.[1] Mocetinostat has also shown significant dose-dependent inhibition of tumor growth in various human tumor xenografts and has progressed to Phase II clinical trials for lymphomas, where it demonstrated clinical activity.[3]

Solubility Profile

The solubility of a compound is a critical parameter for its formulation and bioavailability. Both M 344 and Mocetinostat exhibit poor aqueous solubility.

Table 3: Solubility Comparison
CompoundSolventSolubility
M 344 WaterInsoluble[5]
Ethanol~3 mg/mL[6]
DMSO~25 mg/mL[6]
DMF~25 mg/mL[6]
Mocetinostat WaterInsoluble[7][8]
EthanolInsoluble[7]
DMSO11-160 mg/mL[7][8]
DMF:PBS (pH 7.2) (1:1)0.5 mg/mL

NOTE: Solubility in DMSO can vary based on factors such as purity, temperature, and sonication.

Signaling Pathways and Experimental Workflows

Visual diagrams of the distinct signaling pathways for M 344 and Mocetinostat, along with a typical experimental workflow for determining cell viability, are provided below.

M344_Pathway cluster_mito Mitochondrion cluster_cyto Cytoplasm M344 M 344 Mito_Complex_I Complex I Inhibition M344->Mito_Complex_I Tubulin Tubulin Polymerization Inhibition M344->Tubulin ATP_Prod ↓ ATP Production Mito_Complex_I->ATP_Prod ROS_Prod ↑ ROS Production Mito_Complex_I->ROS_Prod Apoptosis Apoptosis ATP_Prod->Apoptosis ROS_Prod->Apoptosis G2M_Arrest G2/M Cell Cycle Arrest Tubulin->G2M_Arrest G2M_Arrest->Apoptosis

Figure 1. M 344 dual mechanism of action.

Mocetinostat_Pathway cluster_nucleus Nucleus Mocetinostat Mocetinostat HDAC HDAC Inhibition (Class I, IV) Mocetinostat->HDAC Histone_Ac ↑ Histone Acetylation HDAC->Histone_Ac TSG_Expression ↑ Tumor Suppressor Gene Expression Histone_Ac->TSG_Expression Apoptosis Apoptosis TSG_Expression->Apoptosis CellCycleArrest Cell Cycle Arrest TSG_Expression->CellCycleArrest Differentiation Differentiation TSG_Expression->Differentiation

Figure 2. Mocetinostat HDAC inhibition pathway.

MTT_Workflow cluster_workflow MTT Assay Workflow for IC₅₀ Determination A 1. Seed cells in a 96-well plate B 2. Treat cells with serial dilutions of compound A->B C 3. Incubate for a defined period (e.g., 72h) B->C D 4. Add MTT reagent to each well C->D E 5. Incubate (e.g., 4h) to allow formazan formation D->E F 6. Add solubilization solution (e.g., DMSO) E->F G 7. Read absorbance at ~570 nm F->G H 8. Plot data and calculate IC₅₀ G->H

Figure 3. Experimental workflow for MTT assay.

Experimental Protocols

Protocol 1: Cell Viability (MTT Assay)

This protocol is used to determine the cytotoxic or anti-proliferative effects of a compound on cancer cells.

  • Cell Plating: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (M 344 or Mocetinostat) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 2: In Vitro HDAC Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of isolated HDAC enzymes.

  • Reagent Preparation: Prepare assay buffer (e.g., 25 mM HEPES pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂). Dilute the recombinant HDAC enzyme and the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) in the assay buffer.

  • Compound Preparation: Prepare serial dilutions of Mocetinostat in the assay buffer.

  • Reaction Setup: In a 96-well black plate, add the diluted HDAC enzyme to each well. Then, add the diluted Mocetinostat or vehicle control.

  • Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the fluorogenic HDAC substrate to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Development: Add a developer solution containing a protease (e.g., trypsin) and an HDAC inhibitor (to stop the reaction, e.g., Trichostatin A). The protease cleaves the deacetylated substrate, releasing the fluorophore (AMC).

  • Fluorescence Reading: Incubate for 15-20 minutes at room temperature. Measure the fluorescence using a microplate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

  • Data Analysis: Calculate the percentage of HDAC inhibition for each concentration and determine the IC₅₀ value.

Protocol 3: Tubulin Polymerization Assay

This assay assesses the effect of a compound on the in vitro assembly of microtubules from purified tubulin.

  • Reagent Preparation: Reconstitute purified tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl₂). Keep on ice.

  • Compound Preparation: Prepare various concentrations of M 344. Include a known tubulin polymerization inhibitor (e.g., colchicine) as a negative control and a polymerization promoter (e.g., paclitaxel) as a positive control. A vehicle-only control is also required.

  • Reaction Setup: In a pre-chilled 96-well plate, add the tubulin buffer and the test compounds.

  • Initiate Polymerization: Add the tubulin solution and GTP (to a final concentration of 1 mM) to each well.

  • Turbidity Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the change in absorbance (turbidity) at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.

  • Data Analysis: Plot the absorbance versus time. The rate and extent of polymerization in the presence of M 344 are compared to the controls to determine its inhibitory effect.

References

Cross-Validation of M 344's Effects with HDAC6 Gene Silencing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the histone deacetylase (HDAC) inhibitor M 344 and the effects of HDAC6 gene silencing. While direct experimental cross-validation studies are limited in the available literature, this document synthesizes existing data to explore the correlation between M 344's pharmacological effects and the biological functions of HDAC6.

This guide presents quantitative data on M 344's inhibitory activity, compares the phenotypic outcomes of M 344 treatment with the known roles of HDAC6, provides detailed experimental protocols for further investigation, and visualizes key signaling pathways and experimental workflows.

Data Presentation

Inhibitory Activity of M 344 against HDAC Isoforms

The HDAC inhibitor M 344 has been shown to be effective at submicromolar concentrations against several HDAC isoforms, including HDAC1, 2, 3, and 6.[1] There is some variability in the reported IC50 values and selectivity across different studies. One study suggests a three-fold selectivity for HDAC6 over HDAC1. Another comparison with the HDAC inhibitor vorinostat indicated that M 344's IC50 concentration for HDAC6 was approximately 35% of that required by vorinostat, and for HDAC1, it was about 57% of vorinostat's IC50.[2]

HDAC IsoformM 344 IC50 (nM)Notes
HDAC (general)100Potent HDAC inhibitor.[3][4]
HDAC1~46[1]
HDAC6~14Shows some selectivity for HDAC6 over HDAC1.[1]
HDAC1, 2, 3, 6, 10sub-micromolarEffective against Class I and Class IIB HDACs.[5]
Comparative Phenotypic Effects: M 344 Treatment vs. HDAC6 Silencing

A direct comparison of the phenotypic effects of M 344 with those of HDAC6 gene silencing can help validate whether the inhibitor's mechanism of action is indeed mediated through HDAC6. While studies directly comparing these two interventions are scarce, we can infer a comparison based on existing literature.

Phenotypic EffectObserved with M 344 TreatmentExpected with HDAC6 Gene Silencing
Cell Proliferation Inhibition of proliferation in various cancer cell lines.[1][3][6]HDAC6 knockdown has been shown to have little impact on the proliferation of neuroblastoma cells.
Cell Cycle Induces G0/G1 phase arrest.[6][7][8]The role of HDAC6 in cell cycle progression is context-dependent and not as clearly defined as Class I HDACs.
Apoptosis Induces apoptosis in cancer cells.[6][7][8]HDAC6 inhibition can promote apoptosis, but this is often linked to its role in aggresome formation and protein clearance.
Cell Migration Significantly reduces cancer cell migration.[8]HDAC6 is a key regulator of cell motility through its deacetylation of α-tubulin, and its inhibition is expected to decrease cell migration.
Protein Acetylation Increases acetylation of histone H3.[8]Specifically increases acetylation of HDAC6 substrates like α-tubulin and cortactin.
Gene Expression Downregulates BRCA1 expression; upregulates MHC class I expression.[1][9]The effect on specific gene expression would be dependent on the downstream signaling from HDAC6's non-histone substrates.

Experimental Protocols

M 344 Treatment of Cell Lines
  • Cell Culture: Plate cells at a desired density in appropriate growth medium and allow them to adhere overnight.

  • M 344 Preparation: Prepare a stock solution of M 344 in DMSO. Further dilute the stock solution in a complete growth medium to achieve the desired final concentrations (e.g., 0.1 µM to 10 µM).

  • Treatment: Remove the growth medium from the cells and replace it with the medium containing the various concentrations of M 344. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of M 344 used.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • Analysis: Following incubation, harvest the cells for downstream analysis, such as cell viability assays (e.g., MTT), cell cycle analysis (e.g., flow cytometry), apoptosis assays (e.g., Annexin V staining), or protein analysis (e.g., Western blot).

HDAC6 Gene Silencing using siRNA
  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA Preparation: On the day of transfection, dilute the HDAC6-specific siRNA and a non-targeting control siRNA in an appropriate transfection medium according to the manufacturer's instructions.

  • Transfection: Add the transfection reagent to the diluted siRNAs, incubate to allow complex formation, and then add the siRNA-lipid complexes to the cells.

  • Incubation: Incubate the cells for 48-72 hours to allow for gene silencing.

  • Validation of Knockdown: Harvest a portion of the cells to validate HDAC6 knockdown by Western blot or qRT-PCR.

  • Phenotypic Analysis: Use the remaining cells for phenotypic assays to assess the effects of HDAC6 silencing on cell proliferation, migration, etc., in parallel with M 344-treated cells.

Western Blot for Protein Analysis
  • Cell Lysis: After treatment or transfection, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., HDAC6, acetylated α-tubulin, total α-tubulin, GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mandatory Visualization

HDAC6_Signaling_Pathway cluster_cytoplasm Cytoplasm HDAC6 HDAC6 alpha_tubulin α-Tubulin (acetylated) HDAC6->alpha_tubulin deacetylates HSP90 HSP90 (acetylated) HDAC6->HSP90 deacetylates Cortactin Cortactin (acetylated) HDAC6->Cortactin deacetylates deacetylated_alpha_tubulin α-Tubulin (deacetylated) Microtubule_Dynamics Microtubule Dynamics deacetylated_alpha_tubulin->Microtubule_Dynamics Regulates deacetylated_HSP90 HSP90 (deacetylated) Client_Protein_Stability Client Protein Stability deacetylated_HSP90->Client_Protein_Stability Regulates deacetylated_Cortactin Cortactin (deacetylated) Actin_Dynamics Actin Dynamics deacetylated_Cortactin->Actin_Dynamics Regulates Cell_Migration Cell Migration Microtubule_Dynamics->Cell_Migration Protein_Homeostasis Protein Homeostasis (e.g., aggresome formation) Client_Protein_Stability->Protein_Homeostasis Actin_Dynamics->Cell_Migration

Caption: HDAC6 Cytoplasmic Signaling Pathway.

Cross_Validation_Workflow cluster_pharmacological Pharmacological Approach cluster_genetic Genetic Approach start Hypothesis: Phenotype is mediated by HDAC6 M344_treatment Treat cells with M 344 start->M344_treatment HDAC6_silencing Silence HDAC6 expression (siRNA/shRNA) start->HDAC6_silencing phenotypic_assay_M344 Phenotypic Assay (e.g., Migration, Apoptosis) M344_treatment->phenotypic_assay_M344 comparison Comparison of Phenotypes phenotypic_assay_M344->comparison Compare Results phenotypic_assay_siRNA Phenotypic Assay (e.g., Migration, Apoptosis) HDAC6_silencing->phenotypic_assay_siRNA phenotypic_assay_siRNA->comparison Compare Results conclusion Conclusion: Correlation suggests HDAC6 is a target of M 344 comparison->conclusion

Caption: Experimental Workflow for Cross-Validation.

References

A Comparative Guide to the Efficacy of 4-(dimethylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide and Other N-(2-aminophenyl)-benzamides as HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of 4-(dimethylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide (also known as M344) and other prominent N-(2-aminophenyl)-benzamide histone deacetylase (HDAC) inhibitors. The information presented is collated from various scientific publications and aims to offer an objective overview supported by experimental data.

Introduction to HDACs and Investigated Inhibitor Classes

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine residues of both histone and non-histone proteins, leading to a more condensed chromatin structure and generally transcriptional repression. Dysregulation of HDAC activity is implicated in the pathogenesis of numerous diseases, including cancer, making them a key target for therapeutic intervention.

This guide focuses on two classes of HDAC inhibitors:

  • 4-(dimethylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide (M344): A hydroxamate-containing benzamide derivative.

  • N-(2-aminophenyl)-benzamides: A class of HDAC inhibitors that includes compounds like CI-994 (Tacedinaline) and Entinostat (MS-275).

Comparative Efficacy Data

The following tables summarize the in vitro inhibitory activity and antiproliferative effects of M344 and selected N-(2-aminophenyl)-benzamides. It is important to note that the data has been compiled from different studies, and direct comparison should be made with caution due to potential variations in experimental conditions.

Table 1: In Vitro HDAC Isoform Inhibitory Activity (IC50)

CompoundHDAC1 (nM)HDAC2 (nM)HDAC3 (nM)HDAC6 (nM)HDAC8 (nM)HDAC10 (nM)Other HDACs (nM)Source(s)
M344 46 - 48~83 (Comparable to Vorinostat)~200 (Comparable to Vorinostat)9.5 - 27-~210 (Comparable to Vorinostat)General HDAC IC50: 100 nM[1][2]
CI-994 (Tacedinaline) 9009001200>100,000>20,000--[3]
Entinostat (MS-275) 243 - 510453248 - 1700>100,000>100,000>100,000HDAC11: Submicromolar[4][5][6]
MGCD0103 (Mocetinostat) 150-----Selective for HDACs 1-3 & 11[6]
N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) 95.2260.7255.7>5,000>5,000-HDAC4, 7, 9: >5,000[7]

Table 2: Antiproliferative Activity (IC50/GI50/ED50 in µM)

CompoundCell LineActivity (µM)NotesSource(s)
M344 Ishikawa (Endometrial Cancer)2.3 (EC50)Induces G0/G1 arrest[8]
SK-OV-3 (Ovarian Cancer)5.1 (EC50)Induces apoptosis[8]
Neuroblastoma Cell Lines0.63 - 0.67 (GI50)Superior cytostatic and cytotoxic effects compared to vorinostat[9]
CI-994 (Tacedinaline) LNCaP (Prostate Cancer)7.4 (IC50)-[3]
HCT116 (Colon Cancer)4 (IC50)-[10]
Entinostat (MS-275) Various Cancer Cell Lines0.0415 - 4.71 (IC50)Induces G1 arrest and apoptosis[2][7]
N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) A2780 (Ovarian Cancer)2.66 (IC50)More potent than SAHA in this cell line[7]
HepG2 (Liver Cancer)1.73 (IC50)More potent than SAHA in this cell line[7]

Experimental Protocols

Fluorometric HDAC Inhibition Assay

This assay quantifies the enzymatic activity of HDACs by measuring the fluorescence of a product generated from a fluorogenic substrate.

Principle: A fluorogenic substrate, typically a peptide with an acetylated lysine residue and a quenched fluorophore, is incubated with the HDAC enzyme. Deacetylation by the HDAC allows a developing enzyme (e.g., trypsin) to cleave the peptide, releasing the fluorophore and generating a fluorescent signal that is proportional to HDAC activity.

Materials:

  • HDAC enzyme (recombinant or from nuclear extract)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • HDAC inhibitor (test compound)

  • Developing enzyme solution (e.g., trypsin in assay buffer)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation ~360 nm, Emission ~460 nm)

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well black microplate, add the following to each well:

    • Assay Buffer

    • HDAC substrate solution

    • Test compound dilution (or vehicle control)

  • Initiate the reaction by adding the HDAC enzyme solution to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the enzymatic reaction and initiate fluorescence development by adding the developing enzyme solution.

  • Incubate at room temperature for 15-30 minutes.

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well clear microplate

  • Microplate reader (absorbance at ~570 nm)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 or GI50 value.

Signaling Pathways and Mechanisms of Action

HDAC inhibitors, including M344 and N-(2-aminophenyl)-benzamides, exert their anticancer effects by modulating various signaling pathways, primarily leading to cell cycle arrest and apoptosis.

Cell Cycle Arrest

HDAC inhibitors can induce cell cycle arrest at the G1/S or G2/M checkpoints. A key mechanism involves the upregulation of the cyclin-dependent kinase inhibitor p21 (WAF1/CIP1). Increased p21 expression leads to the inhibition of cyclin-CDK complexes (e.g., Cyclin E/CDK2), which are essential for cell cycle progression. This results in the hypophosphorylation of the retinoblastoma protein (pRb) and subsequent cell cycle arrest[4][11][12].

G1_S_Arrest HDACi HDAC Inhibitor (e.g., M344, N-(2-aminophenyl)-benzamides) HDAC HDACs HDACi->HDAC p21 p21 (WAF1/CIP1) Expression ↑ HDAC->p21 Repression CyclinCDK Cyclin E/CDK2 p21->CyclinCDK pRb_p pRb Phosphorylation CyclinCDK->pRb_p Phosphorylation G1_S G1/S Phase Progression E2F E2F pRb_p->E2F Arrest Cell Cycle Arrest E2F->G1_S Apoptosis_Pathway cluster_Intrinsic Intrinsic Pathway cluster_Extrinsic Extrinsic Pathway cluster_p53 p53 Pathway HDACi HDAC Inhibitor (e.g., M344, N-(2-aminophenyl)-benzamides) Bcl2_family Bcl-2 Family (↑ Bax, Bak; ↓ Bcl-2, Bcl-xL) HDACi->Bcl2_family DeathR Death Receptors (e.g., FAS, TRAIL-R) ↑ HDACi->DeathR p53 p53 Acetylation ↑ HDACi->p53 Mito Mitochondria Bcl2_family->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8 Caspase-8 Activation DeathR->Casp8 Casp8->Casp3 p53_targets Pro-apoptotic Gene Expression p53->p53_targets p53_targets->Bcl2_family Apoptosis Apoptosis Casp3->Apoptosis HDAC_Assay_Workflow start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) start->prep_reagents plate_setup Set up 96-well Plate (Buffer, Substrate, Inhibitor) prep_reagents->plate_setup add_enzyme Add HDAC Enzyme plate_setup->add_enzyme incubate1 Incubate at 37°C add_enzyme->incubate1 add_developer Add Developer Solution incubate1->add_developer incubate2 Incubate at RT add_developer->incubate2 read_fluorescence Read Fluorescence incubate2->read_fluorescence analyze Analyze Data (Calculate IC50) read_fluorescence->analyze MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with Inhibitor seed_cells->treat_cells incubate1 Incubate (e.g., 48-72h) treat_cells->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate (2-4h) add_mtt->incubate2 solubilize Solubilize Formazan incubate2->solubilize read_absorbance Read Absorbance solubilize->read_absorbance analyze Analyze Data (Calculate IC50) read_absorbance->analyze

References

In Vivo Validation of M 344 as an Anti-Inflammatory Therapeutic: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the histone deacetylase (HDAC) inhibitor M 344 and its potential as an anti-inflammatory therapeutic. Due to the limited availability of direct in vivo anti-inflammatory studies for M 344, this document leverages data from two well-characterized HDAC inhibitors, Trichostatin A (TSA) and Vorinostat (SAHA) , as benchmarks for performance. This guide will objectively compare the known attributes of M 344 with the established anti-inflammatory profiles of these alternatives, supported by experimental data and detailed protocols for future validation studies.

Executive Summary

The compound designation "M 344" can be ambiguous. This guide focuses on M 344 (also known as D 237) , a potent, synthetically derived amide analogue of Trichostatin A that functions as a histone deacetylase (HDAC) inhibitor. While much of the existing research on M 344 has centered on its anti-neoplastic properties, the broader class of HDAC inhibitors has demonstrated significant anti-inflammatory effects. This suggests a therapeutic potential for M 344 in inflammatory diseases. This guide will explore this potential by comparing its known characteristics to those of TSA and Vorinostat, for which more extensive in vivo anti-inflammatory data exist.

Data Presentation: Comparative Analysis of HDAC Inhibitors

The following tables summarize key quantitative data for M 344 and its comparators. This data is collated from various studies and is intended for comparative purposes. Experimental conditions may vary between studies.

Table 1: In Vitro Potency and Activity

CompoundTargetIC50Effect on Pro-inflammatory CytokinesCell Line/System
M 344 Pan-HDAC~100 nM[1][2][3]Markedly decreased TNF-α expressionTHP-1 human leukemia cells
HDAC146 nM[4]-Human
HDAC6Preferential Inhibition (3-fold > HDAC1)[4]--
Trichostatin A (TSA) Pan-HDAC (Class I/II)Low nM rangeInhibits TNF-α, IL-6, IL-1β production[5]Murine bone marrow-derived macrophages (BMDMs)
Mitigates LPS-induced TNF-α production (at 300 nM)[6]Human placental explants
Vorinostat (SAHA) Pan-HDAC (Class I, II, IV)[7]Low nM rangeSuppresses IL-12p40, IL-6 at <3 µM; can amplify TNF-α, IL-1β at >3 µM[8]Human GM-CSF-differentiated macrophages
Attenuates LPS-induced TNF-α release (1-100 µM)[9]RAW 264.7 macrophages

Table 2: In Vivo Efficacy in Animal Models of Inflammation

CompoundAnimal ModelSpeciesDosing RegimenKey Anti-Inflammatory Effects
M 344 --Data not availableData not available
Trichostatin A (TSA) LPS-induced NeuroinflammationMouse0.3 mg/kg, i.p.[10]Attenuated microglial activation and cognitive dysfunction; reduced brain expression of TNF-α, MCP-1, and IL-1β.[10]
Allergic InflammationMouse0.5 and 2.0 mg/kg[11]Suppressed innate allergic immune and inflammatory responses.[11]
Vorinostat (SAHA) Collagen-Induced ArthritisRat1 mg/kg/day, s.c. (efficacious low dose)[8]Reduced disease pathology.[8]
Tumor Microenvironment InflammationMouse250 mg/kg in dietInhibits the production of pro-inflammatory cytokines.[12]

Mandatory Visualizations

Signaling Pathway of HDAC Inhibition in Inflammation

HDAC_Pathway Anti-inflammatory Mechanism of HDAC Inhibitors Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) TLR4 TLR4 Inflammatory_Stimuli->TLR4 IKK IKK TLR4->IKK NFkB_Complex NF-κB/RelA (in cytoplasm) NFkB_Active NF-κB/RelA (active) NFkB_Complex->NFkB_Active IKK->NFkB_Complex activates IkB IκB IKK->IkB phosphorylates, leads to degradation IkB->NFkB_Complex sequesters Nucleus Nucleus NFkB_Active->Nucleus translocates to Acetylated_Histones Acetylated Histones NFkB_Active->Acetylated_Histones promotes HAT activity Gene_Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, etc.) NFkB_Active->Gene_Transcription binds to DNA HDACs HDACs Histones Histones HDACs->Histones deacetylates Histones->Gene_Transcription represses Acetylated_Histones->Gene_Transcription activates M344 M 344 / TSA / Vorinostat M344->HDACs inhibits

Caption: Anti-inflammatory mechanism of HDAC inhibitors.

Experimental Workflow for In Vivo Validation

Experimental_Workflow Workflow for In Vivo Validation of M 344 Model_Selection 1. Select Animal Model (e.g., Carrageenan-induced paw edema, CIA, LPS) Animal_Acclimatization 2. Animal Acclimatization (7-14 days) Model_Selection->Animal_Acclimatization Grouping 3. Grouping & Baseline Measurement (e.g., paw volume, weight) Animal_Acclimatization->Grouping Dosing 4. Administer Compound (M 344, Vehicle, Positive Control) Grouping->Dosing Inflammation_Induction 5. Induce Inflammation (e.g., Carrageenan injection) Dosing->Inflammation_Induction Monitoring 6. Monitor & Measure (e.g., paw volume at intervals, clinical score) Inflammation_Induction->Monitoring Sample_Collection 7. Sample Collection (Blood, Tissue) Monitoring->Sample_Collection Analysis 8. Analysis (ELISA for cytokines, Histology, Gene Expression) Sample_Collection->Analysis Data_Interpretation 9. Data Interpretation & Statistical Analysis Analysis->Data_Interpretation Logical_Comparison Comparative Framework for Anti-Inflammatory HDAC Inhibitors HDAC_Inhibitors HDAC Inhibitors M344 M 344 HDAC_Inhibitors->M344 TSA Trichostatin A (TSA) HDAC_Inhibitors->TSA Vorinostat Vorinostat (SAHA) HDAC_Inhibitors->Vorinostat InVitro In Vitro Anti-Inflammatory Activity M344->InVitro Limited Data InVivo In Vivo Anti-Inflammatory Efficacy M344->InVivo Data Needed Potency HDAC Inhibition Potency (IC50) M344->Potency Known Toxicity Toxicity / Safety Profile M344->Toxicity Data Needed TSA->InVitro Demonstrated TSA->InVivo Demonstrated TSA->Potency Known TSA->Toxicity Known Vorinostat->InVitro Demonstrated Vorinostat->InVivo Demonstrated Vorinostat->Potency Known Vorinostat->Toxicity Known

References

Benchmarking M 344 against pan-HDAC inhibitors like Panobinostat

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the histone deacetylase (HDAC) inhibitors M 344 and Panobinostat. The information presented is based on available experimental data to assist in evaluating these compounds for research and preclinical studies.

Introduction

Histone deacetylase (HDAC) inhibitors are a class of epigenetic-modifying agents that have shown significant promise in oncology and other therapeutic areas. By inhibiting the removal of acetyl groups from histones and other proteins, these compounds can alter gene expression, leading to cell cycle arrest, apoptosis, and other anti-tumor effects. This guide focuses on a comparative analysis of two such inhibitors: M 344, a compound with some selectivity, and Panobinostat, a potent pan-HDAC inhibitor.

Mechanism of Action

Both M 344 and Panobinostat function by inhibiting the activity of histone deacetylases, leading to an accumulation of acetylated histones and other non-histone proteins. This hyperacetylation results in a more relaxed chromatin structure, facilitating the transcription of genes that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][2]

Panobinostat is classified as a pan-HDAC inhibitor, potently targeting class I, II, and IV HDACs.[2] This broad activity profile contributes to its potent anti-proliferative effects across a range of tumor types.[1][3][4] M 344, while also a potent HDAC inhibitor, has demonstrated some degree of selectivity, particularly for HDAC6 over HDAC1. This selectivity may offer a different therapeutic window and toxicity profile compared to pan-HDAC inhibitors.

Data Presentation

Table 1: In Vitro Cytotoxicity
CompoundCell LineAssayIC50/EC50Reference
M 344 Neuroblastoma (SK-N-AS)Viability AssayMore potent than Vorinostat[5]
Neuroblastoma (9464D)Viability AssayMore potent than Vorinostat[5]
Pancreatic Cancer (S2-013)MTT AssayMore potent anti-proliferative effects than Vorinostat[6]
Panobinostat Thyroid Cancer (BHP2-7, Cal62, SW1736)Cytotoxicity AssayActive[7]
Testicular Germ Cell Tumors (NCCIT-P, 2102Ep-P, NT2-P)Viability AssayLow nanomolar IC50s[8][9]
Testicular Germ Cell Tumors (cisplatin-resistant)Viability AssayLow nanomolar IC50s[8][9]
Sarcoma (SW-982, SW-1353)Viability AssayTime- and dose-dependent decrease[4]
Table 2: Effects on Histone Acetylation and Cell Cycle
CompoundEffect on Histone AcetylationEffect on Cell CycleReference
M 344 Increased Histone H3 acetylationG0/G1 arrest in neuroblastoma cells[5][10]
Increased Histone H3 acetylation in pancreatic cancer cellsG1 arrest in pancreatic cancer cells[6][11]
Panobinostat Increased Histone H3 acetylation in multiple myelomaInduces cell cycle arrest[1][12]
Increased Histone H3 acetylation in testicular germ cell tumorsInduces cell cycle arrest[8]
Increased Histone H4 and α-tubulin acetylation in granulosa cell tumors[2]
Table 3: In Vivo Efficacy
CompoundCancer ModelKey FindingsReference
M 344 Neuroblastoma XenograftSuppressed tumor growth and extended survival[5][10]
Panobinostat Multiple Myeloma XenograftReduced tumor size[12]
Thyroid Cancer Xenograft (Belinostat, another HDACi)Prevented growth of human thyroid cancer xenografts[7]

Signaling Pathways and Experimental Workflows

HDAC_Inhibition_Pathway HDAC HDACs Histones Histones HDAC->Histones Deacetylates NonHistone Non-Histone Proteins (e.g., HSP90, Tubulin) HDAC->NonHistone Deacetylates Acetylation Increased Acetylation M344 M 344 M344->HDAC Inhibits Panobinostat Panobinostat Panobinostat->HDAC Inhibits Histones->Acetylation NonHistone->Acetylation Chromatin Chromatin Relaxation Acetylation->Chromatin GeneExpression Altered Gene Expression Chromatin->GeneExpression CellCycle Cell Cycle Arrest (G1) GeneExpression->CellCycle Apoptosis Apoptosis GeneExpression->Apoptosis Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies CellCulture Cancer Cell Lines Treatment Treat with M 344 or Panobinostat CellCulture->Treatment HDAC_Assay HDAC Activity Assay Treatment->HDAC_Assay Viability_Assay Cell Viability Assay (MTT/MTS) Treatment->Viability_Assay Western_Blot Western Blot (Ac-Histones, Apoptosis Markers) Treatment->Western_Blot Flow_Cytometry Cell Cycle Analysis (Propidium Iodide) Treatment->Flow_Cytometry Xenograft Establish Tumor Xenografts InVivo_Treatment Administer M 344 or Panobinostat Xenograft->InVivo_Treatment Tumor_Measurement Monitor Tumor Growth InVivo_Treatment->Tumor_Measurement Survival_Analysis Kaplan-Meier Survival Analysis InVivo_Treatment->Survival_Analysis

References

Confirming M 344 mechanism of action in different tumor models

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of M 344 as a Mitochondrial Inhibitor and a Histone Deacetylase Inhibitor in Diverse Tumor Models

For researchers, scientists, and drug development professionals, the landscape of cancer therapeutics is ever-evolving. Among the promising investigational compounds, M 344 has emerged as a molecule of significant interest. However, a closer examination of the scientific literature reveals a critical duality: "M 344" has been used to describe two distinct chemical entities with fundamentally different mechanisms of action. This guide provides a comprehensive comparison of these two compounds, presenting their mechanisms, efficacy in various tumor models, and the experimental data that underpins our current understanding.

The first compound, an isoflavone derivative more precisely designated as ME-344 , targets the powerhouse of the cell—the mitochondria. The second, a benzamide compound, [4-(dimethylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide] , functions as a potent histone deacetylase (HDAC) inhibitor, altering the epigenetic landscape of cancer cells. This guide will objectively compare the performance of both molecules, supported by experimental data, to provide clarity and a solid foundation for future research and development.

Section 1: ME-344 - The Mitochondrial Disruptor

ME-344 exerts its anti-cancer effects by targeting mitochondrial bioenergetics, a critical pathway for cancer cell survival and proliferation.

Mechanism of Action

ME-344's primary mechanism involves the direct inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain.[1] This inhibition leads to a cascade of events detrimental to the cancer cell:

  • Reduced Oxygen Consumption: Inhibition of Complex I leads to a decrease in the mitochondrial oxygen consumption rate (OCR).[1][2]

  • Mitochondrial Membrane Depolarization: The disruption of the electron transport chain results in the dissipation of the mitochondrial membrane potential.[1][3]

  • Increased Reactive Oxygen Species (ROS) Production: The blockage of electron flow leads to the generation of superoxide and other reactive oxygen species within the mitochondria.[1][2][4]

  • Induction of Apoptosis: The culmination of these mitochondrial insults triggers programmed cell death. One pathway involves the activation of mitochondrial ERK, leading to the translocation of Bax to the mitochondrial outer membrane and the subsequent release of pro-apoptotic factors.[1][3] Another pathway involves the activation of AMPK due to reduced ATP production, which in turn inhibits mTOR signaling.[3]

In some cancer models, such as acute myeloid leukemia (AML), ME-344 has also been shown to target tubulin polymerization, adding another layer to its cytotoxic activity.[2][4]

Efficacy in Different Tumor Models

Preclinical studies have demonstrated the anti-tumor activity of ME-344 across a range of cancer types.

Tumor Model Cell Lines Key Findings Reference
Acute Myeloid Leukemia (AML) OCI-AML2, TEX, HL-60IC50 values in the range of 70–260 nM. In an OCI-AML2 xenograft model, ME-344 reduced tumor growth by up to 95%.[2][4]
Lung Cancer SHP-77, H460 (sensitive); H596, SW900 (resistant)Significant inhibition of oxygen consumption in sensitive cell lines. Resistance was correlated with higher glycolytic metabolism.[3][5]
Ovarian Cancer Ovarian cancer stem cellsDecreased ATP levels, induced mitochondrial ROS, and dissipated mitochondrial membrane potential.[1]
Breast Cancer HER2-negative breast cancer modelsShowed efficacy in combination with the anti-angiogenic agent bevacizumab.[3]

Signaling Pathway and Experimental Workflow

ME344_Pathway cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm ME344 ME-344 ComplexI Complex I ME344->ComplexI Inhibits ETC Electron Transport Chain ROS ↑ ROS ETC->ROS ATP ↓ ATP ETC->ATP Mito_ERK Mitochondrial ERK ROS->Mito_ERK Activates Bax Bax Translocation Mito_ERK->Bax Promotes Apoptosis_Factors Pro-apoptotic Factors Bax->Apoptosis_Factors Release of Apoptosis Apoptosis Apoptosis_Factors->Apoptosis AMPK AMPK ATP->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits Autophagy Autophagy mTOR->Autophagy Inhibits

ME-344 Mitochondrial Signaling Pathway

Experimental_Workflow_ME344 start Cancer Cell Culture (e.g., Lung, AML) treatment Treat with ME-344 start->treatment xenograft In Vivo Xenograft Model start->xenograft Inject into mice ocr_assay Oxygen Consumption Rate (OCR) Assay treatment->ocr_assay ros_assay ROS Production Assay treatment->ros_assay viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay end Data Analysis & Comparison ocr_assay->end ros_assay->end viability_assay->end tumor_measurement Tumor Volume Measurement xenograft->tumor_measurement Treat with ME-344 tumor_measurement->end

Experimental Workflow for ME-344 Evaluation

Section 2: M344 - The Epigenetic Modulator

The benzamide M344, [4-(dimethylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide], operates through a distinct mechanism, targeting the epigenetic machinery of cancer cells.

Mechanism of Action

M344 is a potent inhibitor of histone deacetylases (HDACs), with a reported IC50 of 100 nM.[1][6][7] HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and repression of gene transcription. By inhibiting HDACs, M344 causes:

  • Histone Hyperacetylation: Increased acetylation of histones (e.g., H3 and H4), leading to a more open chromatin structure and altered gene expression.[8][9]

  • Cell Cycle Arrest: M344 treatment leads to an accumulation of cells in the G0/G1 phase of the cell cycle, thereby inhibiting proliferation.[8][9]

  • Induction of Apoptosis: The compound induces programmed cell death, as confirmed by annexin V staining and loss of mitochondrial transmembrane potential.[8]

Efficacy in Different Tumor Models

M344 has demonstrated anti-cancer activity in a variety of solid and hematological malignancies.

Tumor Model Cell Lines Key Findings Reference
Pancreatic Cancer S2-013M344 was more effective than vorinostat at inhibiting histone deacetylation and slowing cell proliferation. It also reduced tumor growth in an orthotopic xenograft mouse model.[4]
Neuroblastoma Neuro-2a, 9464DM344 displayed superior cytostatic, cytotoxic, and migration-inhibitory effects compared to vorinostat. Metronomic dosing suppressed tumor growth and extended survival in vivo.[9][10]
Endometrial and Ovarian Cancer Ishikawa (Endometrial), SK-OV-3 (Ovarian)Showed significant anti-proliferative activity with EC50 values of 2.3 µM and 5.1 µM, respectively. Normal endometrial epithelial cells were less sensitive.[1][6]
Leukemia THP-1Inhibited cell proliferation and induced apoptosis.[11]

Signaling Pathway and Experimental Workflow

M344_Pathway cluster_nucleus Nucleus cluster_cell Cellular Effects M344 M344 HDAC HDAC M344->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylated_Histones ↑ Acetylated Histones Chromatin Open Chromatin Acetylated_Histones->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

M344 HDAC Inhibition Pathway

Experimental_Workflow_M344 start Cancer Cell Culture (e.g., Pancreatic, Neuroblastoma) treatment Treat with M344 start->treatment xenograft In Vivo Xenograft Model start->xenograft Inject into mice acetylation_assay Histone Acetylation Assay (Western Blot/ELISA) treatment->acetylation_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle_analysis apoptosis_assay Apoptosis Assay (Annexin V) treatment->apoptosis_assay end Data Analysis & Comparison acetylation_assay->end cell_cycle_analysis->end apoptosis_assay->end tumor_measurement Tumor Volume Measurement xenograft->tumor_measurement Treat with M344 tumor_measurement->end

Experimental Workflow for M344 Evaluation

Section 3: Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.

Oxygen Consumption Rate (OCR) Assay (for ME-344)

This protocol describes a general method for measuring cellular respiration using a fluorescence plate reader-based assay.

  • Cell Seeding: Seed cells in a 96-well or 384-well plate suitable for fluorescence measurements. For adherent cells, seed at an appropriate density to achieve 80-90% confluency on the day of the assay and incubate overnight. For suspension cells, seed on the day of the assay.

  • Reagent Preparation: Reconstitute the oxygen-sensing probe (e.g., MitoXpress® Xtra) in an appropriate buffer or cell culture medium as per the manufacturer's instructions.

  • Treatment: Treat the cells with various concentrations of ME-344 and appropriate vehicle controls. Include a positive control for inhibition of respiration, such as Antimycin A.

  • Assay: Add the reconstituted oxygen-sensing probe to each well. Seal the wells to prevent oxygen ingress from the atmosphere.

  • Measurement: Measure the fluorescence signal over time using a plate reader equipped for time-resolved fluorescence. The signal is inversely proportional to the amount of extracellular oxygen.

  • Data Analysis: Calculate the rate of oxygen consumption from the change in fluorescence signal over time.

Histone Acetylation Assay (for M344)

This protocol outlines a general method for detecting changes in histone acetylation via Western blot.

  • Cell Culture and Treatment: Culture cancer cells to 70-80% confluency and treat with various concentrations of M344 or a vehicle control for a specified time (e.g., 24 hours).

  • Histone Extraction: Harvest the cells and perform histone extraction using a commercially available kit or a standard acid extraction protocol.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate the histone proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for acetylated histones (e.g., anti-acetyl-Histone H3). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., total Histone H3) to determine the relative change in histone acetylation.

Conclusion

The designation "M 344" encompasses two distinct anti-cancer agents with disparate mechanisms of action. ME-344, the isoflavone derivative, disrupts mitochondrial function, leading to a bioenergetic crisis and apoptosis in cancer cells. In contrast, the benzamide M344 acts as an HDAC inhibitor, inducing epigenetic modifications that result in cell cycle arrest and cell death. Both compounds have demonstrated significant preclinical efficacy in a variety of tumor models. For researchers in the field, it is imperative to recognize this distinction to accurately interpret existing literature and to design future studies that build upon the specific mechanisms of each compound. This guide serves as a foundational resource for comparing and contrasting these two promising therapeutic candidates.

References

Safety Operating Guide

Safe Disposal of 4-(dimethylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Disposal Information

This guide provides detailed procedures for the proper disposal of 4-(dimethylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide (also known as M344), a potent histone deacetylase inhibitor. Adherence to these guidelines is critical for ensuring laboratory safety and environmental protection.

Immediate Safety and Handling Precautions

Before handling 4-(dimethylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide, it is imperative to consult the Safety Data Sheet (SDS) for complete hazard information.

Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or goggles
Lab Coat Standard laboratory coat
Respiratory Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.

Spill Response:

In the event of a spill, immediately evacuate the area. For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal. For large spills, contact your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Protocol

Disposal of 4-(dimethylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide must comply with all local, state, and federal regulations. The following is a general procedural guide.

  • Waste Identification and Segregation:

    • This compound is classified as a benzamide and a hydroxamic acid.[1][2]

    • It should be treated as a hazardous chemical waste.

    • Segregate this waste from other laboratory waste streams to avoid incompatible chemical reactions.

  • Containerization:

    • Use a dedicated, properly labeled hazardous waste container.

    • The label should clearly state "Hazardous Waste" and include the full chemical name: 4-(dimethylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide.

    • Ensure the container is compatible with the chemical and is securely sealed.

  • Waste Disposal Method:

    • Incineration: The preferred method of disposal for this type of organic compound is high-temperature incineration in a licensed facility.[3][4] This method ensures the complete destruction of the molecule.

    • Landfill: If incineration is not available, disposal in a licensed hazardous waste landfill may be an option.[3] However, this is generally less preferred.

    • Sewer Disposal: DO NOT dispose of this chemical down the drain.[3][5]

  • Contacting EHS:

    • Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to arrange for waste pickup. They will be familiar with local regulations and have established protocols for hazardous waste disposal.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 4-(dimethylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide.

G start Start: Have 4-(dimethylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide Waste consult_sds Consult Safety Data Sheet (SDS) start->consult_sds identify_hazards Identify Chemical Hazards (Benzamide, Hydroxamic Acid) consult_sds->identify_hazards ppe Wear Appropriate PPE identify_hazards->ppe segregate Segregate Waste ppe->segregate label_container Label Hazardous Waste Container segregate->label_container contact_ehs Contact Environmental Health & Safety (EHS) label_container->contact_ehs follow_ehs Follow EHS Disposal Protocol (Likely Incineration) contact_ehs->follow_ehs end End: Waste Properly Disposed follow_ehs->end

Caption: Disposal workflow for 4-(dimethylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide.

Summary of Chemical Properties and Disposal Data

PropertyData
Chemical Name 4-(dimethylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide[6]
Synonyms M344[6]
Molecular Formula C16H25N3O3[6]
Molecular Weight 307.39 g/mol [6]
Chemical Class Benzamide, Hydroxamic Acid, Tertiary Amino Compound[1][2]
Primary Disposal Route High-temperature incineration[3][4]
Secondary Disposal Route Licensed hazardous waste landfill[3]
Improper Disposal Do not dispose of in sewer or regular trash[3][5]

Disclaimer: This information is intended as a guide and does not replace the need to consult your institution's specific safety and disposal protocols and to comply with all applicable regulations. Always prioritize safety and environmental responsibility in the laboratory.

References

Personal protective equipment for handling 4-(dimethylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling 4-(dimethylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide, a potent histone deacetylase (HDAC) inhibitor. Given the absence of a specific Safety Data Sheet (SDS), this document synthesizes available data on the compound and structurally related molecules to ensure safe laboratory practices.

Immediate Safety and Handling Information

All personnel must adhere to the following safety protocols when working with this compound. These procedures are based on the known hazards of its chemical class, including potential genotoxicity and high aquatic toxicity.

Personal Protective Equipment (PPE)

Due to the potential hazards, a comprehensive PPE strategy is mandatory:

  • Eye and Face Protection: Chemical safety goggles and a face shield must be worn at all times to protect against splashes and airborne particles.

  • Hand Protection: Nitrile or butyl rubber gloves are required. Inspect gloves for any signs of degradation or perforation before use. Double gloving is recommended.

  • Body Protection: A lab coat is the minimum requirement. For procedures with a higher risk of splashes or spills, a chemically resistant apron should be worn.

  • Respiratory Protection: Work with this compound should be conducted in a certified chemical fume hood. If there is a risk of dust formation and engineering controls are not sufficient, a respirator with a particulate filter may be necessary.

Emergency Procedures
  • In case of skin contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Operational and Disposal Plan

A systematic approach to handling, from receipt to disposal, is critical to minimize exposure and environmental impact.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is between 2-8°C.[1] It should be protected from light.[1]

  • Labeling: Ensure the container is clearly labeled with the chemical name, concentration, and appropriate hazard warnings.

Handling and Use
  • Controlled Environment: All handling of the solid compound and its solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Weighing: Weigh the solid powder in a fume hood, taking care to avoid generating dust.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing. A common solvent is DMSO.[1]

  • Spill Management: In the event of a spill, evacuate the area and prevent others from entering. Use an absorbent material to contain the spill. Clean the area with a suitable decontaminating agent. All spill cleanup materials should be treated as hazardous waste.

Disposal Plan

This compound is classified as highly hazardous to water (WGK 3).[1] Therefore, strict disposal protocols must be followed to prevent environmental contamination.

  • Waste Segregation: All waste contaminated with 4-(dimethylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide, including unused compound, solutions, contaminated labware, and PPE, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Waste Treatment: Do not dispose of this chemical down the drain. All waste must be disposed of through an approved hazardous waste disposal service.

Quantitative Data Summary

The following table summarizes the available physical and safety information for 4-(dimethylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide.

PropertyValue
Molecular Formula C₁₆H₂₅N₃O₃
Molecular Weight 307.39 g/mol
Physical State Solid powder
Color White to beige[1]
Melting Point 152 °C
Solubility Soluble in DMSO (10 mg/mL)[1]
Storage Temperature 2-8°C[1]
Water Hazard Class WGK 3 (highly hazardous to water)[1]

Experimental Workflow

The following diagram illustrates the standard workflow for handling 4-(dimethylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide in a laboratory setting.

G cluster_receipt Receiving and Storage cluster_handling Handling and Experimentation cluster_disposal Waste Management and Disposal Receive Receive Shipment Inspect Inspect Container Receive->Inspect Store Store at 2-8°C Protect from Light Inspect->Store PPE Don Appropriate PPE Store->PPE FumeHood Work in Fume Hood PPE->FumeHood Weigh Weigh Compound FumeHood->Weigh Prepare Prepare Solution Weigh->Prepare Experiment Perform Experiment Prepare->Experiment Collect Collect Contaminated Waste Experiment->Collect Label Label Hazardous Waste Collect->Label Dispose Dispose via Approved Vendor Label->Dispose

Caption: Workflow for handling 4-(dimethylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.